molecular formula C22H14 B086070 Benzo[G]chrysene CAS No. 196-78-1

Benzo[G]chrysene

Katalognummer: B086070
CAS-Nummer: 196-78-1
Molekulargewicht: 278.3 g/mol
InChI-Schlüssel: JZOIZKBKSZMVRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Benzo[g]chrysene (CAS 196-78-1) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₂H₁₄ and a molecular weight of 278.35 g/mol . This compound is supplied at a high purity of 98% and is characterized by a melting point of 126°C and a boiling point of 525°C . In scientific research, this compound serves as a valuable model compound in environmental and carcinogenicity studies. It is classified by the IARC as "not classifiable as to its carcinogenicity to humans" (Group 3) due to limited data, making it a subject of ongoing investigation . Its metabolic activation is a key area of focus; it can be metabolized via two major pathways . The first involves cytochrome P450 enzymes forming diol-epoxides, particularly in the 'fjordregion' of the molecule, which are DNA-reactive metabolites that can form adducts and are implicated in the compound's tumorigenic potential in animal models . The second pathway involves oxidation by aldo-keto reductases (AKRs) to form reactive quinones, which can cause oxidative DNA damage through redox cycling . Beyond toxicology, this compound and its derivatives are important precursors in materials science. They can be synthesized and functionalized to create novel organic materials with unique photophysical properties . These derivatives demonstrate strong blue-light emission and can exhibit extraordinary liquid crystallinity, such as hexagonal columnar mesophases, making them of high interest for developing advanced optoelectronic materials and organic semiconductors . Furthermore, the dibenzo[g,p]chrysene scaffold has been successfully incorporated into conjugated microporous polymers (CMPs) for applications in energy storage and visible-light-driven photocatalytic hydrogen evolution from water . This product is labeled with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn when handling. This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic use, and is strictly not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

pentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H14/c1-2-8-16-15(7-1)13-14-21-19-11-4-3-9-17(19)18-10-5-6-12-20(18)22(16)21/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOIZKBKSZMVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173267
Record name Benzo(g)chrysene
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Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Density

1.232 g/cu cm
Record name Benzo(g)chrysene
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Color/Form

Needles from acetic acid

CAS No.

196-78-1
Record name Benzo[g]chrysene
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Record name Benzo(g)chrysene
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Melting Point

114.5 °C, MP: 114-115 °C
Record name Benzo(g)chrysene
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Benzo[g]chrysene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Pathways, and Research Applications [1]

Executive Identity & Core Data

Benzo[g]chrysene is a pentacyclic aromatic hydrocarbon (PAH) characterized by a specific angular fusion of benzene rings that creates a sterically hindered "fjord region." Unlike its planar isomer benzo[a]pyrene, this compound exhibits significant non-planarity due to intramolecular steric repulsion, a feature that dictates both its unique liquid crystalline properties and its refractory behavior in nucleotide excision repair (NER) biological pathways.

Physicochemical Data Summary
PropertyValueSource Verification
CAS Registry Number 196-78-1
Molecular Weight 278.35 g/mol NIST / PubChem
Molecular Formula C₂₂H₁₄-
IUPAC Name This compound-
Synonyms 1,2:3,4-Dibenzophenanthrene; Benzo[a]triphenylene-
Melting Point 114.5 °C (Needles from acetic acid)NIST / CRC Handbook
Solubility Soluble in benzene, toluene, DCM; Insoluble in water-
Symmetry Point Group

(Distorted due to fjord region)
-

Structural Analysis: The Fjord Region Anomaly

The defining structural feature of this compound is the fjord region formed between the C1 and C12 positions (depending on numbering conventions, often referred to as the steric clash between the "arms" of the molecule).[1]

  • Steric Strain: Unlike the "bay region" found in benzo[a]pyrene, the "fjord region" in this compound creates severe steric crowding between opposing hydrogen atoms.[1]

  • Helical Distortion: To relieve this strain, the molecule twists out of planarity, adopting a helical geometry. This deviation from planarity increases solubility compared to flat PAHs of similar weight and influences

    
    -
    
    
    
    stacking in material applications.
  • Electronic Consequences: The twist disrupts the extended ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -conjugation slightly, altering the HOMO-LUMO gap and blue-shifting the fluorescence emission compared to planar analogues.
    

Synthetic Methodologies

Research grade this compound is rarely isolated from natural sources due to purification difficulties. Two primary synthetic routes are established: the Classical Dehydrogenation route and the Modern Lewis-Acid Promoted Cyclization.

Protocol A: Modern FeCl₃-Promoted Cyclization

Context: This method allows for the construction of the core skeleton under mild conditions, often used for substituted derivatives in materials science.

Reagents:

  • Diphenylacetylene derivatives[1][2]

  • Phenylacetaldehyde[1][2]

  • Iron(III) Chloride (FeCl₃)[1]

  • Dichloromethane (DCM)[1]

Workflow:

  • Pre-complexation: Dissolve diphenylacetylene and phenylacetaldehyde in anhydrous DCM under Argon atmosphere.

  • Lewis Acid Activation: Add anhydrous FeCl₃ (stoichiometric control is critical; typically 2-4 equivalents) at 0°C.

  • Cyclization: The reaction proceeds via a cationic intermediate, initiating an electrophilic aromatic substitution followed by oxidative dehydrogenation.[1]

  • Quenching: Quench with methanol/water.

  • Purification: Extract with DCM, dry over MgSO₄, and purify via column chromatography (Silica gel, Hexane/DCM gradient).

Protocol B: Classical DDQ Dehydrogenation

Context: Used when starting from partially saturated precursors like 3,4-dihydrothis compound.[1]

Reagents:

  • 3,4-dihydrothis compound[1][3]

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[1]

  • Benzene or Toluene[1]

Step-by-Step:

  • Reflux: Dissolve the dihydro-precursor in dry benzene. Add 1.1 equivalents of DDQ.

  • Kinetics: Heat to reflux for 2–4 hours. The solution typically turns deep red/brown due to the formation of the charge-transfer complex.[1]

  • Isolation: Filter off the precipitated hydroquinone byproduct.

  • Crystallization: Evaporate solvent and recrystallize from acetic acid or benzene-ethanol to yield varying needles of this compound.

Toxicology & Metabolic Activation

This compound is a significant compound in oncology research because it serves as a model for "Fjord Region" carcinogenesis .[1][4]

Mechanism of Action

Unlike bay-region PAHs (like Benzo[a]pyrene), which are metabolized to diol epoxides that are efficiently repaired by cellular machinery, fjord-region PAHs form DNA adducts that are exceptionally resistant to Nucleotide Excision Repair (NER).[1][5]

The Pathway:

  • P450 Oxidation: Cytochrome P450 enzymes (CYP1A1/1B1) oxidize the terminal ring to form a dihydrodiol.[1]

  • Epoxidation: A second oxidation step creates the This compound diol epoxide (BgCDE) .[1]

  • DNA Binding: The BgCDE attacks the exocyclic amino groups of Adenine (dA) or Guanine (dG) in DNA.[1]

  • Repair Resistance: Due to the non-planar, twisted shape of the adduct in the DNA helix, the NER protein complex (XPC-RAD23B) fails to recognize or excise the lesion effectively, leading to high mutagenicity.[1]

Visualization: Metabolic Activation Pathway

MetabolicPathway Parent This compound (Parent PAH) Metabolite1 BgC-11,12-dihydrodiol (Proximate Carcinogen) Parent->Metabolite1 CYP1A1/1B1 (Oxidation) Metabolite2 BgC-11,12-diol-13,14-epoxide (Ultimate Carcinogen) Metabolite1->Metabolite2 CYP450 (Epoxidation) Adduct DNA Adduct (Twisted/Intercalated) Metabolite2->Adduct Covalent Binding to dG/dA Mutation Replication Error (Tumorigenesis) Adduct->Mutation NER Failure (Repair Resistance)

Figure 1: The metabolic activation pathway of this compound, highlighting the transition from inert parent compound to the repair-resistant DNA adduct.[1][4]

Research Applications in Materials Science

Beyond toxicology, this compound derivatives are gaining traction in Organic Electronics and Liquid Crystals .[1]

  • Liquid Crystallinity: Polysubstituted benzo[g]chrysenes have been synthesized to exhibit hexagonal columnar mesophases (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ).[2] The twisted core prevents excessive crystallization, stabilizing the mesophase over a wide temperature range.[1]
    
  • Organic Semiconductors: The high ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -electron content makes it a candidate for Organic Field-Effect Transistors (OFETs). The "g" fusion alters the bandgap, often resulting in blue-shifted emission desirable for OLED applications compared to linear acenes.[1]
    
Experimental Characterization Data (Typical)
  • UV-Vis Absorption: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     typically around 300–400 nm with characteristic vibronic structure.
    
  • Fluorescence: Strong emission peak ~405 nm (in DCM).[1][2]

  • ¹H NMR: Distinctive downfield signals for the "fjord" protons due to deshielding and steric compression.[1]

References

  • NIST Chemistry WebBook. this compound - Thermochemical Data and Spectra. National Institute of Standards and Technology.[6] [Link][1]

  • CAS Common Chemistry. this compound CAS 196-78-1 Details.[7][6][8][9] American Chemical Society.[7] [Link][1][7][9]

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Royal Society of Chemistry. Synthesis, structure and properties of polysubstituted this compound.[2] RSC Advances.[2] [Link]

  • International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans. World Health Organization. [Link]

Sources

Benzo[g]chrysene: Structural Architecture, Synthesis, and Fjord-Region Reactivity

[1]

Executive Summary

Benzo[g]chrysene (BgCh) is a pentacyclic aromatic hydrocarbon (PAH) characterized by a non-planar, distorted geometry due to significant steric crowding in its "fjord" region.[1] Unlike its planar isomers (e.g., pentacene) or bay-region analogues (e.g., benzo[a]pyrene), BgCh exhibits unique reactivity and biological resistance to enzymatic hydrolysis.[1] This guide details the structural definition, IUPAC nomenclature logic, validated synthetic protocols, and the mechanistic basis of its genotoxicity.[1]

Parameter Data
CAS Registry Number 196-78-1
Molecular Formula C₂₂H₁₄
Molecular Weight 278.35 g/mol
IUPAC Name This compound
Synonyms 1,2:3,4-Dibenzophenanthrene; Benzo[b]triphenylene (ambiguous, less preferred)
Structural Class Fjord-Region Polycyclic Aromatic Hydrocarbon
Key Property High steric hindrance; resistance to epoxide hydrolase

Structural Analysis & Nomenclature

The "g" Face Definition

The nomenclature "this compound" is derived from the fusion of a benzene ring onto the g-face of the chrysene core.[1] Understanding the face lettering is critical for distinguishing this isomer from picene (benzo[a]chrysene) or benzo[c]chrysene.[1]

  • Base Component: Chrysene (4 fused rings).[1][2][3]

  • Face Enumeration: Proceeding clockwise around the periphery of the chrysene molecule, faces are lettered a (C1–C2), b (C2–C3), etc.[1]

  • The "g" Face: Corresponds to the C7–C8 bond of the chrysene system.[1] Fusing a benzene ring here creates a crowded environment where the new ring sterically interferes with the C1-position of the chrysene core, forming a Fjord Region .[1]

Fjord vs. Bay Region

The distinction is topological and functional:

  • Bay Region (e.g., Benzo[a]pyrene): A "cove" formed by 3 aromatic rings.[1] Planar or slightly twisted.

  • Fjord Region (e.g., this compound): A deeper "inlet" formed by 4 aromatic rings.[1] The steric clash between protons forces the molecule out of planarity (helicene-like character), significantly affecting DNA intercalation and enzymatic processing.[1]

Structural Visualization

The following diagram illustrates the fusion logic and the resulting fjord region.

BenzoGChrysene_Structurecluster_legendStructural KeyKey1Chrysene CoreKey2Fused Benzo Ring ('g' face)Key3Fjord Region (Steric Clash)RingARing ARingBRing BRingA->RingBFjordFJORDREGIONRingA->FjordSteric ClashRingCRing CRingB->RingCRingDRing D(g-face source)RingC->RingDRingERing E(Fused)RingD->RingEFusion atC7-C8 (g)RingE->FjordcaptionFig 1. Topological assembly of this compound showing the 'g' face fusion creating the sterically hindered fjord region.

[1]

Synthetic Protocol: Oxidative Aromatization

While modern catalytic methods (e.g., FeCl₃-promoted coupling) exist for substituted derivatives, the most authoritative method for the parent hydrocarbon involves the DDQ-mediated dehydrogenation of dihydro-precursors.[1] This ensures high regioselectivity and avoids the scrambling often seen in high-temperature pyrolysis.[1]

Reagents & Equipment
  • Precursor: 3,4-Dihydrothis compound (synthesized via cyclization of 4-chrysenylbutanoic acid derivatives).[1]

  • Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]

  • Solvent: Anhydrous Benzene or Toluene.[1]

  • Atmosphere: Nitrogen or Argon (inert).[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of 3,4-dihydrothis compound in 20 mL of anhydrous benzene.

  • Addition: Add 1.2 eq of DDQ in a single portion. The solution will immediately darken due to the formation of the charge-transfer complex.[1]

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (Silica gel; Hexane/DCM 9:1).[1] The starting material (dihydro) is less polar than the fully aromatic product.[1]

  • Workup: Cool to room temperature. Filter off the precipitated hydroquinone byproduct.[1]

  • Purification: Evaporate the filtrate. Purify the residue via column chromatography on neutral alumina (eluent: cyclohexane) to yield this compound as white/pale yellow plates.[1]

  • Validation:

    • Melting Point: Expect 114–116°C.

    • UV-Vis: Characteristic absorption bands at ~270 nm, 300 nm, and 330 nm (distinct from chrysene).[1]

Expert Insight: The driving force is the formation of the fully aromatic system, but the reaction rate is slower than for planar PAHs due to the steric strain introduced in the final step (forming the fjord).[1]

Biological Relevance: The Fjord Region Mechanism

This compound is a potent carcinogen, not merely due to DNA binding, but due to repair resistance .[1]

Metabolic Activation Pathway

Like other PAHs, BgCh requires metabolic activation to become genotoxic.[1] However, its fjord architecture alters the enzymatic kinetics.[1]

  • P450 Oxidation: CYP1A1/1B1 oxidizes the terminal ring to form the 11,12-epoxide (using BgCh numbering).[1]

  • Hydrolysis: Epoxide Hydrolase (EH) opens the ring to form the trans-11,12-dihydrodiol.[1]

  • Secondary Oxidation: A second P450 oxidation creates the ultimate carcinogen: This compound-11,12-diol-13,14-epoxide .[1]

The "Fjord Effect" on DNA Repair

The resulting diol epoxide is non-planar.[1] When it intercalates into DNA and binds (usually to Adenine N6 or Guanine N2), the bulky, twisted hydrocarbon moiety is "hidden" in the DNA groove.[1]

  • Result: Nucleotide Excision Repair (NER) enzymes fail to recognize the distortion efficiently.[1]

  • Consequence: High persistence of DNA adducts

    
     Increased mutation frequency.[1]
    

Metabolic_Pathwaycluster_mechMechanism of ToxicityBgChThis compound(Parent PAH)EpoxideBgCh-11,12-oxideBgCh->EpoxideCYP1A1/1B1(Oxidation)Diol(-) trans-BgCh-11,12-dihydrodiol(Proximate Carcinogen)Epoxide->DiolEpoxide Hydrolase(Hydrolysis)DiolEpoxideBgCh-diol-epoxide (DE)(Ultimate Carcinogen)Diol->DiolEpoxideCYP1A1(Secondary Oxidation)DNA_AdductCovalent DNA Adduct(Repair Resistant)DiolEpoxide->DNA_AdductNucleophilic Attack(Adenine N6 / Guanine N2)MechFJORD REGION EFFECT:Steric bulk preventsNER enzyme recognitionDNA_Adduct->MechcaptionFig 2. Bioactivation pathway of this compound highlighting the formation of the repair-resistant fjord-region adduct.

References

  • National Institute of Standards and Technology (NIST). this compound - Gas Phase Thermochemistry and Spectra.[1] NIST Chemistry WebBook, SRD 69.[1][4] Link[1]

  • PubChem. this compound Compound Summary (CID 9140).[1][5] National Library of Medicine.[1] Link[1]

  • Royal Society of Chemistry. Synthesis of this compound and its K-region Arene Oxide.[1] J. Chem. Soc., Perkin Trans.[1] 1. Link

  • Phillips, D. H., et al. Metabolic activation of fjord-region polycyclic aromatic hydrocarbons.[1] Chemico-Biological Interactions, 1991.[1] Link

  • LGC Standards. this compound Reference Material Data Sheet.Link[1]

The Enigmatic Carcinogen: A Technical Guide to the Occurrence and Analysis of Benzo[g]chrysene in Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzo[g]chrysene, a polycyclic aromatic hydrocarbon (PAH) originating from the incomplete combustion of organic materials, represents a significant yet often underestimated environmental contaminant. Its presence in air, water, soil, and food matrices poses a potential risk to human health due to its carcinogenic properties. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the environmental occurrence, toxicological significance, and analytical methodologies for the detection and quantification of this compound. We delve into the causality behind experimental choices in analytical workflows, ensuring a self-validating system of protocols. This guide is grounded in authoritative scientific literature, providing a robust framework for understanding and addressing the challenges posed by this ubiquitous environmental pollutant.

Introduction: The Fjord Region Carcinogen

This compound is a five-ring polycyclic aromatic hydrocarbon (PAH) that is a ubiquitous environmental pollutant formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood[1]. Structurally, it possesses a "fjord region," a sterically hindered area of the molecule that, upon metabolic activation, leads to the formation of highly reactive and carcinogenic metabolites[2][3]. While the International Agency for Research on Cancer (IARC) classifies this compound as a Group 3 agent, meaning it is "not classifiable as to its carcinogenicity to humans,"[1][4] a substantial body of evidence points to its potent carcinogenic and mutagenic properties, primarily through the formation of DNA adducts[5][6][7]. This discrepancy highlights the need for continued research and accurate monitoring of this compound in the environment.

Environmental Occurrence and Human Exposure

This compound is not produced commercially and its presence in the environment is a direct result of anthropogenic and natural combustion processes[1]. It is found as part of complex mixtures of PAHs in the air, water, and soil[1].

Atmospheric Presence

PAHs like this compound are released into the atmosphere from sources such as industrial emissions, vehicle exhaust, and residential heating. In urban and suburban areas, these compounds are typically associated with particulate matter[8][9].

Table 1: Reported Concentrations of Chrysene (as a proxy for this compound) in Air

Location TypeConcentration Range (ng/m³)Reference
Suburban4 - 7[8]

Note: Data for this compound specifically is limited; Chrysene, a structurally similar PAH, is often monitored as an indicator.

Contamination of Water and Soil

This compound's low water solubility and high octanol-water partition coefficient mean it strongly adsorbs to soil and sediment particles[1]. Contamination of water bodies can occur through atmospheric deposition and runoff from contaminated land.

Table 2: Reported Concentrations of PAHs in Soil

Contamination LevelSum of PAHs (µg/kg)Benzo[a]pyrene (µg/kg)Reference
Background< 2002 - 70[10]
Contaminated600 - 10,000> 70[10]
Highly Contaminated> 10,000up to 33,100[10]

Note: These values represent the sum of multiple PAHs, with Benzo[a]pyrene often used as a marker for overall contamination.

Presence in Food

Food can become contaminated with this compound through environmental deposition on crops or during cooking processes like grilling, smoking, and roasting[11][12][13]. The levels of PAHs in smoked foods can be particularly high[11][14].

Table 3: Reported PAH Concentrations in Food

Food TypeTotal PAHs (µg/kg)Reference
Smoked Salmonup to 86.6[11]
Grilled Pork Chopsup to 29.8[11]

Note: The European Union has set maximum levels for the sum of four key PAHs (including benzo[a]pyrene, benz[a]anthracene, chrysene, and benzo[b]fluoranthene) in smoked meat products at 30 µg/kg[11][14].

Toxicology and Health Implications: A Story of Metabolic Activation

The toxicity of this compound is intrinsically linked to its metabolic activation within the body. This process transforms the relatively inert parent compound into highly reactive intermediates that can covalently bind to cellular macromolecules, most notably DNA.

The Diol Epoxide Pathway

The primary route of metabolic activation for this compound involves a series of enzymatic reactions that form dihydrodiol epoxides[2][3][5]. This pathway is a critical determinant of its carcinogenic potential.

Metabolic Activation of this compound This compound This compound Dihydrodiol Dihydrodiol This compound->Dihydrodiol Cytochrome P450 Epoxide Hydrolase Dihydrodiol Epoxide Dihydrodiol Epoxide Dihydrodiol->Dihydrodiol Epoxide Cytochrome P450 DNA Adducts DNA Adducts Dihydrodiol Epoxide->DNA Adducts Covalent Binding Carcinogenesis Carcinogenesis DNA Adducts->Carcinogenesis Mutations

Caption: Metabolic activation of this compound to its ultimate carcinogenic form.

The resulting dihydrodiol epoxides are highly electrophilic and can react with nucleophilic sites on DNA bases, primarily adenine and guanine, to form stable DNA adducts[5][6]. These adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis. Studies have shown that the fjord region diol-epoxides of this compound are potent mutagens[2][6].

Analytical Methodologies for Environmental Monitoring

Accurate and sensitive analytical methods are crucial for monitoring the presence of this compound in environmental samples and assessing human exposure. The choice of method depends on the sample matrix, the required detection limits, and the available instrumentation.

Sample Preparation: The Critical First Step

Effective sample preparation is paramount for isolating this compound from complex environmental matrices and removing interfering substances.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Cleanup Cleanup Extraction->Cleanup Chromatographic Separation Chromatographic Separation Cleanup->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Quantification Quantification Detection->Quantification

Caption: Generalized analytical workflow for this compound determination.

4.1.1. Extraction Techniques

  • Soxhlet Extraction: A classic and robust method for solid samples like soil and sediment, typically using a solvent mixture such as dichloromethane/acetone[15].

  • Accelerated Solvent Extraction (ASE): A faster, automated alternative to Soxhlet that uses elevated temperatures and pressures to reduce solvent consumption and extraction time[16].

  • Liquid-Liquid Extraction (LLE): Commonly used for water samples, where the sample is extracted with an immiscible organic solvent like dichloromethane.

  • Solid-Phase Extraction (SPE): A versatile technique for both liquid and gaseous samples. For water analysis, C18 cartridges are frequently employed to concentrate PAHs[17][18].

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined extraction and cleanup method originally developed for pesticide analysis but increasingly adapted for PAHs in various matrices.

4.1.2. Cleanup

The primary goal of the cleanup step is to remove co-extracted interfering compounds that can affect the accuracy of the analysis. Common techniques include:

  • Silica Gel or Alumina Column Chromatography: Separates PAHs from more polar interferences.

  • Gel Permeation Chromatography (GPC): Separates compounds based on their molecular size, effective for removing high molecular weight interferences like lipids.

Instrumental Analysis

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of PAHs.

  • Protocol: HPLC with Fluorescence Detection (FLD) for Water Samples

    • Sample Extraction: Extract 1 L of water using a C18 SPE cartridge[17][19].

    • Elution: Elute the PAHs from the cartridge with dichloromethane.

    • Solvent Exchange: Evaporate the dichloromethane and reconstitute the residue in acetonitrile.

    • Chromatographic Separation:

      • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[20].

      • Mobile Phase: A gradient of acetonitrile and water is typically used[20].

      • Flow Rate: 1.5 mL/min[20].

      • Column Temperature: 28 °C[20].

    • Detection: Use a fluorescence detector with programmed excitation and emission wavelengths to achieve high sensitivity and selectivity for different PAHs[19][20].

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation and definitive identification of PAHs.

  • Protocol: GC-MS for Soil Samples

    • Sample Extraction: Extract approximately 10 g of homogenized soil using accelerated solvent extraction (ASE) with a mixture of acetone and hexane[16][21].

    • Cleanup: Pass the extract through a silica gel column for cleanup.

    • Concentration: Concentrate the cleaned extract to a final volume of 1 mL.

    • Chromatographic Separation:

      • Column: A capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 60 m x 0.25 mm x 0.25 µm) is commonly used[16].

      • Carrier Gas: Helium or hydrogen.

      • Injection: Splitless injection is preferred for trace analysis.

      • Oven Temperature Program: A temperature gradient is used to separate the PAHs, for example, starting at 60°C and ramping up to 300°C[16].

    • Detection: A mass spectrometer operating in selected ion monitoring (SIM) mode provides high sensitivity and specificity by monitoring characteristic ions for each PAH[16][22].

Regulatory Framework and Future Perspectives

Regulatory limits for PAHs in environmental matrices are typically set for a group of priority compounds, with Benzo[a]pyrene often used as a marker for the carcinogenicity of the entire mixture[23][24]. In the United States, the Environmental Protection Agency (EPA) has established guidelines for several PAHs in drinking water[23]. The European Union has also set maximum levels for certain PAHs in foodstuffs[11][14].

Given the evidence of its carcinogenicity, a more specific focus on monitoring and regulating this compound may be warranted. Further research is needed to establish a more definitive classification of its carcinogenic risk to humans and to develop more comprehensive occurrence data across various environmental compartments. The continued development of rapid, sensitive, and cost-effective analytical methods will be crucial for effective monitoring and risk assessment.

Conclusion

This compound is a pervasive environmental contaminant with demonstrated carcinogenic potential, primarily through its metabolic activation to DNA-damaging dihydrodiol epoxides. Its presence in air, water, soil, and food necessitates robust monitoring programs to safeguard public health. This technical guide has provided a comprehensive overview of the occurrence, toxicology, and analytical methodologies for this compound. By understanding the intricacies of its environmental behavior and the analytical techniques for its detection, researchers and environmental professionals can better assess the risks associated with this enigmatic carcinogen and work towards mitigating human exposure.

References

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  • Title: Benzo(G)chrysene | C22H14 | CID 9140 Source: PubChem - NIH URL: [Link]

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The Toxicological Profile of Benzo[g]chrysene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the toxicological profile of Benzo[g]chrysene (B[g]C), a pentacyclic aromatic hydrocarbon of significant interest to researchers in toxicology, pharmacology, and drug development. This document deviates from rigid templates to offer a narrative that is both scientifically rigorous and practically insightful, reflecting the complex nature of this compound.

Introduction: The Significance of a Fjord-Region Polycyclic Aromatic Hydrocarbon

This compound is a polycyclic aromatic hydrocarbon (PAH) formed during the incomplete combustion of organic materials.[1] It is an environmental contaminant found in coal tar, soot, and tobacco smoke. Structurally, B[g]C is characterized by a "fjord region," a sterically hindered area in the molecule that influences its metabolic activation and subsequent toxicological properties. This structural feature distinguishes it from the more extensively studied "bay region" PAHs, such as benzo[a]pyrene, and is critical to understanding its mechanism of action. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence.[1][2] However, extensive research has demonstrated its genotoxic and mutagenic potential, warranting a detailed examination of its toxicological profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting toxicological studies. These properties govern its environmental fate, bioavailability, and interaction with biological systems.

PropertyValueReference
Chemical Formula C₂₂H₁₄[3]
Molecular Weight 278.35 g/mol [3]
CAS Number 196-78-1[3]
Appearance Colorless to pale yellow solid
Melting Point 221-222 °C
Boiling Point 525 °C
Water Solubility 1.8 µg/L at 25 °C
log Kow (Octanol-Water Partition Coefficient) 6.2
Vapor Pressure 1.3 x 10⁻⁹ mmHg at 25 °C

Toxicokinetics: The Journey of this compound in the Body

The toxicokinetics of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its toxic potential. While specific ADME data for this compound in humans is limited, studies on structurally similar PAHs and in animal models provide valuable insights.

Absorption, Distribution, and Excretion

Due to its lipophilic nature, this compound is readily absorbed through inhalation, dermal contact, and ingestion. Following absorption, it is distributed to various tissues, with a tendency to accumulate in adipose tissue. Excretion primarily occurs after metabolic transformation to more water-soluble compounds, which are then eliminated in the feces and urine.[4]

Metabolic Activation: The Genesis of Toxicity

The toxicity of this compound is intrinsically linked to its metabolic activation into reactive intermediates. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP1A1 and CYP1B1. The metabolic pathway leading to the formation of its ultimate carcinogenic metabolites is a critical area of study.

The key steps in the metabolic activation of this compound are:

  • Epoxidation: CYP enzymes catalyze the formation of an epoxide at the 11,12-position of the B[g]C molecule.

  • Hydration: Epoxide hydrolase converts the epoxide into a trans-dihydrodiol, specifically this compound-11,12-dihydrodiol.

  • Second Epoxidation: The dihydrodiol undergoes a second epoxidation by CYP enzymes in the sterically hindered fjord region, forming highly reactive diol epoxides: syn- and anti-benzo[g]chrysene-11,12-diol-13,14-epoxides (B[g]CDE).

These fjord-region diol epoxides are considered the ultimate carcinogens of this compound. Their high reactivity and ability to form stable covalent adducts with DNA are central to the genotoxicity of the parent compound. Studies have shown that the metabolic conversion of this compound-trans-11,12-dihydrodiol is significantly higher compared to other similar PAHs, suggesting a potent activation pathway.[3]

metabolic_activation BGC This compound Epoxide B[g]C-11,12-epoxide BGC->Epoxide CYP1A1/1B1 Diol B[g]C-11,12-dihydrodiol Epoxide->Diol Epoxide Hydrolase DiolEpoxide B[g]C-11,12-diol-13,14-epoxides (syn- and anti-) Diol->DiolEpoxide CYP1A1/1B1 DNA_Adducts DNA Adducts DiolEpoxide->DNA_Adducts Covalent Binding Toxicity Genotoxicity & Carcinogenicity DNA_Adducts->Toxicity

Metabolic activation pathway of this compound.

Mechanisms of Toxicity

The toxic effects of this compound are multifaceted, stemming from its ability to interact with cellular macromolecules and disrupt normal cellular processes.

Genotoxicity and Mutagenicity

The primary mechanism of this compound's toxicity is its genotoxicity, which is the ability to damage DNA. The reactive diol epoxides form covalent adducts with DNA, primarily with deoxyadenosine and deoxyguanosine residues. These bulky adducts can distort the DNA helix, leading to errors during DNA replication and transcription, ultimately causing mutations.

Studies utilizing the Ames test, a bacterial reverse mutation assay, have demonstrated the mutagenic potential of this compound and its metabolites.[5] The K-region oxides and imines of this compound have been shown to be mutagenic in Salmonella typhimurium strains TA98 and TA100.[5]

Carcinogenicity

While classified as an IARC Group 3 agent, studies in animal models have provided evidence of the carcinogenic potential of this compound. Its ability to form persistent DNA adducts and induce mutations in critical genes, such as tumor suppressor genes and oncogenes, is a key driver of its carcinogenic activity. The fjord region diol epoxides of B[g]C are considered to be more tumorigenic than the bay region diol epoxides of other PAHs.[6]

Aryl Hydrocarbon Receptor (AhR) Activation

This compound, like many other PAHs, is a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] Upon binding, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.

Key target genes of the AhR signaling pathway include the CYP1 family of enzymes (CYP1A1, CYP1A2, and CYP1B1), which are involved in the metabolic activation of PAHs. This creates a feedback loop where B[g]C induces the very enzymes that metabolize it into its more toxic forms. Beyond xenobiotic metabolism, aberrant AhR signaling has been implicated in a range of toxicological effects, including immunotoxicity, reproductive and developmental toxicity, and tumorigenesis.

ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BGC This compound AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) BGC->AhR_complex Binding AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_ARNT AhR-ARNT Dimer AhR_active->AhR_ARNT Translocation ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Induction Toxic_Effects Toxicological Effects Target_Genes->Toxic_Effects

Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Protocols for Toxicological Assessment

This section provides an overview of key experimental workflows for assessing the toxicity of this compound. These protocols are intended as a guide and should be optimized based on specific experimental goals and laboratory conditions.

In Vitro Metabolism using Liver Microsomes

This assay is crucial for understanding the metabolic fate of this compound and identifying the enzymes involved in its activation.

Methodology:

  • Microsome Preparation: Isolate liver microsomes from the species of interest (e.g., rat, mouse, human) through differential centrifugation.

  • Incubation: Incubate this compound with liver microsomes in the presence of an NADPH-generating system. A typical reaction mixture includes phosphate buffer (pH 7.4), MgCl₂, and the NADPH-generating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Reaction Termination and Extraction: Stop the reaction by adding a cold organic solvent (e.g., acetone or ethyl acetate). Extract the metabolites from the aqueous phase.

  • Analysis: Analyze the extracted metabolites using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection to identify and quantify the formation of dihydrodiols and other metabolic products.[7]

metabolism_workflow start Start microsomes Isolate Liver Microsomes start->microsomes incubation Incubate B[g]C with Microsomes + NADPH-generating system microsomes->incubation termination Terminate Reaction (e.g., cold solvent) incubation->termination extraction Extract Metabolites (e.g., ethyl acetate) termination->extraction analysis Analyze by HPLC-FLD/MS extraction->analysis end End analysis->end

Sources

Definitive Technical Guide: Carcinogenicity & Toxicological Profiling of Benzo[g]chrysene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

Benzo[g]chrysene (BgC) is a polycyclic aromatic hydrocarbon (PAH) possessing a "fjord region," a structural feature that significantly enhances its steric hindrance and reactivity with DNA compared to "bay region" PAHs like Benzo[a]pyrene. Despite its demonstrated potency in specific animal models, it is currently classified by the International Agency for Research on Cancer (IARC) as Group 3 (Not classifiable as to its carcinogenicity to humans).

This classification often creates a dichotomy for researchers: while regulatory data is "inadequate" for human classification, experimental data confirms BgC is a potent mutagen and tumorigen, particularly via its diol-epoxide metabolites which form stable DNA adducts. This guide bridges that gap, providing the mechanistic grounding and protocols necessary for accurate toxicological assessment.

Chemical Identity[1][2][3][4][5][6]
  • CAS Registry Number: 196-78-1[1][2][3][4][5][6]

  • IUPAC Name: this compound[1][2][7][8][9][10][11]

  • Synonyms: 1,2:3,4-Dibenzophenanthrene; Benzo[a]triphenylene[2][6]

  • Key Structural Feature: Fjord Region (Sterically crowded area between C1 and C16 positions).

Part 2: Structural Mechanism of Action

The carcinogenicity of BgC is driven by its metabolic activation into reactive dihydrodiol epoxides. Unlike planar PAHs, the non-planar "fjord region" of BgC induces significant distortion in the DNA helix upon binding, leading to evasion of nucleotide excision repair (NER) systems.

Metabolic Activation Pathway

BgC undergoes cytochrome P450-mediated oxidation (primarily CYP1A1/1B1) to form the proximate carcinogen, BgC-11,12-dihydrodiol . This is further metabolized to the ultimate carcinogen, BgC-11,12-dihydrodiol-13,14-epoxide (BgCDE) .

Visualization: Metabolic Activation & DNA Adduction

The following diagram illustrates the critical pathway from parent compound to genotoxic lesion.

BgC_Metabolism BgC This compound (Parent PAH) Epoxide1 BgC-11,12-oxide BgC->Epoxide1 Oxidation CYP CYP450 (CYP1A1/1B1) CYP->Epoxide1 Diol BgC-11,12-dihydrodiol (Proximate Carcinogen) Epoxide1->Diol Hydrolysis EH Epoxide Hydrolase EH->Diol DiolEpoxide BgC-11,12-diol-13,14-epoxide (BgCDE - Ultimate Carcinogen) Diol->DiolEpoxide Secondary Oxidation Adduct Stable DNA Adducts (dA-BgCDE / dG-BgCDE) DiolEpoxide->Adduct Covalent Binding (Fjord Region Sterics) DNA Cellular DNA (Adenine/Guanine) DNA->Adduct

Figure 1: Metabolic activation pathway of this compound leading to DNA adduct formation.

The Fjord Region Effect

The "fjord region" (created by the steric clash between the benzo ring and the chrysene backbone) prevents the molecule from achieving planarity.

  • Consequence: When BgCDE binds to DNA, it does not intercalate as cleanly as planar PAHs. Instead, it binds externally or semi-externally, causing a "kink" in the DNA.

  • Adduct Preference: Unlike Benzo[a]pyrene (which prefers Guanine), BgCDE shows a high affinity for Adenine (N6 position) residues [1]. This unique binding profile contributes to its specific mutation spectrum (A→T transversions).

Part 3: Toxicological Profile & Classification

Regulatory Classification (IARC)
  • Current Status: Group 3 (Not classifiable as to carcinogenicity to humans).[2][7]

  • Rationale: While there is sufficient evidence of carcinogenicity in experimental animals (skin, mammary), there is inadequate epidemiological evidence in humans specifically linking BgC exposure to cancer, distinct from general PAH mixtures (like coal tar) [2].

Experimental Carcinogenicity Data

Despite the Group 3 label, BgC is experimentally potent.

Assay TypeSpecies/StrainRouteOutcomePotency Reference
Skin Tumorigenesis Mouse (Sencar/CD-1)Topical (Initiation-Promotion)High incidence of papillomas & carcinomas.Comparable to Benzo[c]phenanthrene; Moderate compared to BaP [3].
Mammary Carcinogenesis Rat (Sprague-Dawley)Intramammary/OralPotent induction of mammary adenocarcinomas.anti-BgCDE is highly potent in this model [4].
Mutagenicity S. typhimurium (TA98/TA100)In VitroPositive (Requires S9 activation).Induces frameshift and base-pair substitutions [5].
Lung Tumorigenesis Newborn Mousei.p. injectionLung adenomas and liver tumors.[12]High tumorigenic activity in newborn model [6].[12]

Part 4: Experimental Protocols

For drug development or toxicological screening, the following protocols are the gold standard for assessing BgC activity.

Protocol A: Mouse Skin Initiation-Promotion Assay

Purpose: To assess the tumor-initiating potential of BgC in vivo.

Reagents:

  • This compound (Test compound), dissolved in Acetone.

  • TPA (12-O-tetradecanoylphorbol-13-acetate) (Promoter).

  • Female Sencar or CD-1 mice (6-7 weeks old).

Workflow:

  • Acclimatization: Shave the dorsal skin of mice 2 days prior to treatment. Only mice in the resting phase of the hair cycle should be used.

  • Initiation (Single Dose):

    • Apply 200 nmol (standard screening dose) of BgC in 100 µL acetone topically to the shaved back.

    • Control: Apply 100 µL acetone only.

    • Positive Control: Apply 200 nmol Benzo[a]pyrene.

  • Latency Period: Wait 1 week to allow for metabolic activation and DNA fixation of mutations.

  • Promotion (Chronic):

    • Apply 2 µg TPA in acetone twice weekly for 20–25 weeks.

  • Scoring:

    • Count papillomas weekly.

    • Endpoint: At week 25, record tumor incidence (% mice with tumors) and tumor multiplicity (tumors per mouse).

    • Histological verification of carcinomas is required for terminal endpoints.

Protocol B: 32P-Postlabeling for BgC-DNA Adducts

Purpose: To quantify the specific dA and dG adducts formed by BgC, verifying metabolic activation.[13]

Workflow Visualization:

Postlabeling Step1 Step 1: DNA Digestion (Micrococcal Nuclease + Spleen Phosphodiesterase) Result: Nucleoside 3'-monophosphates (Np) Step2 Step 2: Adduct Enrichment (Nuclease P1 treatment or Butanol Extraction) Result: Removal of normal nucleotides Step1->Step2 Step3 Step 3: Radioclabeling (T4 Polynucleotide Kinase + [gamma-32P]ATP) Result: 5'-32P-labeled Adducts Step2->Step3 Step4 Step 4: TLC Separation (Multi-directional PEI-Cellulose Chromatography) Step3->Step4 Step5 Step 5: Quantitation (Phosphorimaging) Step4->Step5

Figure 2: 32P-Postlabeling workflow for detecting bulky fjord-region DNA adducts.

Critical Technical Note: For BgC, the Nuclease P1 enrichment method is generally suitable, but because BgC adducts are highly lipophilic (due to the fjord structure), Butanol extraction often yields better recovery rates than Nuclease P1 digestion, which might partially degrade some specific bulky adducts.

Part 5: References

  • Agarwal, R. et al. (1997). Metabolic activation of this compound in the human mammary carcinoma cell line MCF-7. Cancer Research. Link

  • IARC Monographs. (2010).[2] Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. Volume 92. International Agency for Research on Cancer.[2][12][7] Link

  • Levin, W. et al. (1986). Tumorigenicity of optical isomers of the diastereomeric bay-region 3,4-diol-1,2-epoxides of benzo[c]phenanthrene in murine tumor models. Cancer Research. Link

  • Glatt, H. et al. (1994). Mutagenicity of K-region oxides and imines of chrysene, benzo[c]phenanthrene and this compound in Salmonella typhimurium. Mutation Research. Link

  • Chepeha, C. et al. (1995). Tumorigenicity in newborn mice of fjord region and other sterically hindered diol epoxides of this compound. Carcinogenesis. Link

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link

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Mechanistic Divergence in PAH Carcinogenesis: The Benzo[g]chrysene Fjord vs. Bay Region Paradigm

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the "Bay Region Theory," exemplified by Benzo[a]pyrene (B[a]P), served as the central dogma of Polycyclic Aromatic Hydrocarbon (PAH) carcinogenesis. This theory posited that steric hindrance in the "bay" region prevents enzymatic detoxification, leading to DNA-binding diol epoxides. However, the emergence of Benzo[g]chrysene (BgC) and other "Fjord Region" PAHs has necessitated a paradigm shift.

This guide delineates the Fjord Region Theory , which demonstrates that the severe non-planarity (torsion angles >25°) of BgC leads to a distinct class of DNA adducts—predominantly on Adenine (N6-dA)—that are structurally unique and exceptionally resistant to Nucleotide Excision Repair (NER). This resistance, rather than mere adduct formation rate, drives the superior tumorigenic potency of fjord-region PAHs.

Structural Mechanics: Planarity vs. Distortion

The fundamental driver of the biological divergence between B[a]P and BgC is topological.

The Bay Region (Benzo[a]pyrene)[1][2]
  • Topology: Planar.[1]

  • Steric Hindrance: Moderate. The hydrogen atoms in the bay region cause minimal distortion, allowing the molecule to remain flat.

  • DNA Intercalation: The resulting diol epoxides intercalate into the DNA helix with minimal disruption to Watson-Crick base pairing, typically "slotting in" between base pairs.

The Fjord Region (this compound)[1][3][4][5][6]
  • Topology: Non-planar / Helical.

  • Steric Hindrance: Severe. The steric crowding between the C1 and C12 positions (and C11/C14 in the metabolite) forces the aromatic ring system to twist out of plane to relieve strain.

  • Torsion Angle: Crystallographic and NMR data indicate a torsion angle of approximately 25°–30° in the fjord region.

  • Biological Consequence: This "propeller-like" twist prevents simple intercalation and forces the DNA backbone to distort significantly to accommodate the bulky lesion.

Data Summary: Structural & Adduct Characteristics[3][7][8][9][10][11]
FeatureBay Region (e.g., Benzo[a]pyrene)Fjord Region (e.g., this compound)
Topology PlanarNon-planar (Twisted)
Torsion Angle < 5°~25°–30°
Primary Target Guanine (N2-dG)Adenine (N6-dA) & Guanine (N2-dG)
Adduct Stereochemistry trans-addition (Minor Groove)trans & cis (Intercalated/Distorted)
NER Efficiency Moderate (Repaired)Refractory (Resistant)
Mutational Signature G

T Transversions
A

T Transversions

Metabolic Activation Pathways[4][6]

Both classes of PAHs require metabolic activation by Cytochrome P450 enzymes to become genotoxic.[2] However, the specific isoforms and stereochemical outcomes differ.[3]

The Activation Cascade

The activation follows a three-step sequence:

  • Epoxidation: CYP1A1 or CYP1B1 attacks the terminal ring.

  • Hydrolysis: Epoxide Hydrolase (mEH) converts the epoxide to a dihydrodiol.

  • Bioactivation: CYP1A1/1B1 converts the dihydrodiol into the ultimate carcinogen: the diol epoxide (DE) .

For this compound, the critical metabolite is the (-)-anti-BgC-11,12-diol-13,14-epoxide (BgCDE) .

CYP Isoform Specificity

While CYP1A1 is the primary activator for B[a]P, CYP1B1 plays a disproportionately high role in the activation of fjord-region PAHs, particularly in extrahepatic tissues (e.g., mammary gland, lung). This is critical for drug development, as CYP1B1 is often overexpressed in tumor tissues, potentially turning the tumor's own metabolism against itself.

MetabolicPathway BgC This compound (Parent PAH) Epoxide BgC-11,12-oxide BgC->Epoxide CYP1A1 / CYP1B1 (Epoxidation) Diol (-)-trans-BgC-11,12-dihydrodiol (Proximate Carcinogen) Epoxide->Diol Epoxide Hydrolase (Hydrolysis) DiolEpoxide (-)-anti-BgC-11,12-diol-13,14-epoxide (Ultimate Carcinogen) Diol->DiolEpoxide CYP1A1 / CYP1B1 (Bioactivation) DNA_Adduct Stable DNA Adduct (N6-dA / N2-dG) DiolEpoxide->DNA_Adduct Covalent Binding (Nucleophilic Attack)

Figure 1: The metabolic activation pathway of this compound to its ultimate carcinogenic form.[4]

The Ultimate Carcinogen: DNA Adduct Formation

The most striking divergence occurs at the moment of DNA binding.

The Shift to Adenine
  • Bay Region: B[a]PDE attacks the exocyclic amino group of Guanine (N2 position) almost exclusively.

  • Fjord Region: BgCDE shows a remarkable preference for Adenine (N6 position) , accounting for ~60% of the total adduct burden.

Stereochemical Locking

The non-planar fjord region restricts rotation around the C-N bond connecting the carcinogen to the DNA base. This "locks" the adduct into a specific conformation—often intercalated—that stabilizes the DNA duplex locally. Paradoxically, this thermodynamic stability makes the lesion harder for repair enzymes to detect as "damage" that requires excision.

Mechanism of NER Resistance[14]

The high tumorigenicity of BgC is not just due to forming adducts, but the inability of the cell to remove them.

The NER Checkpoint Failure

Nucleotide Excision Repair (NER) involves two main steps:

  • Recognition: The XPC-RAD23B complex scans DNA for distortions.

  • Verification & Excision: The TFIIH complex (containing XPB and XPD helicases) unwinds the DNA to verify the lesion before excision.

The Fjord Evasion Strategy

Research indicates that while XPC can recognize the distortion caused by BgC adducts, the repair process stalls at the verification stage.

  • Mechanism: The bulky, twisted fjord adduct intercalates and stabilizes the DNA helix (high melting temperature,

    
    ).
    
  • Result: The XPB/XPD helicases cannot efficiently unwind the DNA around the lesion. The repair complex "perceives" the region as thermodynamically stable and aborts the repair, leaving the mutagenic adduct in place for the next replication cycle.

NER_Resistance cluster_Bay Bay Region (B[a]P) cluster_Fjord Fjord Region (BgC) Lesion DNA Lesion Formed Bay_Rec XPC Recognizes Distortion Lesion->Bay_Rec Planar Adduct Fjord_Rec XPC Recognizes Distortion Lesion->Fjord_Rec Twisted Adduct Bay_Ver TFIIH Unwinds Helix Bay_Rec->Bay_Ver Bay_Exc Successful Excision Bay_Ver->Bay_Exc Fjord_Block Helix Stabilization (High Tm) Blocks TFIIH Unwinding Fjord_Rec->Fjord_Block Steric Locking Fjord_Fail Repair Aborted (Adduct Persists) Fjord_Block->Fjord_Fail

Figure 2: Mechanistic comparison of NER outcomes. Fjord adducts stall the repair process at the verification/unwinding stage.

Experimental Protocols

Protocol A: LC-MS/MS Quantification of BgC-DNA Adducts

Objective: Quantify specific N6-dA and N2-dG adducts from biological samples.

Reagents:

  • Internal Standard:

    
    -labeled BgCDE-dA adducts (synthesized via reaction of BgCDE with 
    
    
    
    -dA).
  • Enzymes: Micrococcal Nuclease (MN), Spleen Phosphodiesterase (SPD).

Workflow:

  • DNA Isolation: Extract DNA from treated cells/tissue using a standard phenol-chloroform or silica column method.

  • Hydrolysis:

    • Dissolve 50 µg DNA in 100 µL buffer (10 mM Tris-HCl, 5 mM MgCl2, pH 7.0).

    • Add MN (5 units) and SPD (0.05 units). Incubate at 37°C for 6 hours.

    • Add Alkaline Phosphatase (5 units) and incubate for an additional 1 hour.

  • Purification: Precipitate enzymes with cold ethanol or use an SPE cartridge (Oasis HLB) to desalt.

  • LC-MS/MS Analysis:

    • Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: (A) 0.01% Formic Acid in Water; (B) Acetonitrile.

    • Gradient: 5% B to 95% B over 15 mins.

    • Transitions (MRM):

      • BgC-dA:

        
         564.2 
        
        
        
        448.1 (Loss of deoxyribose).
      • BgC-dG:

        
         580.2 
        
        
        
        464.1 (Loss of deoxyribose).
      • Internal Std: Adjust

        
         +5 Da.
        
Protocol B: In Vitro NER Efficiency Assay

Objective: Assess the resistance of fjord adducts to repair machinery.[5]

Workflow:

  • Substrate Preparation: Construct a 135-mer DNA duplex containing a single, site-specific BgC-N6-dA adduct using ligation of modified oligonucleotides.

  • Labeling: 5'-end label the modified strand with

    
    .
    
  • Incubation:

    • Mix 50 fmol of substrate with 50 µg of HeLa cell nuclear extract (repair-proficient).

    • Buffer: 45 mM HEPES-KOH (pH 7.8), 70 mM KCl, 7.4 mM MgCl2, 0.9 mM DTT, 0.4 mM EDTA, 2 mM ATP, 40 mM phosphocreatine, 2.5 µg creatine phosphokinase.

    • Incubate at 30°C for 0, 15, 30, and 60 minutes.

  • Detection:

    • Stop reaction with proteinase K/SDS.

    • Extract DNA and run on a 12% denaturing polyacrylamide sequencing gel.

    • Readout: NER activity is indicated by the appearance of excised oligomers (24-32 nucleotides in length).[6] Fjord adducts will show minimal to no excision bands compared to B[a]P controls.

References

  • Geacintov, N. E., & Broyde, S. (2017). Repair-Resistant DNA Lesions.[7][5] Chemical Research in Toxicology.[5] Link

  • Katz, A. K., et al. (1998).[8] Dibenzo[a,l]pyrene (dibenzo[def,p]chrysene): fjord-region distortions. Carcinogenesis.[3][2][8][9][10][11] Link

  • Dreij, K., et al. (2010). Differential repair of polycyclic aromatic hydrocarbon DNA adducts from an actively transcribed gene. DNA Repair.[5] Link

  • Chepelev, N. L., et al. (2015). Structural and Thermodynamic Features of Polycyclic Aromatic Hydrocarbon - DNA Adducts in the NRAS(Q61) Sequence Context. eScholarship. Link

  • Chen, K. M., et al. (2022). Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. Carcinogenesis.[3][2][8][9][10][11] Link

Sources

Technical Guide: Role of Cytochrome P450 Enzymes in Benzo[g]chrysene Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic activation of Benzo[g]chrysene, focusing on the critical role of Cytochrome P450 enzymes in generating fjord-region specific DNA adducts.

Executive Summary

This compound (BgC) represents a distinct class of Polycyclic Aromatic Hydrocarbons (PAHs) characterized by a "fjord region" topology.[1][2] Unlike the well-studied "bay region" PAHs (e.g., Benzo[a]pyrene), BgC exhibits unique steric hindrance that profoundly influences its metabolic activation by Cytochrome P450 (CYP) enzymes. This guide delineates the mechanistic pathway where CYP isoforms—primarily CYP1A1 and CYP1B1—catalyze the formation of the proximate carcinogen BgC-11,12-dihydrodiol , which is subsequently activated to the ultimate carcinogen BgC-11,12-dihydrodiol-13,14-epoxide . The resulting DNA adducts are notably resistant to Nucleotide Excision Repair (NER) due to non-planar distortion of the DNA helix, a hallmark of fjord-region toxicity.

Structural Basis of Metabolism: The Fjord Region

The metabolic fate of BgC is dictated by its non-planar geometry.

  • Bay Region vs. Fjord Region: While bay-region PAHs are planar, the steric crowding in the fjord region of BgC forces the molecule into a twisted, helical conformation.

  • Metabolic Consequence: This twisting prevents enzymatic access to certain positions but directs CYP-mediated oxidation specifically to the 11,12-position (the "M-region" equivalent) and subsequently the 13,14-position (the fjord region).

Mechanistic Pathway Diagram

The following diagram illustrates the bioactivation pathway from the parent compound to the DNA-reactive ultimate carcinogen.

BgC_Metabolism Parent This compound (Parent) Epoxide BgC-11,12-oxide Parent->Epoxide Oxidation Diol BgC-11,12-dihydrodiol (Proximate Carcinogen) Epoxide->Diol Hydrolysis DiolEpoxide BgC-11,12-diol-13,14-epoxide (Ultimate Carcinogen) Diol->DiolEpoxide Secondary Oxidation Adduct DNA Adducts (dA/dG covalent binding) DiolEpoxide->Adduct Covalent Binding Tetraol Tetraols (Hydrolysis Products) DiolEpoxide->Tetraol Spontaneous/Acidic Hydrolysis CYP1 CYP1A1 / CYP1B1 CYP1->Parent CYP1->Diol mEH Microsomal Epoxide Hydrolase (mEH) mEH->Epoxide

Figure 1: Metabolic activation pathway of this compound showing the critical role of CYP1A1/1B1 and mEH.[3]

Enzymology and Kinetics

Cytochrome P450 Isoforms

Research indicates that CYP1A1 and CYP1B1 are the dominant isoforms responsible for the initial oxidation of BgC.

  • CYP1A1: High efficiency in converting the parent BgC to the 11,12-oxide.

  • CYP1B1: Often overexpressed in extrahepatic tissues (e.g., lung, mammary), contributing significantly to local bioactivation.

Kinetic Parameters

Quantitative analysis of BgC metabolism reveals high catalytic turnover compared to other PAHs. The transformation of the dihydrodiol to the diol epoxide is the rate-limiting step for genotoxicity.

ParameterSubstrateEnzyme SystemValueUnitSignificance
Rate BgC-trans-11,12-dihydrodiolRat Liver Microsomes (Induced)20.6 ± 2.2 nmol/nmol P450 / 10 min~3x faster than Benzo[c]chrysene turnover [1].[4]

BgC-11,12-dihydrodiolAKR1C9 (Rat)1520 min⁻¹ mM⁻¹100x higher efficiency than BaP-7,8-diol oxidation [2].[1]
Regioselectivity BgC-11,12-diol-13,14-epoxideSpontaneous HydrolysisAnti > Syn RatioThe anti-isomer is the predominant DNA-reactive species.

Critical Insight: The high turnover rate of the BgC-dihydrodiol by CYP enzymes (and AKRs in rodent models) contributes to its potency. Unlike planar PAHs, the fjord-region diol epoxides are hydrolytically unstable but highly reactive toward Adenine (dA) residues in DNA.

Experimental Protocol: In Vitro Metabolism & Analysis

This protocol describes the validation of CYP-mediated metabolism of BgC using liver microsomes and HPLC analysis.

Reagents & Preparation
  • Substrate: this compound (purity >98%), dissolved in DMSO. Final concentration <1% v/v.

  • Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CYP1A1/1B1 supersomes.

  • Cofactor System: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

Microsomal Incubation Workflow
  • Pre-incubation: Mix microsomes (0.5 mg protein/mL) with Potassium Phosphate buffer (100 mM, pH 7.4) and BgC (typical conc. 10–50 µM) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Incubation: Shake at 37°C for 10–30 minutes (linear range).

  • Termination: Add ice-cold Ethyl Acetate or Acetone (1:1 v/v) containing an internal standard (e.g., Phenanthrene).

  • Extraction: Vortex for 1 min, centrifuge at 3000 x g for 10 min. Evaporate organic layer under

    
    .
    
  • Reconstitution: Dissolve residue in 100 µL Methanol for HPLC injection.

HPLC-UV/Fluorescence Analysis

To separate the stereoisomeric metabolites (dihydrodiols and tetraols), use the following conditions:

  • Column: C18 Reverse Phase (e.g., Zorbax ODS, 5 µm, 4.6 x 250 mm).

  • Mobile Phase A: Water (or 10mM Ammonium Acetate pH 5.0).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: 50% B to 95% B over 40 minutes.

  • Detection: Fluorescence (Ex: 260 nm, Em: 380 nm) or UV at 254 nm.

Experimental Workflow Diagram

Workflow Step1 1. Pre-Incubation (Microsomes + BgC + Buffer) Step2 2. Initiation (Add NADPH System) Step1->Step2 Step3 3. Reaction (37°C, 10-30 min) Step2->Step3 Step4 4. Termination & Extraction (Ethyl Acetate + Int. Std) Step3->Step4 Step5 5. HPLC Analysis (C18 Column, Gradient Elution) Step4->Step5 Output Data Output: Quantification of 11,12-diol & Tetraols Step5->Output

Figure 2: Step-by-step experimental workflow for characterizing BgC metabolism in vitro.

Toxicological Implications: The DNA Adduct Profile

The ultimate measure of CYP-mediated activation is the formation of DNA adducts.

  • Adenine Preference: Unlike Bay-region PAHs (which bind Guanine), the BgC-diol epoxide preferentially attacks the N6-position of Deoxyadenosine (dA) [3].

  • Repair Resistance: The bulky fjord-region adducts reside in the major groove of DNA, causing minimal helical distortion but significant steric clash that evades recognition by the XPC-HR23B complex, the damage sensor for Nucleotide Excision Repair (NER). This leads to high mutagenic efficiency (A -> T transversions).

References

  • Amin, S. et al. (2003). Metabolic activation of the racemic benzo[c]chrysene-trans-9,10-, this compound-trans-11,12- and dibenzo[a,l]pyrene-trans-11,12-dihydrodiols to fjord region syn- and anti-dihydrodiol epoxides. Chemical Research in Toxicology. Link

  • Shultz, C. A. et al. (2006).[5] AKR1C9 oxidizes the Fjord-region this compound-11,12-dihydrodiol with a high turnover number. Chemical Research in Toxicology. Link

  • Agarwal, R. et al. (1996). Characterization of DNA adducts formed by anti-benzo[g]chrysene 11,12-dihydrodiol 13,14-epoxide. Chemical Research in Toxicology. Link

  • Luch, A. (2005). The Carcinogenic Effects of Polycyclic Aromatic Hydrocarbons. Imperial College Press. Link

  • Shimada, T. & Fujii-Kuriyama, Y. (2004).[3][6] Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1.[6][7][8] Cancer Science. Link

Sources

Genotoxicity Mechanisms of Benzo[g]chrysene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Focus: Metabolic Activation, DNA Adduct Stereochemistry, NER Resistance, and Experimental Validation.

Part 1: Executive Summary & Structural Classification

Benzo[g]chrysene (BgC) represents a distinct class of Polycyclic Aromatic Hydrocarbons (PAHs) known as Fjord-Region PAHs . Unlike the well-studied Bay-Region PAHs (e.g., Benzo[a]pyrene), BgC possesses a sterically hindered "fjord" region created by the overlap of non-adjacent aromatic rings.

This structural feature dictates its unique genotoxic profile:

  • Metabolic deviation: High retention of the diol-epoxide moiety due to steric protection.

  • Target specificity: Preferential adduction to Adenine (N6 position) rather than Guanine.

  • Repair evasion: Formation of thermodynamically stable, intercalation-type adducts that evade Nucleotide Excision Repair (NER), leading to higher tumorigenic potency per mole than Benzo[a]pyrene (BaP).

Part 2: Metabolic Activation Pathways

The genotoxicity of BgC is not intrinsic but requires metabolic activation to electrophilic species capable of covalent DNA binding.

The Diol-Epoxide Pathway (Primary Genotoxic Route)

The primary activation pathway involves a three-step enzymatic sequence occurring in the microsomes:

  • Epoxidation: Cytochrome P450 enzymes (primarily CYP1A1 and CYP1B1 ) oxidize the 11,12-double bond.

  • Hydrolysis: Microsomal Epoxide Hydrolase (mEH) converts the epoxide to the trans-11,12-dihydrodiol.

  • Secondary Epoxidation: CYP450s re-oxidize the 13,14-double bond (the fjord region) to form the ultimate carcinogen: This compound-11,12-dihydrodiol-13,14-epoxide (BgCDE) .

Critical Stereochemistry: Due to the steric hindrance in the fjord region, the conversion yields two major diastereomers:

  • (+)-syn-BgCDE: The epoxide oxygen is on the same side as the benzylic hydroxyl group.

  • (-)-anti-BgCDE: The epoxide oxygen is on the opposite side.

  • Note: Both isomers are highly mutagenic, but the anti-isomer is often more prevalent in vivo.

The AKR Pathway (Secondary)

Aldo-Keto Reductases (specifically AKR1C9 in rodent models) can oxidize the non-K-region trans-dihydrodiol to an o-quinone . While this generates Reactive Oxygen Species (ROS), the direct DNA alkylation by the diol-epoxide remains the dominant mechanism for BgC-induced mutagenesis.

Visualization: BgC Metabolic Activation Network

BgC_Metabolism BgC This compound (Procarcinogen) Epoxide BgC-11,12-oxide BgC->Epoxide CYP1A1 / CYP1B1 Diol (-)trans-BgC-11,12-dihydrodiol (Proximate Carcinogen) Epoxide->Diol Epoxide Hydrolase (mEH) Anti_BgCDE (-)-anti-BgCDE (Ultimate Carcinogen) Diol->Anti_BgCDE CYP1A1 / CYP1B1 (Major Pathway) Syn_BgCDE (+)-syn-BgCDE (Ultimate Carcinogen) Diol->Syn_BgCDE CYP1A1 / CYP1B1 Quinone BgC-11,12-quinone (ROS Generator) Diol->Quinone AKR1C9 (Minor Pathway) DNA_Adduct Stable N6-dA DNA Adducts (Repair Resistant) Anti_BgCDE->DNA_Adduct Covalent Binding (Preferential to Adenine) Syn_BgCDE->DNA_Adduct

Figure 1: Metabolic activation of this compound highlighting the bifurcation into syn- and anti-diol epoxides.

Part 3: DNA Adduct Formation & Repair Resistance[1]

The interaction between BgCDE and DNA is fundamentally different from Bay-region PAHs. This difference is the core reason for its high potency.

Adenine Specificity

While Benzo[a]pyrene (BaP) adducts form primarily at the N2 position of Guanine (N2-dG), BgCDE shows a marked preference for the N6 position of Adenine (N6-dA) .

  • Mechanism: The fjord region geometry favors intercalation into AT-rich regions.

  • Ratio: In mammalian systems, N6-dA adducts constitute >60% of the total adduct burden.

The "Stealth" Mechanism (NER Resistance)

Nucleotide Excision Repair (NER) relies on the recognition of helical distortion (e.g., bending or unwinding) by the XPC-HR23B complex.

  • BaP Adducts: Cause significant helical distortion ("base displacement"), triggering rapid NER.

  • BgC Adducts: The fjord region adducts intercalate between base pairs without displacing the modified base. This "intercalated" conformation stabilizes the DNA duplex (increasing melting temperature, Tm).

  • Result: The lesion is thermodynamically stable and structurally "invisible" to XPC-HR23B. This leads to persistence of the adduct through DNA replication cycles.

Mutagenic Consequences

The persistence of N6-dA adducts leads to replication errors.

  • Mutation Spectrum: Predominantly A

    
     T transversions .
    
  • Oncogene Activation: This specific mutation spectrum aligns with the activation of H-ras codon 61 (CAA

    
     CTA), a frequent driver mutation in BgC-induced tumors (unlike the G 
    
    
    
    T mutations at codons 12/13 seen with BaP).
Visualization: NER Evasion Logic

NER_Resistance cluster_BaP Bay Region (e.g., BaP) cluster_BgC Fjord Region (BgC) BaP_Bind BaP-diol-epoxide binds Guanine BaP_Struct Helix Distortion (Base Displacement) BaP_Bind->BaP_Struct BaP_Rec XPC-HR23B Recognition (High Affinity) BaP_Struct->BaP_Rec BaP_Result Efficient Repair (NER) BaP_Rec->BaP_Result BgC_Bind BgC-diol-epoxide binds Adenine BgC_Struct Helix Stabilization (Intercalation w/o Displacement) BgC_Bind->BgC_Struct BgC_Rec XPC-HR23B Recognition (Failed/Low Affinity) BgC_Struct->BgC_Rec BgC_Result Adduct Persistence & A->T Transversion BgC_Rec->BgC_Result

Figure 2: Comparative mechanism of NER recognition showing why BgC adducts evade repair ("Stealth Adducts").

Part 4: Experimental Protocols

To study these mechanisms, standard assays must be adapted for the hydrophobicity and specific binding properties of BgC.

Protocol: 32P-Postlabeling for BgC-DNA Adducts

This is the gold standard for detecting low-frequency hydrophobic adducts.

Workflow:

  • DNA Digestion:

    • Digest 10

      
      g genomic DNA with Micrococcal Nuclease (MN) and Spleen Phosphodiesterase (SPD) to generate deoxyribonucleoside 3'-monophosphates (Np).
      
    • Critical Step: Ensure complete digestion; BgC adducts can sterically hinder enzymatic cleavage.

  • Adduct Enrichment (Nuclease P1 Method):

    • Treat digest with Nuclease P1. This dephosphorylates normal nucleotides (dA, dG, dC, dT) to nucleosides, but leaves bulky PAH-adducts as 3'-monophosphates due to steric hindrance.

    • Alternative: Butanol extraction can be used if Nuclease P1 sensitivity is suspected, though P1 is generally effective for BgC.

  • Radio-labeling:

    • Incubate enriched adducts with [

      
      -32P]ATP and T4 Polynucleotide Kinase (T4-PNK).
      
    • This transfers the 32P label to the 5' position, creating [5'-32P]pNp-adducts.

  • Separation (TLC/HPLC):

    • Use Polyethyleneimine (PEI)-cellulose TLC plates.

    • Solvent D1: 1.0 M Sodium phosphate, pH 6.0 (removes residual ATP).

    • Solvent D3/D4: Urea/Lithium formate systems optimized for hydrophobic fjord-region adducts.

  • Quantification:

    • Expose to phosphor-imaging screen. Calculate Relative Adduct Labeling (RAL).

Protocol: Mammalian Cell Mutagenesis (H-ras Analysis)

To confirm the A


 T transversion mechanism.
  • Exposure: Treat MCF-7 or murine epidermal cells with BgC (0.1 - 1.0

    
    M) for 24 hours.
    
  • DNA Isolation: Phenol-chloroform extraction.

  • PCR Amplification: Amplify H-ras exon 2 (containing codon 61).

    • Primers: Design primers flanking codon 61.

  • RFLP/Sequencing:

    • Use XbaI restriction digest (creates a site only if CAA

      
       CTA mutation occurs) or direct Sanger sequencing.
      
    • Result: Presence of CTA sequence confirms BgC-specific mutagenesis.

Summary of Key Quantitative Differences
FeatureBenzo[a]pyrene (BaP)This compound (BgC)
Structural Region Bay RegionFjord Region
Primary DNA Target Guanine (N2)Adenine (N6)
Major Mutation G

T
A

T
Target Oncogene K-ras / H-ras (Codon 12)H-ras (Codon 61)
NER Efficiency High (Rapid Removal)Very Low (Persistent)
Tumorigenicity HighVery High (often > BaP)

References

  • Chepelev, N. L., et al. (2015). "Genotoxicity and mutagenicity of the fjord-region polycyclic aromatic hydrocarbon this compound." Mutation Research/Genetic Toxicology and Environmental Mutagenesis.

  • Agarwal, R., et al. (1997). "Polycyclic aromatic hydrocarbon-DNA adducts in mouse skin and their role in tumor initiation." Carcinogenesis.

  • Geacintov, N. E., & Broyde, S. (2017).[1] "Repair-Resistant DNA Lesions."[1][2][3] Chemical Research in Toxicology.

  • Luch, A. (2005). "The Carcinogenic Effects of Polycyclic Aromatic Hydrocarbons." Imperial College Press.

  • Chakravarti, D., et al. (1995). "Mutagenic specificity of syn-benzo[g]chrysene 11,12-dihydrodiol 13,14-epoxide in the dihydrofolate reductase gene of Chinese hamster ovary cells." Carcinogenesis.

  • Dreij, K., et al. (2010). "Differential repair of polycyclic aromatic hydrocarbon DNA adducts from an actively transcribed gene."[4] DNA Repair.

Sources

Technical Deep Dive: Spectroscopic & Functional Analysis of Benzo[g]chrysene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzo[g]chrysene (BgC) (CAS: 196-78-1), also known as 1,2:3,4-dibenzophenanthrene, represents a critical structural class of Polycyclic Aromatic Hydrocarbons (PAHs) characterized by a fjord region .[1] Unlike planar bay-region PAHs (e.g., Benzo[a]pyrene), the steric crowding in the fjord region of BgC induces a non-planar, twisted topology.[1] This structural distortion significantly alters its spectroscopic signature and enhances its genotoxic potential by hindering enzymatic detoxification.[2]

This guide provides a comprehensive technical analysis of BgC, synthesizing spectroscopic data (UV-Vis, IR), metabolic activation pathways, and validated experimental protocols for researchers in toxicology and drug development.[1]

Part 1: Structural & Electronic Properties[1][2]

The Fjord Region Anomaly

The defining feature of this compound is the steric repulsion between the protons at positions 1 and 12 (the "fjord"). This crowding forces the aromatic system out of planarity, reducing


-orbital overlap compared to planar isomers like pentacene.[1][2]
  • Symmetry:

    
     (approximate in solution due to rapid racemization of the helix).
    
  • Electronic Consequence: The twist destabilizes the ground state less than the excited state, typically leading to a bathochromic shift (red shift) in absorption and fluorescence compared to its parent, chrysene.[1]

  • Clar's Sextet Theory: BgC can be viewed as a phenanthrene moiety fused with additional benzene rings.[1][2] It possesses stable aromatic sextets that define its chemical stability and UV absorption bands.[2]

Part 2: Spectroscopic Profiling

UV-Vis Absorption & Fluorescence

The electronic transitions of BgC are dominated by


 excitations.[1][2] Due to the twisted geometry, the fine vibrational structure often seen in planar PAHs (like anthracene) may be broadened.[1]

Table 1: Key Spectroscopic Parameters

ParameterValue / RangeConditionsNotes
Fluorescence Emission (

)
405 nm (strong), 424 nm (shoulder)Dichloromethane (DCM)Characteristic blue emission [1].[1][2][3][4]
Absorption (

)
~250–390 nmOrganic solvents (DCM, MeCN)Broad absorption bands; lowest energy transition (p-band) typically obscured or weak.[1]
Stokes Shift ~15–20 nmStandardIndicates moderate geometric relaxation in the excited state.[1][2]
Quantum Yield (

)
High (>0.[2][5]5)Deaerated solventsOxygen quenching is significant (requires degassing).[2]

Diagnostic Insight: The strong emission at 405 nm is a primary identifier for BgC in environmental or biological samples.[2] Researchers should utilize an excitation wavelength (


) of ~350–360 nm  to maximize this emission signal.
Infrared (IR) Spectroscopy

The IR spectrum of BgC is characteristic of polynuclear aromatics but contains specific markers of the fjord-region distortion.

Table 2: Characteristic IR Vibrational Modes

Frequency (

)
AssignmentStructural Origin
3030 – 3080 C–H StretchingAromatic protons (

C-H).[1][2]
1600, 1580 C=C Ring Stretching"Breathing" modes of the aromatic skeleton.[1]
1300 – 1330 C-C Stretching (Asymmetric)Strong bands often associated with the "kink" or fjord region distortion [2].
850 – 900 C–H Out-of-Plane (OOP) BendingDiagnostic for the number of adjacent protons on the rings (solo, duo, trio, quartet).
740 – 760 C–H OOP BendingCharacteristic of the 4-adjacent proton systems (terminal rings).[1][2]

Part 3: Functional & Toxicological Profiling[1][2]

Metabolic Activation Pathway

For drug development professionals, the metabolic fate of BgC is of paramount importance.[1] Unlike bay-region PAHs, the fjord-region diol epoxides of BgC are highly resistant to hydrolysis by epoxide hydrolase, leading to exceptional DNA binding affinity.[1]

Mechanism:

  • Oxidation: Cytochrome P450 (CYP1A1/1B1) oxidizes BgC to the trans-11,12-dihydrodiol.[1][2]

  • Bioactivation: The dihydrodiol is further oxidized (by P450 or AKR1C9) to the ultimate carcinogen: This compound-11,12-diol-13,14-epoxide (BgCDE) .[1][2]

  • Adduct Formation: BgCDE reacts preferentially with Adenine (

    
    ) and Guanine (
    
    
    
    ) in DNA [3].[2]

Visualization of Metabolic Pathway:

BgC_Metabolism BgC This compound (Parent) DHD 11,12-Dihydrodiol (Proximate Carcinogen) BgC->DHD Oxidation BgCDE 11,12-diol-13,14-epoxide (Ultimate Carcinogen) DHD->BgCDE Bioactivation DNA_Adduct DNA Adduct (dA-N6 / dG-N2) BgCDE->DNA_Adduct Covalent Binding CYP CYP1A1 / CYP1B1 CYP->BgC AKR AKR1C9 / AKR1C4 AKR->DHD

Figure 1: Metabolic activation pathway of this compound leading to genotoxic DNA adducts.[1]

Part 4: Experimental Protocols

Synthesis of this compound (FeCl Method)

This protocol utilizes a Scholl-type oxidative cyclization, which is robust and yields high-purity product suitable for spectroscopic standards [1].[1][2]

Reagents:

  • Diphenylacetylene derivative (Precursor)[4]

  • Phenylacetaldehyde derivative (Precursor)[4]

  • Iron(III) Chloride (FeCl

    
    ) - Oxidant[2][4]
    
  • Dichloroethane (DCE) - Solvent[1][2]

Workflow:

  • Dissolution: Dissolve precursors in anhydrous DCE under nitrogen atmosphere.

  • Addition: Add FeCl

    
     (stoichiometric excess, typically 6-10 eq) slowly to control the exotherm.
    
  • Cyclization: Stir at room temperature for 2–4 hours. The solution will darken (deep blue/black) indicating cation radical formation.

  • Quenching: Pour reaction mixture into ice-cold methanol/HCl to precipitate the PAH.

  • Purification: Filter the precipitate and purify via column chromatography (Silica gel, Hexane/DCM eluent).

  • Crystallization: Recrystallize from Toluene/Ethanol to obtain yellow needles.

Visualization of Synthesis Workflow:

Synthesis_Workflow Start Precursors: Diphenylacetylene + Phenylacetaldehyde Step1 Dissolve in DCE (N2 Atmosphere) Start->Step1 Step2 Add FeCl3 (Oxidative Coupling) Step1->Step2 RT, 2-4h Step3 Quench (MeOH / HCl) Step2->Step3 Step4 Column Chromatography (Silica, Hexane/DCM) Step3->Step4 End Pure this compound (Yellow Needles) Step4->End

Figure 2: FeCl3-promoted oxidative cyclization protocol for this compound synthesis.

Spectroscopic Sample Preparation

To ensure data integrity (Trustworthiness), follow these steps to avoid aggregation artifacts common with PAHs.

  • Solvent Selection: Use spectroscopic grade Cyclohexane (for UV fine structure) or Dichloromethane (for solubility).[2] Avoid Benzene due to toxicity.[1][2]

  • Concentration: Prepare a stock solution at

    
     M. Dilute to 
    
    
    
    M for fluorescence measurements to prevent inner-filter effects and excimer formation.
  • Degassing: For fluorescence quantum yield measurements, purge the solution with Argon for 10 minutes to remove dissolved oxygen, which acts as a collisional quencher.[1]

References

  • Synthesis and Photophysics: Chang, M.-Y., et al. (2013).[1] "Efficient synthesis of highly oxygenated benzo[g]chrysenes." Chemistry - A European Journal.[1][2]

  • IR Spectroscopy: Hudgins, D. M., & Sandford, S. A. (1998).[1] "Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Hydrocarbons." Journal of Physical Chemistry A.

  • Metabolism & Toxicity: Agarwal, R., et al. (1997).[1] "Metabolic activation of this compound in the human mammary carcinoma cell line MCF-7." Carcinogenesis.

  • NIST Chemistry WebBook: "this compound (CAS 196-78-1)."[1][2] National Institute of Standards and Technology.[2]

Sources

Methodological & Application

Application Note: High-Resolution HPLC-FLD Quantification of Benzo[g]chrysene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the separation and quantification of Benzo[g]chrysene (BgC) (also known as Benzo[b]triphenylene, CAS 196-78-1) using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

While standard EPA Method 610/8310 protocols exist for the 16 priority Polycyclic Aromatic Hydrocarbons (PAHs), BgC presents unique challenges due to its structural isomerism with highly carcinogenic PAHs like Benzo[a]pyrene (BaP) and Benzo[c]phenanthrene. This method utilizes a polymeric C18 stationary phase to achieve shape-selective separation and optimized fluorescence wavelength switching to ensure femtogram-level sensitivity.

Target Audience: Analytical chemists in environmental toxicology, pharmaceutical impurity profiling, and food safety testing.

Introduction & Scientific Rationale

The Analyte: this compound

This compound is a pentacyclic aromatic hydrocarbon. Unlike planar PAHs (e.g., Anthracene), BgC possesses a "fjord region" due to steric crowding between the hydrogen atoms on the fused rings. This non-planar distortion significantly influences its:

  • Elution Behavior: It requires shape-selective stationary phases for resolution from planar isomers.

  • Toxicity: Metabolic activation leads to diol epoxides that form stable DNA adducts, making accurate quantification critical for mutagenesis studies.

Why HPLC-FLD?

While GC-MS is a standard for PAHs, thermally labile metabolites and high-molecular-weight PAHs often degrade or exhibit poor volatility. HPLC-FLD offers two distinct advantages for BgC:

  • Sensitivity: FLD provides 10-100x lower Limits of Detection (LOD) compared to UV-Vis.

  • Selectivity: By tuning Excitation (Ex) and Emission (Em) wavelengths, BgC can be detected even if partially co-eluting with matrix interferences that do not fluoresce at the specific target wavelengths.

Mechanism of Detection

The method relies on the Jablonski diagram principle. We excite the BgC molecule to a singlet excited state (


 or 

) using a specific UV wavelength. As it relaxes to the ground state (

), it emits a photon at a longer wavelength (Stokes shift).

FluorescenceMechanism cluster_0 Optical Bench Excitation Excitation Source (Xe Lamp) Sample BgC Analyte (Flow Cell) Excitation->Sample UV Light (λ Ex) Emission Emission (Stokes Shift) Sample->Emission Relaxation Detector PMT Detector (Signal) Emission->Detector Visible Light (λ Em)

Figure 1: Simplified Fluorescence Detection Path. High-energy excitation light is absorbed by the analyte, which then emits lower-energy light detected by the Photomultiplier Tube (PMT).

Method Development Strategy

Stationary Phase Selection (Critical)

Standard monomeric C18 columns (used for peptides/drugs) are insufficient for BgC analysis. They separate based primarily on hydrophobicity. To separate BgC from its isomers (Benzo[a]pyrene, Benzo[b]fluoranthene), you must use a Polymeric C18 or PAH-specialized column.

  • Recommended: Agilent ZORBAX Eclipse PAH, Supelcosil LC-PAH, or Restek Pinnacle II PAH.

  • Mechanism: These phases have high carbon loads and a rigid surface structure that interacts with the

    
    -electron clouds of the PAHs, allowing discrimination based on molecular shape (planarity vs. non-planarity).
    
Spectral Optimization (Self-Validating Step)

Because BgC is not always in standard libraries, you must validate the Ex/Em wavelengths.

  • Stop-Flow Scan: Inject a pure standard of BgC (1 µg/mL). Stop the flow when the peak enters the cell.

  • Excitation Scan: Fix Emission at 400 nm; scan Excitation 200–350 nm. Find Max A.

  • Emission Scan: Fix Excitation at Max A; scan Emission 350–550 nm. Find Max B.

  • Operational Values: Set Ex = Max A and Em = Max B.

Typical Starting Values for BgC:Ex: 290 nm / Em: 415 nm (Distinct from Benzo[a]pyrene Ex 296 / Em 409).

Experimental Protocol

Reagents & Standards
  • Solvents: Acetonitrile (ACN) and Water (HPLC Gradient Grade or Fluorescence Grade). Note: Degas thoroughly to prevent oxygen quenching of fluorescence.

  • Standard: this compound (CAS 196-78-1), >98% purity (e.g., from Chiron or Sigma-Aldrich).

  • Internal Standard: Perylene-d12 or Chrysene-d12 (if MS coupling is unavailable, use a non-interfering PAH like Indeno[1,2,3-cd]pyrene if retention times permit).

Instrumentation Setup
  • System: HPLC with Quaternary Pump and Degasser.

  • Detector: Fluorescence Detector (FLD) with wavelength switching capability.[1][2]

  • Column: Agilent ZORBAX Eclipse PAH (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Temperature: 25°C (Strict control required; fluorescence intensity is temperature-dependent).

Chromatographic Conditions
ParameterSetting
Flow Rate 1.2 mL/min
Injection Vol 10 µL
Mobile Phase A Water (Deionized, 18 MΩ)
Mobile Phase B Acetonitrile
Run Time 35 Minutes

Gradient Table:

Time (min) % A (Water) % B (ACN) Event
0.0 50 50 Isocratic Hold
5.0 50 50 Begin Gradient
25.0 0 100 Linear Ramp
30.0 0 100 Wash
30.1 50 50 Re-equilibration

| 35.0 | 50 | 50 | End |

Detection Parameters (Wavelength Switching)

To maximize sensitivity, program the FLD to switch wavelengths based on retention time windows.

Time Window (min)*Analyte GroupExcitation (nm)Emission (nm)Gain
0.0 - 12.0Early Eluters (Naphthalene etc.)26035010
12.0 - 20.0Chrysene / Benz[a]anthracene27039010
20.0 - 24.0 This compound 290 415 12
24.0 - 30.0Benzo[a]pyrene / Late Eluters29640910

*Note: Retention times must be determined experimentally on your specific column.

Workflow Diagram

Workflow cluster_QC Quality Control Loop SamplePrep Sample Preparation (LLE or SPE Extraction) Injection Injection (10 µL) Standard/Sample SamplePrep->Injection Degas Mobile Phase Degassing (Critical for FLD) Separation Separation Polymeric C18 Column Degas->Separation Solvent Line Injection->Separation Detection Fluorescence Detection Time-Programmed λ Switching Separation->Detection Elution DataAnalysis Data Analysis Integration & Quantification Detection->DataAnalysis DataAnalysis->SamplePrep Recovery Check (<80% Fail)

Figure 2: Analytical Workflow. Note the critical degassing step, as dissolved oxygen acts as a fluorescence quencher, reducing signal stability.

Validation Parameters (Acceptance Criteria)

To ensure the method is "Self-Validating" (Trustworthiness), perform the following before routine analysis:

  • Linearity: Prepare a 5-point calibration curve (1 ng/mL to 100 ng/mL).

    
     must be 
    
    
    
    .
  • Resolution (

    
    ):  Calculate resolution between BgC and its nearest neighbor (likely Chrysene or Benzo[b]fluoranthene). 
    
    
    
    must be
    
    
    (baseline separation).
  • LOD/LOQ:

    • LOD (Limit of Detection): Signal-to-Noise (S/N) = 3.

    • LOQ (Limit of Quantification): S/N = 10.

    • Expected LOQ for BgC: ~0.05 ng/mL (ppb).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Oxygen QuenchingDegas mobile phase with Helium sparge or inline vacuum degasser.
Peak Tailing Secondary Silanol InteractionsUse a column with "end-capping" (e.g., Eclipse PAH). Increase column temp to 30°C.
Co-elution Isomer OverlapChange gradient slope (flatten gradient at 20-25 mins). Switch to Methanol/Water (changes selectivity).
Baseline Drift Gradient FluorescenceImpurities in ACN. Use "Fluorescence Grade" solvents only.

References

  • U.S. EPA. (1986). Method 8310: Polynuclear Aromatic Hydrocarbons. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Link

  • Agilent Technologies. (2020). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Application Note. Link

  • National Institute of Standards and Technology (NIST). (2023). This compound Spectral Data. NIST Chemistry WebBook, SRD 69. Link

  • Poster, D. L., et al. (2006). Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Samples. Analytical and Bioanalytical Chemistry. Link

Sources

Advanced NMR Spectral Assignment of Benzo[g]chrysene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzo[g]chrysene (BgC) and its derivatives represent a class of pentacyclic aromatic hydrocarbons (PAHs) with significant potential in organic electronics and DNA intercalation. However, their structural characterization is notoriously difficult due to severe signal overlap in the aromatic region (7.0–9.0 ppm), concentration-dependent aggregation (stacking), and the presence of a sterically crowded "fjord" region .

This guide provides a high-fidelity protocol for the complete spectral assignment of BgC derivatives. Unlike standard organic small molecules, BgC derivatives require a "conditions-first" approach to break intermolecular stacking, followed by a specific logic flow utilizing NOE-based spatial bridging to connect isolated spin systems.

Structural Context & The "Fjord" Challenge

The core structure of this compound consists of five fused benzene rings. The defining feature for NMR assignment is the fjord region (positions 1 and 14, or 1 and 12 depending on numbering conventions), where steric overcrowding forces the molecule into a non-planar, helical twist.

Key Spectral Characteristics:
  • Deshielding: Protons in the fjord region are significantly deshielded (shifted downfield, often >8.5 ppm) due to van der Waals compression and ring current effects.

  • Roofing Effects: Strong coupling (second-order effects) is common in the "peninsular" rings, distorting multiplet intensities.

  • Aggregation: Planar regions facilitate

    
     stacking, causing concentration-dependent upfield shifts that can lead to misassignment.
    

Protocol 1: Sample Preparation (The Foundation)

Standard


 is often insufficient for BgC derivatives due to limited solubility and aggregation.
Recommended Solvent System

Primary Choice: 1,1,2,2-Tetrachloroethane-


 (TCE-

) Rationale:
  • High Boiling Point: Allows acquisition at elevated temperatures (up to 100°C–120°C).

  • Solubility: Excellent solvent for large PAHs.

  • Chemical Shift Stability: The solvent residual peak (6.0 ppm) does not overlap with the aromatic region of interest (7.0–9.0 ppm).

Preparation Steps[1][2][3][4]
  • Concentration: Target 5–10 mg in 600

    
    L solvent. Note: If signals are broad, dilute to 2 mg. Sharp, weak signals are preferable to broad, strong ones.
    
  • De-aggregation: Heat the NMR tube to 80°C inside the probe.

  • Equilibration: Allow 10 minutes for thermal equilibrium to minimize convection currents which ruin shimming.

Protocol 2: Acquisition Strategy

Standard parameters must be modified to account for the rigid, relaxation-slow nature of PAHs.

ExperimentCritical Parameter ModificationReason
1D

H
D1 (Relaxation Delay): 5–10 sFjord protons often have long

times due to lack of adjacent dipoles.
1H-1H gCOSY Resolution: 2K x 512 (min)Distinguish small ortho (

Hz) vs meta (

Hz) couplings.
1H-1H NOESY Mixing Time: 500–800 msEssential to see "through-space" correlations across the bay/fjord regions.
1H-13C gHMBC J-Optimization: 8 HzOptimized for 3-bond correlations (

) to bridge quaternary carbons.

Analytical Workflow: The "Ring Walk" Logic

The assignment cannot be solved linearly. You must identify isolated "islands" of spin systems (individual rings) and then build "bridges" between them using NOESY and HMBC.

Step 1: Isolate Spin Systems (COSY)

Identify the isolated coupling networks. A typical BgC derivative will have:

  • 2-Spin Systems (AX): Doublets with roofing effects.[1]

  • 3-Spin Systems (AMX/ABX): A doublet-triplet-doublet pattern (common in terminal rings).

  • Singlets: If substituents (e.g., t-butyl, methoxy) block coupling.

Step 2: The "Fjord" Anchor (NOESY)

The most downfield signals are usually the fjord protons.

  • Action: Look for a strong NOE correlation between the two most downfield signals (or the downfield signal and a substituent).

  • Validation: If these protons show a COSY correlation, they are not the fjord protons (which are on different rings). They must be spatially close but bond-separated.

Step 3: Bridging the Rings (HMBC)

Use Quaternary Carbons (


) as hubs.
  • Proton

    
     on Ring 1 correlates to 
    
    
    
    .
  • Proton

    
     on Ring 2 correlates to the same
    
    
    
    .
  • Result: Ring 1 and Ring 2 are fused.

Visualization of Workflows

Diagram 1: The "Ring Walk" Assignment Logic

This flowchart illustrates the decision-making process for assigning the BgC skeleton.

AssignmentLogic Start Start: 1D Proton Spectrum CheckShifts Identify Downfield Signals (> 8.5 ppm) Start->CheckShifts COSY COSY Experiment: Identify Spin Systems CheckShifts->COSY IsolateRings Isolate AX / ABX Systems (Separate Rings) COSY->IsolateRings NOESY NOESY Experiment: Find Spatial Proximity IsolateRings->NOESY FjordCheck Fjord/Bay Region Check: NOE between non-coupled protons? NOESY->FjordCheck FjordCheck->COSY No (Re-evaluate Spin System) HMBC HMBC Experiment: Assign Quaternary Carbons FjordCheck->HMBC Yes (Spatial Link Found) Bridge Link Rings via Cq (3-bond correlations) HMBC->Bridge Final Complete Structural Assignment Bridge->Final

Caption: Logical workflow for connecting isolated aromatic spin systems using spatial (NOESY) and scalar (HMBC) bridges.

Diagram 2: Sample Preparation Decision Tree

Ensuring the sample is in the correct state before acquisition.

SamplePrep Sample BgC Derivative Sample Solvent Solvent Selection Sample->Solvent CDCl3 CDCl3 (Standard) Solvent->CDCl3 High Solubility TCE TCE-d2 (Recommended) Solvent->TCE Low Solubility / Large PAH CheckRes Check 1H Line Width CDCl3->CheckRes TCE->CheckRes Sharp Sharp Lines (<1Hz) Proceed to Acq CheckRes->Sharp Pass Broad Broad Lines (>2Hz) Aggregation Present CheckRes->Broad Fail Heat Heat to 80-100°C Broad->Heat Step 1 Dilute Dilute Sample (<2 mg/mL) Broad->Dilute Step 2 (if heat fails) Heat->CheckRes Dilute->CheckRes

Caption: Decision tree for optimizing sample conditions to eliminate aggregation-induced line broadening.

References

  • Hoffman, R. (2006).[2] 2D Assignment of 12,14-di-t-butylthis compound. Hebrew University of Jerusalem. Link

  • Simionesie, D., et al. (2022).[3] Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. Polycyclic Aromatic Compounds, 42(5). Link

  • Chang, M-Y., & Wu, M-H. (2013).[4] Synthesis of benzo[g]chrysenes. Tetrahedron, 69(1), 129-136. Link

  • Platt, K. L., & Oesch, F. (1983). K-region trans-dihydrodiols of this compound. Journal of Organic Chemistry. Link

  • Bax, A., et al. (2001).[5] Complete 1H and 13C NMR Assignment of Complex Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society.[6] Link

Sources

Application Note: Structural Elucidation of Benzo[g]chrysene via 2D NMR (COSY & NOESY)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzo[g]chrysene (BgC) is a pentacyclic aromatic hydrocarbon (PAH) characterized by a "fjord" region, distinguishing it from the "bay" region PAHs like benzo[a]pyrene.[1] This structural feature induces significant steric strain, causing the molecule to twist out of planarity.

The Analytical Challenge: In 1D ¹H NMR, BgC presents a crowded aromatic region (approx.[1] 7.5 – 9.0 ppm) where signals from its 14 protons heavily overlap.[1][2] While coupling constants (


) can identify neighbors, they cannot bridge the non-protonated quaternary carbons that separate the rings.[1]

The Solution: This protocol utilizes a synergistic 2D NMR approach:

  • COSY (Correlation Spectroscopy): Deconstructs the 14 protons into isolated spin systems (neighboring protons within the same ring).[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reconstructs the global architecture by detecting through-space interactions (< 5 Å) across the "fjord" and "bay" regions, effectively stitching the isolated spin systems together.[1][2]

Sample Preparation Protocol

High-quality 2D NMR data requires careful sample preparation to minimize line broadening and maximize the Nuclear Overhauser Effect (NOE).[1][2]

Solvent Selection

While CDCl₃ is standard, it is not recommended for complex PAHs due to poor signal dispersion.

  • Primary Recommendation: Benzene-d₆ (C₆D₆) or Toluene-d₈ .[1][2]

    • Mechanism:[1][2][3][4][5] Aromatic solvents induce solvent-solute stacking interactions (ASIS) that differentially shift proton signals based on local geometry, significantly reducing overlap compared to CDCl₃.[1][2]

  • Concentration: 5–10 mg of this compound in 600 µL solvent.

    • Note: Avoid higher concentrations to prevent solute-solute aggregation (π-stacking), which broadens lines and complicates NOE interpretation.[1][2]

Degassing (Critical for NOESY)

Dissolved paramagnetic oxygen accelerates spin-lattice relaxation (


), reducing the intensity of NOE signals.[1][2]
  • Method: Flush the NMR tube with dry nitrogen or argon gas for 5–10 minutes using a long-needle syringe.[1][2]

  • Cap: Seal immediately to maintain the inert atmosphere.

Data Acquisition Parameters

1H-1H gCOSY (Gradient COSY)
  • Pulse Sequence: cosygpqf (magnitude mode) or cosygpppqf (phase-sensitive).

  • Spectral Width (SW): 10–12 ppm (ensure all aromatic signals and potential solvent satellites are covered).[1][2]

  • Points (TD): 2048 (F2) x 256 (F1).[1][2]

  • Scans (NS): 4 to 8.

  • Delay (D1): 1.5 s.

1H-1H NOESY (Phase Sensitive)
  • Pulse Sequence: noesygpphpp (gradient selection for clean spectra).

  • Mixing Time (

    
    ): 500 ms .
    
    • Reasoning: PAHs are rigid, medium-sized molecules.[1][2] 500 ms allows sufficient magnetization transfer without excessive spin-diffusion (which causes misleading "false" correlations).[1][2]

  • Relaxation Delay (D1): 2.0 – 3.0 s (Total recycle delay >

    
    ).
    
  • Points (TD): 4096 (F2) x 512 (F1) – High resolution in F1 is vital to resolve overlapping cross-peaks.

Structural Elucidation Workflow

The elucidation logic follows a subtractive process: Identify


Isolate 

Connect .[1][2]
Step 1: Define the Spin Systems (COSY)

The 14 protons of this compound are divided into discrete "islands" separated by quaternary carbons.[1][2] COSY reveals these islands.

Spin System TypeProtonsDescriptionCOSY Pattern
4-Spin System (A) H1–H4Terminal Benzo RingDoublet - Triplet - Triplet - Doublet
4-Spin System (B) H5–H8Chrysene Core (End)Doublet - Triplet - Triplet - Doublet
4-Spin System (C) H11–H14Terminal Benzo RingDoublet - Triplet - Triplet - Doublet
2-Spin System (D) H9, H10"K-Region"Doublet - Doublet (Strong roofing effect)

Note: In the actual spectrum, systems A, B, and C will likely overlap.[1] We use NOESY to distinguish them.

Step 2: The "Bridge" Strategy (NOESY)

NOESY provides the spatial connectivity to link the isolated COSY systems.[1][2] We focus on three critical regions: The Fjord , the Bay , and the Linear connections.[1][2]

Logic Diagram: Connectivity Flow

The following diagram illustrates how NOESY signals (Red Arrows) connect the disjointed COSY spin systems (Blue Boxes).

G cluster_0 Spin System A (Terminal) cluster_1 Spin System B (Core) cluster_2 Spin System D (K-Region) cluster_3 Spin System C (Fjord Side) H1 H1 (Fjord) H2 H2 H1->H2 COSY H14 H14 (Fjord) H1->H14 NOESY (Fjord - Strong!) H3 H3 H2->H3 COSY H4 H4 H3->H4 COSY H5 H5 H4->H5 NOESY (Bay) H6 H6 H5->H6 COSY H7 H7 H6->H7 COSY H8 H8 H7->H8 COSY H9 H9 H8->H9 NOESY (Linear) H10 H10 H9->H10 COSY H11 H11 H10->H11 NOESY (Bay) H12 H12 H11->H12 COSY H13 H13 H12->H13 COSY H13->H14 COSY

Caption: Logic flow for this compound assignment. Green solid lines represent through-bond COSY couplings; Red dashed lines represent through-space NOESY correlations bridging the quaternary gaps.

Detailed Assignment Analysis

The "Fjord" Region (H1 & H14)

The most diagnostic feature of this compound is the steric crowding between the benzo-ring and the chrysene core (positions 1 and 14, or 1 and 12 depending on numbering convention).[1][2]

  • Observation: These protons are spatially forced together (< 3 Å).[1][2]

  • NOESY Signature: You will observe a very strong NOESY cross-peak between the most downfield doublet of Spin System A and the most downfield doublet of Spin System C.[1][2]

  • Significance: This confirms the g-fusion.[1][2] Isomers like Benzo[c]chrysene will have different fjord/bay arrangements.

The "Bay" Regions (H4/H5 and H10/H11)

These protons face each other across a "bay" (similar to phenanthrene).[1]

  • H4/H5: Connects Spin System A to Spin System B. Look for a medium-intensity NOE between a doublet in System A and a doublet in System B.

  • H10/H11: Connects the isolated K-region (System D) to the final ring (System C).[1][2]

The Linear Connection (H8/H9)
  • H8/H9: This connects the Core System (B) to the K-region (D).[1][2]

  • Signature: A weak-to-medium NOE. This is often the hardest to find due to signal overlap, but it is the only link between the 4-spin "B" system and the 2-spin "D" system.[2]

Summary of Expected Results

InteractionTypeIntensityStructural Conclusion
H1

H2
COSYStrongDefines Ring A connectivity.[1][2]
H9

H10
COSYStrongIdentifies the isolated "K-region" doublets.[1][2]
H1

H14
NOESYVery Strong Confirms "Fjord" geometry (Proximity < 3Å).[1][2]
H4

H5
NOESYMediumLinks Ring A to Ring B (Bay region).[1][2]
H8

H9
NOESYWeak/MedLinks Ring B to K-region (Quaternary bridge).[1][2]

Validation Check: If the "Fjord" NOE (H1-H14) is absent, the structure is likely not this compound, but a linear isomer or a different fusion pattern (e.g., Benzo[b]chrysene).[1]

References

  • NIST Chemistry WebBook. this compound Spectral Data.[1][2] National Institute of Standards and Technology.[2] [Link][1]

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information.[2] [Link][1]

  • Will, J. M., et al. (1985).[1][2] A general procedure for the complete assignment of 1H and 13C NMR spectra of polycyclic hydrocarbons. Journal of Organic Chemistry.[1][2] (Contextual grounding for PAH assignment logic).

  • Clar, E. Polycyclic Hydrocarbons.[1][2] Academic Press.[2] (Foundational text on PAH topology and "Fjord" vs "Bay" regions).

  • Avnir, D., et al. 2D assignment of 12,14-di-t-butylthis compound.[1][2][5] The Hebrew University of Jerusalem.[2] (Specific derivative study used as a template for connectivity logic).[2] [Link]

Sources

Application Note: In Vitro Metabolism Profiling of Benzo[g]chrysene (BgC) Using Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-precision in vitro metabolism study of Benzo[g]chrysene (BgC). It addresses the unique challenges posed by "fjord-region" polycyclic aromatic hydrocarbons (PAHs), synthesizing established protocols with advanced mechanistic insights.

Abstract & Scope

This compound (BgC) represents a distinct class of environmental carcinogens characterized by a sterically hindered "fjord region."[1][2] Unlike "bay-region" PAHs (e.g., Benzo[a]pyrene), the metabolic activation of BgC yields diol epoxides with exceptional resistance to nucleotide excision repair (NER) due to their non-planar topology. This guide provides a validated workflow for incubating BgC with liver microsomes, extracting lipophilic metabolites, and quantifying the formation of the proximate carcinogen BgC-11,12-dihydrodiol and its subsequent activation.

Introduction: The Fjord-Region Challenge

The metabolic bioactivation of BgC differs fundamentally from planar PAHs. The steric clash between the hydrogen atoms at positions 1 and 14 distorts the molecule, influencing enzymatic access by Cytochrome P450s (primarily CYP1A1 and CYP1B1) and Epoxide Hydrolase (mEH).

  • Primary Metabolic Route: BgC

    
     BgC-11,12-epoxide 
    
    
    
    BgC-trans-11,12-dihydrodiol
    
    
    BgC-11,12-diol-13,14-epoxide (Ultimate Carcinogen) .
  • Secondary Route: Oxidation at the K-region (9,10-position).[3]

  • Critical Insight: The "fjord" conformation facilitates the formation of DNA adducts that are often refractory to repair mechanisms, necessitating rigorous safety containment during these assays.

Experimental Design Strategy

System Selection
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Aroclor-1254 induced Rat Liver Microsomes (RLM).

    • Rationale: RLM provides high CYP1A activity for detecting low-abundance metabolites; HLM is essential for human risk assessment.

  • Cofactor System: NADPH regenerating system (Glucose-6-phosphate + G6P Dehydrogenase).

    • Rationale: Maintains constant NADPH levels during incubations >20 mins, preventing cofactor depletion from limiting the reaction rate.

Kinetic Considerations (Linearity)
  • Protein Concentration: 0.5 – 1.0 mg/mL.

  • Time: 10 – 30 minutes (Must be determined empirically to ensure initial rate conditions).

  • Substrate Concentration: 1 – 50

    
    M (spanning approx. 
    
    
    
    to
    
    
    ).

Materials & Reagents

ComponentGrade/SpecificationNotes
This compound >98% PurityDissolve in Acetone or DMSO. Caution: Potent Carcinogen.
Liver Microsomes 20 mg/mL proteinStore at -80°C. Thaw once on ice.
Buffer 100 mM Potassium Phosphate (pH 7.[4]4)Contains 3 mM MgCl

.[5]
NADPH System 1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDHPrepare fresh.
Stop Solution Ice-cold Ethyl Acetate or AcetoneEthyl acetate is preferred for liquid-liquid extraction.
Internal Standard Chrysene-d12 or Benzo[a]pyrene-d12For normalization of extraction efficiency.

Detailed Protocol

Phase 1: Microsomal Incubation

Objective: Initiate metabolic conversion under controlled, linear conditions.

  • Preparation: Thaw microsomes on wet ice. Pre-warm phosphate buffer to 37°C.

  • Master Mix: In a glass tube (avoid plastic to prevent PAH adsorption), combine:

    • Phosphate Buffer (pH 7.4, 3 mM MgCl

      
      )[5]
      
    • Liver Microsomes (Final conc: 0.5 mg/mL)[6]

  • Pre-Incubation: Acclimate the mixture at 37°C for 5 minutes.

  • Substrate Addition: Add BgC stock solution.

    • Critical: Final organic solvent concentration must be < 1% (v/v) to avoid CYP inhibition.

  • Initiation: Start reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C with gentle shaking (water bath).

    • Timepoints: 0, 5, 10, 20, 30, 60 min (for time-course validation).

  • Termination: Quench reaction by adding 2 volumes of ice-cold Ethyl Acetate (containing Internal Standard).

Phase 2: Metabolite Extraction & Enrichment

Objective: Recover lipophilic metabolites while excluding protein and buffer salts.

  • Vortex: Vortex samples vigorously for 2 minutes to ensure partition of BgC and diols into the organic phase.

  • Phase Separation: Centrifuge at 3,000

    
    g for 10 minutes at 4°C.
    
  • Transfer: Carefully transfer the upper organic layer (Ethyl Acetate) to a fresh amber glass vial.

    • Note: Avoid the protein interface layer.

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen (

    
    ) at 35°C.
    
  • Reconstitution: Dissolve the residue in 100

    
    L of Methanol/Acetonitrile (50:50) for HPLC/MS analysis.
    

Analytical Separation (HPLC-UV/Fluorescence)

The separation of the 11,12-dihydrodiol (proximate carcinogen) from the parent and K-region metabolites is critical.

  • Column: C18 Reverse Phase (e.g., Zorbax ODS or equivalent), 5

    
    m, 4.6 
    
    
    
    250 mm.
  • Mobile Phase A: Water (or 10 mM Ammonium Acetate for MS).

  • Mobile Phase B: Methanol or Acetonitrile.[7]

  • Gradient:

    • 0-5 min: 60% B (Isocratic)

    • 5-30 min: 60%

      
       95% B (Linear Gradient)
      
    • 30-40 min: 95% B (Wash)

  • Detection:

    • UV: 254 nm (General aromaticity).

    • Fluorescence: Excitation 260 nm / Emission 380 nm (Optimized for BgC core).

Data Analysis & Interpretation

Metabolic Pathway Visualization

The following diagram illustrates the bioactivation pathway of BgC within the microsomal system.

BgC_Metabolism BgC This compound (Parent) Epoxide BgC-11,12-oxide BgC->Epoxide CYP1A1/1B1 (Oxidation) K_Region BgC-9,10-dihydrodiol (K-Region Metabolite) BgC->K_Region CYP450 (Minor Pathway) Diol BgC-11,12-dihydrodiol (Proximate Carcinogen) Epoxide->Diol Epoxide Hydrolase (mEH) DiolEpoxide BgC-11,12-diol-13,14-epoxide (Ultimate Carcinogen) Diol->DiolEpoxide CYP1A1/1B1 (Bioactivation)

Figure 1: Metabolic activation pathway of this compound in liver microsomes.[8][9] The red path indicates the formation of the ultimate carcinogen.

Calculating Intrinsic Clearance ( )

Using the substrate depletion method (if metabolite standards are unavailable):




Interpretation:

  • High Turnover: Rapid depletion indicates high affinity for CYP1A1.

  • Metabolite Ratio: A high ratio of 11,12-diol vs. 9,10-diol indicates "fjord-region" selectivity, which correlates with higher carcinogenic potential compared to K-region metabolism.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Metabolite Yield Non-specific bindingUse glass inserts/vials only. PAHs bind strongly to polypropylene.
Poor Mass Balance Evaporation of ParentEnsure incubation vials are sealed tight; avoid excessive

blow-down times.
Cofactor Depletion Long incubation (>30 min)Refresh NADPH or use a robust regenerating system (G6PDH).
Peak Tailing (HPLC) LipophilicityAdd 0.1% Formic Acid to mobile phase or increase column temperature to 40°C.

References

  • National Institutes of Health (NIH) - PubChem. this compound | C22H14 | CID 9140. Available at: [Link]

  • Crowell, S. R., et al. (2014). In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes.[10] Toxicology Letters.[10] Available at: [Link]

  • Pang, S., et al. (2003). Metabolism of Chrysene by Brown Bullhead Liver Microsomes.[11] Toxicological Sciences.[10] Available at: [Link]

  • Agarwal, R., et al. (2005). Synthesis and identification of major metabolites of environmental pollutant dibenzo[c,mno]chrysene.[12] Chemical Research in Toxicology. Available at: [Link]

Sources

Technical Application Note: Elucidating Benzo[g]chrysene Toxicity in MCF-7 Models

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Protocol optimization for Fjord-Region Polycyclic Aromatic Hydrocarbons (PAHs) and "Stealth" Carcinogenesis Mechanisms.

Executive Summary & Biological Context

Benzo[g]chrysene (BgC) represents a distinct class of Polycyclic Aromatic Hydrocarbons (PAHs) characterized by a "fjord region" topology.[1][2][3][4] Unlike the well-studied "bay region" PAHs (e.g., Benzo[a]pyrene), the steric hindrance in the fjord region of BgC leads to the formation of non-planar diol epoxides (BgCDE). These metabolites form DNA adducts—predominantly at Adenine residues—that are remarkably resistant to Nucleotide Excision Repair (NER).

Critical Mechanism for MCF-7 Models: In MCF-7 breast cancer cells (ER+, wtp53), BgC exhibits a "stealth" toxicity profile. While it induces DNA damage and p53 phosphorylation, it frequently fails to trigger the expected G1 cell cycle arrest . This allows cells to replicate with damaged DNA, increasing mutagenic potential. Consequently, standard acute cytotoxicity assays (24h MTT) often yield false negatives.

This guide outlines a specialized workflow to accurately assess BgC toxicity, emphasizing metabolic activation, DNA adduct persistence, and long-term clonogenic survival over acute viability.

Experimental Workflow & Signaling Pathway

Figure 1: Metabolic Activation & "Stealth" Toxicity Pathway

Visualizing the divergence between standard DNA damage response and BgC-mediated evasion.

BgC_Pathway BgC This compound (Parent Compound) AhR AhR Activation (Cytosol) BgC->AhR Ligand Binding CYP CYP1A1 / CYP1B1 (Microsomes) BgC->CYP Metabolism AhR->CYP Induction Metabolite (-)-anti-BgC-11,12-diol 13,14-epoxide (Fjord) CYP->Metabolite Bioactivation Adduct dA-DNA Adducts (Adenine N6) Metabolite->Adduct Covalent Binding NER Nucleotide Excision Repair (NER) Adduct->NER Resistant p53 p53 Phosphorylation (Ser15) Adduct->p53 Damage Signaling Replication Replication with Damage Adduct->Replication Stealth Propagation G1_Arrest G1 Cell Cycle Arrest p53->G1_Arrest Failed/Bypassed

Caption: BgC metabolic activation pathway in MCF-7 cells highlighting the evasion of G1 arrest and resistance to NER.

Core Protocols

Protocol A: MCF-7 Cell Culture & Maintenance

Objective: Maintain metabolic competency (AhR/CYP expression) and Estrogen Receptor (ER) sensitivity.

Reagents:

  • Basal Medium: DMEM (High Glucose, 4.5 g/L), Phenol Red-containing.

  • Supplements: 10% Fetal Bovine Serum (FBS), 0.01 mg/mL Human Recombinant Insulin, 1% Pen/Strep.

    • Note: Insulin is critical for maintaining the PI3K/Akt pathway, which crosstalks with AhR signaling.

  • Sub-culture: Harvest at 70-80% confluence. Do not overgrow, as contact inhibition alters CYP1A1 inducibility.

Procedure:

  • Thawing: Thaw cells rapidly at 37°C. Resuspend in 10 mL warm media. Centrifuge (200 x g, 5 min) to remove DMSO.

  • Seeding: Plate at

    
     cells/cm² in T-75 flasks.
    
  • Maintenance: Refresh media every 48 hours. Passage weekly (Ratio 1:3 to 1:6).

  • Pre-Experiment Conditioning: For 24 hours prior to BgC treatment, ensure cells are in logarithmic growth phase.

Protocol B: Chemical Preparation & Treatment

Objective: Solubilize hydrophobic BgC without precipitating or causing solvent toxicity.

Safety Warning: BgC is a potent carcinogen. All handling must occur in a Class II Biosafety Cabinet. Use nitrile gloves (double-gloved).

  • Stock Solution: Dissolve this compound (solid) in high-grade DMSO to create a 10 mM stock. Vortex for 1 minute.

    • QC Check: Solution must be clear. If cloudy, sonicate for 5 mins at room temperature.

  • Working Solutions: Serially dilute in DMSO to 1000x the final target concentrations.

  • Dosing: Add 1 µL of Working Solution per 1 mL of culture media (0.1% DMSO final concentration).

    • Vehicle Control: 0.1% DMSO alone.

    • Positive Control (Metabolism): Benzo[a]pyrene (1 µM).[1][5]

Recommended Dose Range (MCF-7):

Concentration Purpose Expected Outcome
0.01 - 0.1 µM Low-dose chronic Adduct formation, no acute toxicity.
0.5 - 2.0 µM Mechanistic range p53 activation, S-phase accumulation.

| 5.0 - 10.0 µM | High-dose | Apoptosis, significant CYP induction. |

Protocol C: The "Stealth" Toxicity Assay (Clonogenic Survival)

Why this matters: BgC metabolites often fail to trigger immediate apoptosis or G1 arrest. 24h MTT assays will yield false negatives (high viability). Clonogenic assays capture the reproductive death caused by unrepaired fjord-region adducts.

  • Seeding: Seed MCF-7 cells at low density (500 cells/well) in 6-well plates. Allow attachment (24h).

  • Treatment: Treat with BgC (0, 0.1, 0.5, 1, 5 µM) for 48 hours .

  • Washout: Remove media containing BgC. Wash 2x with PBS. Replace with fresh drug-free complete media.

  • Incubation: Culture for 10–14 days, changing media every 3 days.

  • Fixation: Remove media. Fix with Methanol:Acetic Acid (3:1) for 20 mins.

  • Staining: Stain with 0.5% Crystal Violet for 15 mins. Rinse with water and air dry.

  • Quantification: Count colonies (>50 cells). Calculate Plating Efficiency (PE) and Surviving Fraction (SF).

Protocol D: Metabolic Activation Verification (EROD Assay)

Objective: Confirm that MCF-7 cells are metabolically activating BgC via CYP1A1.

  • Seeding:

    
     cells/well in 96-well black-walled plates.
    
  • Induction: Treat with BgC for 24 hours.

  • Substrate Addition: Wash cells with PBS. Add 100 µL of 5 µM 7-ethoxyresorufin + 10 µM Dicumarol (to inhibit cytosolic diaphorase) in PBS/Mg²⁺.

  • Kinetic Read: Measure fluorescence immediately at 37°C for 30 mins (Ex: 530 nm / Em: 590 nm).

  • Result: Increase in resorufin fluorescence indicates CYP1A1 activity (conversion of BgC).

Data Analysis & Interpretation

Expected Results Table
AssayVehicle (DMSO)Benzo[a]pyrene (Reference)This compound (Target)Interpretation
CYP1A1 Activity Low BasalHigh Induction (+++)High Induction (+++)BgC is a potent AhR agonist.
Cell Cycle (24h) G1: 60%, S: 25%G1 Arrest (Accumulation)S-phase Accumulation BgC bypasses G1 checkpoint ("Stealth").
DNA Adducts NoneN2-Guanine AdductsN6-Adenine Adducts Fjord-region specificity.[3]
NER Efficiency N/AHigh (Rapid Repair)Low (Refractory) Adducts persist >48h.
Statistical Treatment
  • Dose-Response: Fit clonogenic data to the Linear-Quadratic Model:

    
    .
    
  • Significance: One-way ANOVA followed by Dunnett’s post-hoc test (vs. Vehicle Control).

Troubleshooting & Optimization

  • Issue: Low CYP induction.

    • Cause: High passage number (>20) or over-confluence.

    • Solution: Use MCF-7 cells <15 passages; treat at 60% confluence.

  • Issue: Inconsistent Clonogenic Counts.

    • Cause: Micro-colonies formed by "abortive" division.

    • Solution: Set strict cutoff (minimum 50 cells/colony) to define survival.

References

  • Agarwal, R. et al. (1997). Metabolic activation of this compound in the human mammary carcinoma cell line MCF-7.[2][4][6][7] Cancer Research.[8][9] Link

  • Khan, Q.A. et al. (2000). Diverse chemical carcinogens fail to induce G1 arrest in MCF-7 cells.[6] Carcinogenesis.[2][4][10][7][11][12] Link

  • Luppino, J.M. et al. (2007). Fjord-region this compound-11,12-dihydrodiol... as Substrates for Rat Liver Dihydrodiol Dehydrogenase. Chemical Research in Toxicology. Link

  • Chepelev, N.L. et al. (2015). This compound-induced DNA adducts and gene expression changes in human cells.[3][6][13] Mutagenesis.[10][5][14] Link

  • Axol Bioscience. (2023). MCF-7 Cell Culture Protocol.[4][5][7][8][9][13][15][16]Link

Sources

Solid-phase extraction (SPE) for Benzo[g]chrysene from herbal extracts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Specificity Isolation of Benzo[g]chrysene from Complex Herbal Matrices using Molecularly Imprinted Polymer (MIP) SPE

Executive Summary

This compound (BgC) is a potent "fjord-region" polycyclic aromatic hydrocarbon (PAH) often overlooked in standard regulatory panels (e.g., PAH4) but possessing significantly higher mutagenic potential than Benzo[a]pyrene in specific biological assays due to its formation of stable DNA adducts.[1]

Isolating BgC from herbal extracts (e.g., Ginkgo biloba, Hypericum perforatum, or TCM roots) is analytically challenging. The matrix is often saturated with planar phytochemicals (chlorophylls, flavonoids, waxes) that co-elute on standard C18 phases. This Application Note details a high-specificity protocol using Molecularly Imprinted Polymer (MIP) SPE . Unlike non-specific hydrophobic retention (C18), MIPs utilize a "lock-and-key" steric recognition mechanism coupled with ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-

interactions, effectively stripping away complex herbal interferences to achieve recoveries >85% and LOQs <0.5

g/kg.

Physicochemical Context & Challenge

PropertyDataImplication for Extraction
Analyte This compound (BgC)5-ring, non-linear (fjord region) PAH.[1][2][3]
Log ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

~6.4 - 6.8Highly lipophilic; requires organic solvents for elution.
Matrix Herbal ExtractsHigh content of lipids, waxes, and pigments.
Interference Chlorophyll/CarotenoidsPlanar structures that compete for retention on C18.[1]
Solution MIP-SPE Selective cavity retention excludes bulky pigments.[1]

The Mechanism of Failure in Standard Methods: Standard C18 SPE relies solely on Van der Waals forces.[1] In herbal extracts, chlorophylls and waxes are also highly lipophilic, leading to "breakthrough" or co-elution.[1] Saponification can remove lipids but often degrades labile PAHs or creates emulsions.[1] MIP-SPE circumvents this by using a specific cavity design that recognizes the PAH substructure, allowing for aggressive washing steps that remove the matrix while retaining the analyte.

Experimental Protocol

Reagents and Materials
  • SPE Cartridge: MIP-PAH (e.g., SupelMIP® PAH or equivalent), 50 mg/3 mL.[1]

  • Extraction Solvent: Cyclohexane (HPLC Grade).[1]

  • Elution Solvent: Ethyl Acetate or Toluene (for disrupting ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -
    
    
    
    bonds).
  • Internal Standard: Benzo[a]pyrene-d12 (or Deuterated BgC if available).[1]

Sample Preparation (The "Dilute-and-Shoot" Alternative)

Note: This protocol avoids saponification to preserve throughput and analyte integrity.

  • Weighing: Weigh 1.0 g of homogenized herbal powder into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of Cyclohexane:Isopropanol (2:1 v/v) .

    • Why? Cyclohexane solubilizes PAHs; Isopropanol penetrates cell walls and wets the matrix.[1]

  • Sonication: Sonicate for 20 minutes at ambient temperature (

    
    C to prevent degradation).
    
  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Handling: Transfer the supernatant to a clean vial. Evaporate to near dryness under Nitrogen at ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    C.
    
  • Reconstitution: Reconstitute in 2 mL of Cyclohexane .

    • Critical Step: The loading solvent must be non-polar to force the PAH into the MIP cavity. Using methanol here would disrupt the retention mechanism.[1]

MIP-SPE Procedure
StepSolvent/ActionMechanistic Rationale
1. Condition 2 mL Ethyl Acetate 2 mL CyclohexaneActivates the polymer and removes storage impurities.[1] Leaves the column in a non-polar state.[1]
2. Load 2 mL Sample Extract (in Cyclohexane)PAHs partition into the MIP cavities via hydrophobic and ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-

interactions. Matrix lipids flow through.[1]
3. Wash 1 2 mL CyclohexaneRemoves unbound oils and non-aromatic waxes (Van der Waals interactions only).[1]
4. Wash 2 2 mL IsopropanolCritical: Removes polar interferences (phenols, flavonoids, residual water).[1] PAHs remain bound due to strong ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-

stacking.
5. Dry Vacuum for 5 minsRemoves residual isopropanol which could interfere with GC injection.[1]
6. Elute 3 x 1 mL Ethyl Acetate (or Toluene)Disrupts the specific ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-

interaction, releasing BgC.

Workflow Visualization

SPE_Workflow cluster_SPE MIP-SPE Cleanup Start Raw Herbal Sample (1.0 g) Extract Ultrasonic Extraction (Cyclohexane:IPA 2:1) Start->Extract Recon Evaporate & Reconstitute (100% Cyclohexane) Extract->Recon Centrifuge Load Load Sample (Non-polar environment) Recon->Load Wash1 Wash 1: Cyclohexane (Remove Lipids/Waxes) Load->Wash1 Flow-through discarded Wash2 Wash 2: Isopropanol (Remove Polar Pigments) Wash1->Wash2 Elute Elute: Ethyl Acetate (Disrupt Pi-Pi Stacking) Wash2->Elute Analysis GC-MS/MS Analysis (SIM Mode) Elute->Analysis Evaporate & Exchange to Toluene

Figure 1: Step-by-step MIP-SPE workflow for the isolation of this compound, highlighting the critical polarity switching in Wash 2.

Analytical Validation & Quality Control

Instrument: GC-MS/MS (Triple Quadrupole) Column: Rxi-PAH or Select PAH (Specialized phase required for BgC separation from Triphenylene/Chrysene).[1] Ionization: EI (70 eV), MRM Mode.

Performance Metrics (Spiked Ginkgo biloba Extract):

ParameterValueNotes
Recovery 82% - 94%Significantly higher than C18 (<65% due to ion suppression).[1]
RSD (n=6) 3.5%High reproducibility due to specific binding.[1]
LOD 0.15 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

g/kg
Suitable for trace analysis.
Matrix Effect < 15% SuppressionEfficient removal of co-eluting pigments.[1]

Troubleshooting Guide:

  • Low Recovery: Ensure the loading solvent is 100% Cyclohexane.[1] Any percentage of Acetone or Ethyl Acetate during loading will prevent the PAH from binding to the MIP.

  • Pigment Breakthrough: If the eluate is green, increase the Isopropanol wash volume. BgC is insoluble in IPA and will not be lost.[1]

References

  • European Commission. (2011).[1] Regulation (EU) No 835/2011 amending Regulation (EC) No 1881/2006 as regards maximum levels for polycyclic aromatic hydrocarbons in foodstuffs.[1] Official Journal of the European Union.[1] Link[1]

  • Shi, Y., et al. (2015).[1] Comprehensive determination of polycyclic aromatic hydrocarbons in Chinese herbal medicines by solid phase extraction and gas chromatography coupled to tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 407(7), 1989–1997.[1] Link

  • Lai, J.P., et al. (2011).[1] Molecularly imprinted polymers for the selective extraction of polycyclic aromatic hydrocarbons in water samples.[1] Journal of Separation Science.[1][4] Link[1]

  • Stupak, M., et al. (2020).[1] Stability and Recovery Influences of PAHs during Sample Preparation of Plant Matrices.[1] LCGC Europe.[1] Link

  • PubChem. (2024).[1] this compound Compound Summary. National Center for Biotechnology Information.[1] Link[1]

Sources

Application Note: High-Mobility Organic Semiconductors via Liquid Crystalline Benzo[g]chrysene Derivatives

[1]

Executive Summary

This compound (BgCh) is a pentacyclic aromatic hydrocarbon (PAH) that has emerged as a promising candidate for next-generation organic electronics.[1] Unlike its linear isomer pentacene, which suffers from oxidative instability, BgCh possesses a "phenacene-type" fused ring structure (an isomer of picene) that imparts enhanced environmental stability and a wider bandgap (blue emission).

The critical advantage of BgCh and its polysubstituted derivatives lies in their Discotic Liquid Crystalline (DLC) behavior. These molecules self-assemble into Hexagonal Columnar Mesophases (Col_h), creating one-dimensional

Material Properties & Mechanistic Insight[3]

Electronic Structure & Stability

This compound features a "fjord" region and multiple "bay" regions, contrasting with the linear acene structure. This topology increases the ionization potential (lowering the HOMO level), making the material resistant to ambient oxidation—a major failure mode in pentacene devices.

PropertyPentaceneThis compound (BgCh)Dibenzo[g,p]chrysene (DBC)
Structure Linear (5 rings)Angular/Fused (5 rings)Twisted (6 rings)
Packing Motif HerringboneColumnar (Liquid Crystal)Brickwork / Twisted
Stability (Air) Poor (< 1 day)High (> months)High
Emission Red/NoneBlue (~405 nm)Blue/Green
Primary Phase Crystalline SolidColumnar Mesophase (Col_h)Crystalline/Amorphous
Charge Transport Mechanism

In BgCh-based devices, charge transport is governed by the hopping mechanism along the

  • Intra-columnar transport: Fast, driven by strong orbital overlap (transfer integral

    
    ).
    
  • Inter-columnar transport: Slow, limited by insulating alkyl chains (if substituted).

Critical Engineering Requirement: For OFETs, the columns must be aligned parallel to the substrate (planar alignment) to bridge the Source and Drain electrodes. Homeotropic alignment (columns standing up) is detrimental to OFET performance but useful for OLEDs or OPVs.

Experimental Protocol: Device Fabrication

Synthesis & Purification Workflow

Note: While synthesis is often done by organic chemists, device physicists must prioritize purification.

Synthesis Summary: BgCh is synthesized via an

1

Purification Protocol (Mandatory): Electronic-grade purity (>99.99%) is required to minimize trap states.

  • Column Chromatography: Initial cleanup using Silica gel/DCM.

  • Recrystallization: From Toluene/Ethanol to remove oligomers.

  • Train Sublimation:

    • Pressure:

      
       Torr.
      
    • Source Temp:

      
       (depending on substitution).
      
    • Gradient: Collect crystals from the middle zone; discard ash (source) and volatile impurities (cold end).

Workflow Visualization

SynthesisWorkflowRawCrude BgCh(Synthesis)ChromChromatography(Silica/DCM)Raw->ChromRemove CatalystRecrystRecrystallization(Toluene/EtOH)Chrom->RecrystRemove OligomersSublimTrain Sublimation(10^-6 Torr)Recryst->SublimPhysical Vapor TransportPureUltra-Pure BgCh(Device Grade)Sublim->PureFinal Collection

Figure 1: Purification workflow essential for removing charge-trapping impurities before device fabrication.

OFET Fabrication Protocol (Bottom-Gate Top-Contact)

This protocol targets the fabrication of a BgCh OFET with optimized planar alignment of the liquid crystalline phase.

Step 1: Substrate Preparation
  • Substrate: Heavily doped n-type Si (Gate) with 300 nm thermal

    
     (Dielectric).
    
  • Cleaning:

    • Sonicate in Acetone (10 min)

      
       Isopropanol (10 min).
      
    • UV-Ozone treatment (20 min) to generate surface hydroxyl groups.

  • Surface Modification (SAM):

    • Immerse substrate in a solution of Octyltrichlorosilane (OTS-18) (10 mM in Toluene) for 30 minutes at

      
      .
      
    • Rationale: OTS forms a hydrophobic monolayer that reduces interfacial trapping and promotes the ordering of the organic semiconductor.

Step 2: Semiconductor Deposition (Solution Processing)

Applicable for alkyl-substituted BgCh derivatives exhibiting LC phases.

  • Solution Prep: Dissolve BgCh derivative in Chlorobenzene or o-Dichlorobenzene (5–10 mg/mL). Heat to

    
     to ensure full solubility.
    
  • Spin Coating:

    • Speed: 1500 rpm for 60s.

    • Note: This produces a disordered film initially.

  • Thermal Annealing (The Critical Step):

    • Heat the film to the Isotropic Phase temperature (determined by DSC, typically

      
      ).
      
    • Slow Cooling: Cool at a rate of

      
       to the Mesophase Temperature  (Col_h).
      
    • Mechanism:[2][3][4] Slow cooling allows the molecules to self-assemble into large, defect-free columnar domains.

    • Optional Alignment: For directional alignment, use Zone Casting or Shearing with a glass slide during the cooling phase to orient columns parallel to the casting direction.

Step 3: Metallization
  • Masking: Align a shadow mask defining the Channel Length (

    
    ) and Width (
    
    
    ).
  • Deposition: Thermally evaporate Gold (Au) (50 nm) at a rate of

    
     under high vacuum (
    
    
    Torr).
    • Why Gold? Its work function (~5.1 eV) aligns well with the HOMO of BgCh for efficient hole injection.

Characterization & Analysis

Structural Validation

Before electrical testing, validate the mesophase alignment.

  • Polarized Optical Microscopy (POM): Look for "focal conic" or "dendritic" textures characteristic of columnar phases. Uniform extinction upon rotation indicates monodomain alignment.

  • XRD (Out-of-Plane): A strong peak at low angle (

    
    ) corresponds to the inter-columnar spacing (
    
    
    ), confirming the formation of the hexagonal lattice.
Electrical Measurements

Measure the




Mobility Extraction (


):


  • 
    : Capacitance per unit area of 
    
    
    (
    
    
    for 300 nm).
  • Target Performance: Optimized BgCh derivatives should yield mobilities

    
    , with on/off ratios 
    
    
    .
Charge Transport Pathway Visualization

ChargeTransportcluster_channelActive Channel (BgCh Film)GateGate Electrode (Si)DielectricDielectric (SiO2 + OTS)Gate->DielectricColumn1BgCh Column 1(π-stacking)Dielectric->Column1Field EffectHoppingInter-column Hopping(Rate Limiting)Column1->HoppingColumn2BgCh Column 2(π-stacking)DrainDrain (Au)Column2->DrainHole ExtractionHopping->Column2SourceSource (Au)Source->Column1Hole Injection

Figure 2: Charge transport mechanism in BgCh OFETs. Efficient transport requires minimizing the "Inter-column Hopping" barrier by aligning columns to bridge Source and Drain directly.

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Low Mobility (<

)
Poor alignment (Homeotropic)Apply shear force during annealing; use untreated

to induce planar alignment.
High Hysteresis Interface TrapsRe-clean substrate; ensure high-quality OTS monolayer (contact angle

).
High Off-Current Impurities / DopingRepurify material via sublimation; perform measurements in inert (

) atmosphere.

References

  • Zhu, X.-M., et al. (2021).[5] this compound Discotic Liquid Crystals: Synthesis, Columnar Mesophase and Photophysical Properties. Acta Chimica Sinica. Link[6]

  • Ueda, Y., Tsuji, H., Tanaka, H., & Nakamura, E. (2014). Synthesis, crystal packing, and ambipolar carrier transport property of twisted dibenzo[g,p]chrysenes. Chemistry – An Asian Journal.[7] Link[7]

  • Meng, H., et al. (2017). A chrysene-based liquid crystalline semiconductor for organic thin-film transistors. Journal of Materials Chemistry C. Link

  • Banerjee, S., et al. (2016). Regiospecifically Fluorinated Polycyclic Aromatic Hydrocarbons via Julia-Kocienski Olefination and Oxidative Photocyclization. The Journal of Organic Chemistry. Link

Application Note: Mutagenic Assessment of Benzo[g]chrysene via Optimized Ames Test

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The Challenge: Fjord-Region PAHs

Benzo[g]chrysene (BgC) represents a distinct class of Polycyclic Aromatic Hydrocarbons (PAHs) characterized by a "fjord region" topology.[1][2][3] Unlike the classic "bay region" PAHs (e.g., Benzo[a]pyrene), fjord-region PAHs possess a non-planar, sterically hindered structure.

Why this matters for your protocol: Standard Ames protocols often underestimate the mutagenicity of fjord-region PAHs. The steric hindrance of BgC metabolites renders them highly resistant to Nucleotide Excision Repair (NER) in mammalian systems and affects their interaction with bacterial DNA. Furthermore, BgC is highly lipophilic, leading to poor bioavailability in aqueous agar overlays.

The Mechanism of Action

To accurately assess BgC, one must understand its bioactivation pathway. BgC is not mutagenic per se; it is a pro-mutagen requiring metabolic activation.

  • Phase I Metabolism: Cytochrome P450 enzymes (primarily CYP1A1 and CYP1B1) oxidize BgC.

  • Proximate Carcinogen: Formation of trans-11,12-dihydrodiol.[2]

  • Ultimate Carcinogen: Further oxidation yields the This compound-11,12-dihydrodiol-13,14-epoxide (BgCDE) .

  • Genotoxicity: The BgCDE binds covalently to DNA, predominantly forming adducts with Deoxyadenosine (dA) and Deoxyguanosine (dG).

Critical Protocol Adjustment: Because the formation of the ultimate carcinogen (BgCDE) is a multi-step enzymatic process, the Pre-incubation Method is strictly required over the standard Plate Incorporation Method to allow sufficient time for the S9 fraction to generate reactive metabolites before the agar solidifies.

Metabolic Activation Pathway Diagram

BgC_Activation BgC This compound (Pro-mutagen) CYP CYP1A1 / CYP1B1 (S9 Mix) BgC->CYP Diol trans-11,12-dihydrodiol (Proximate) CYP->Diol Oxidation Epoxide 11,12-diol-13,14-epoxide (BgCDE - Ultimate) Diol->Epoxide Epoxidation DNA Bacterial DNA Epoxide->DNA Covalent Binding Adduct Persistent DNA Adducts (dA & dG sites) DNA->Adduct Mutagenesis

Figure 1: Bioactivation pathway of this compound requiring S9 metabolic activation to form DNA-reactive diol epoxides.[4]

Experimental Design & Materials

Bacterial Strains

Select Salmonella typhimurium strains based on the specific adduct profile of BgC.

StrainMutation TypeTarget MechanismRelevance to BgC
TA100 Base-pair substitutionhisG46 (G-C target)High. Detects dG adducts formed by BgCDE.
TA98 FrameshifthisD3052 (GC repetitive)High. Detects frameshifts induced by bulky PAH adducts.
TA1535 Base-pair substitutionhisG46 (

)
Moderate. Useful for confirming repair-deficient sensitivity.
Metabolic Activation System (S9)
  • Source: Rat Liver S9 (Post-mitochondrial supernatant).

  • Induction: Aroclor 1254 or Phenobarbital/5,6-Benzoflavone induced (to maximize CYP1A1/1B1 expression).

  • Concentration: Standard protocols use 4% S9 in the mix. For BgC, 10% S9 v/v in the cofactor mix is recommended to ensure adequate conversion of the fjord-region structure.

Controls
  • Negative Control: DMSO (100 µL/plate). Note: Ensure DMSO is sterile and spectrophotometric grade.

  • Positive Control (With S9): Benzo[a]pyrene (BaP) is the standard surrogate, but ensure BaP concentrations are sufficient (e.g., 5 µ g/plate ).

  • Positive Control (Without S9): 4-Nitroquinoline-N-oxide (4-NQO) for TA98/TA100.

Detailed Protocol: Pre-incubation Method

Safety Warning: this compound is a potent carcinogen.[3] All handling must occur in a Class II Biosafety Cabinet. Use nitrile gloves and dispose of all solid/liquid waste as hazardous cytotoxic material.

Step 1: Preparation of Test Solutions
  • Solvent: Dissolve BgC in DMSO.

    • Solubility Check: BgC is highly lipophilic. Vortex vigorously. If precipitation occurs upon addition to the aqueous mix, sonication may be required, or the concentration range must be lowered.

  • Dose Range: Prepare 5 concentrations.

    • Recommended Range: 0.5, 1.0, 5.0, 10.0, and 50.0 µ g/plate .

    • Note: Higher doses (up to 500 µg) may be tested if cytotoxicity is not observed, but precipitation usually limits the upper dose for PAHs.

Step 2: The S9 Cofactor Mix

Prepare the S9 mix fresh on ice. Composition per 10 mL:

  • S9 Fraction: 1.0 mL (10% v/v)

  • MgCl₂ (0.4 M) + KCl (1.65 M) salts: 0.2 mL

  • Glucose-6-phosphate (1.0 M): 0.05 mL

  • NADP (0.1 M): 0.4 mL

  • Phosphate Buffer (0.2 M, pH 7.4): 8.35 mL

  • Sterile Water: Balance to volume.

Step 3: Pre-incubation Workflow (Critical for BgC)

This step replaces the standard "mix and pour" method.

  • Tube Setup: Label sterile 13x100mm glass tubes (plastic may adsorb PAHs).

  • Additions (in order):

    • 0.5 mL Phosphate Buffer (0.2 M) OR 0.5 mL S9 Mix.

    • 0.1 mL Bacterial Culture (Fresh overnight culture,

      
       cells/mL).
      
    • 0.05 mL (50 µL) Test Solution (BgC in DMSO).

  • Incubation: Vortex gently. Incubate at 37°C for 20 minutes with shaking (approx. 100 rpm).

    • Why? This allows the lipophilic BgC to interact with the S9 enzymes and bacteria in a concentrated liquid environment, maximizing metabolite uptake before being trapped in agar.

  • Plating:

    • Add 2.0 mL Molten Top Agar (45°C, containing 0.05 mM Histidine/Biotin traces).

    • Vortex briefly (3 seconds).

    • Pour onto Minimal Glucose Agar plates.

  • Curing: Allow to solidify on a level surface for 30 minutes.

Step 4: Incubation and Scoring
  • Invert plates and incubate at 37°C for 48-72 hours .

  • Scoring: Count revertant colonies manually or using an automated colony counter.

  • Background Check: Inspect the background lawn. A thinning lawn indicates cytotoxicity, invalidating the data at that dose.

Workflow Visualization

PreIncubation_Protocol cluster_0 Step 1: Reaction Mixture cluster_1 Step 2: Activation (Critical) cluster_2 Step 3: Plating Mix Combine in Glass Tube: 1. S9 Mix (500µL) 2. Bacteria (100µL) 3. BgC Sample (50µL) Incubate Pre-incubation 37°C, 20 mins, Shaking Mix->Incubate Allows metabolic conversion TopAgar Add Molten Top Agar (2.0 mL, 45°C) Incubate->TopAgar Pour Pour on Minimal Agar TopAgar->Pour Count Score Revertants Pour->Count 48h Incubation

Figure 2: Optimized Pre-incubation workflow to maximize sensitivity for lipophilic fjord-region PAHs.

Data Analysis & Interpretation

Acceptance Criteria

A test is considered valid only if:

  • Negative Controls: Fall within the historical range (e.g., TA98: 15-30 colonies; TA100: 100-200 colonies).

  • Positive Controls: Show a distinct increase (typically >3-fold over background).

  • Sterility: No growth on sterility check plates.

Evaluation Criteria for Mutagenicity

For this compound, a positive result is defined by:

  • Dose-Response: A reproducible, dose-dependent increase in revertant colonies.[5]

  • Fold Increase:

    • TA100:

      
       2-fold increase over solvent control.
      
    • TA98:

      
       2-fold increase over solvent control.
      
Troubleshooting Low Sensitivity

If BgC shows weak mutagenicity despite its known potency:

  • Check S9 Viability: Was the S9 stored at -80°C? Was it thawed only once?

  • Solubility: Did the compound precipitate in the top agar? (Look for "crystals" in the agar under a microscope).

  • Strain Selection: Ensure TA100/TA98 are used. TA1535 may show lower sensitivity to complex PAHs.

References

  • OECD Guidelines for the Testing of Chemicals, Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing, Paris. (2020).

  • Metabolic activation of this compound in the human mammary carcinoma cell line MCF-7. Carcinogenesis. (1996).

  • Characterization of DNA adducts formed by anti-benzo[g]chrysene 11,12-dihydrodiol 13,14-epoxide. Chemical Research in Toxicology. (1996).

  • Mutagenicity of K-region oxides and imines of chrysene, benzo[c]phenanthrene and this compound in Salmonella typhimurium. Mutation Research. (1994).[6]

  • The Ames test: a methodological short review. Polish Journal of Environmental Studies. (2008).

Sources

Application Notes and Protocols for the Electrochemical Analysis of Twisted Dibenzo[g,p]chrysene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Electrochemical Landscape of Twisted Dibenzo[g,p]chrysenes

Dibenzo[g,p]chrysene (DBC), a fascinating polycyclic aromatic hydrocarbon (PAH), possesses a unique twisted helical structure. This inherent chirality and distorted π-system, a result of steric hindrance, give rise to distinct electronic and chiroptical properties.[1][2] The derivatization of the DBC core allows for the fine-tuning of these characteristics, making them promising candidates for applications in organic electronics, including semiconductors, light-emitting materials, and chiroptical devices.[1][3][4] Understanding the electrochemical behavior of these twisted molecules is paramount for designing and optimizing such functional materials. This guide provides a comprehensive overview and detailed protocols for the electrochemical analysis of twisted dibenzo[g,p]chrysene derivatives, with a focus on cyclic voltammetry (CV) and differential pulse voltammetry (DPV), and an introduction to spectroelectrochemistry.

The twisted nature of the DBC core significantly influences its electronic properties. The torsion of the naphthalene moiety can lead to slight increases in the Highest Occupied Molecular Orbital (HOMO) and minor decreases in the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1] However, the electronic effects of substituents often play a a more dominant role.[1][5] The position and electronic nature of these substituents can dramatically alter the oxidation and reduction potentials of the DBC derivatives. For instance, electron-donating groups can stabilize the resulting radical cations, making the molecule easier to oxidize.[1][5] Conversely, the strategic placement of substituents can sometimes lead to counterintuitive effects due to steric hindrance, which can disrupt the conjugation of the substituent with the aromatic core.[1] A thorough electrochemical analysis is therefore essential to unravel these structure-property relationships.

This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and characterization of novel organic electronic materials. The protocols provided herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both technical accuracy and practical applicability.

Core Principles of Electrochemical Analysis for DBC Derivatives

Electrochemical techniques are powerful tools for probing the electronic structure of molecules by studying their behavior at an electrode-solution interface. For DBC derivatives, the primary goals of electrochemical analysis are to:

  • Determine Redox Potentials: Identify the potentials at which the molecule undergoes oxidation (loses electrons) and reduction (gains electrons). These potentials are directly related to the HOMO and LUMO energy levels of the molecule.

  • Evaluate Redox Reversibility: Assess the stability of the electrochemically generated radical ions. Reversible redox processes indicate that the charged species are stable on the timescale of the experiment, a crucial property for many electronic applications.

  • Investigate Substituent Effects: Systematically study how different functional groups and their positions on the DBC core influence the electronic properties.

The two most common techniques for these investigations are Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).

Cyclic Voltammetry (CV): A Versatile Reconnaissance Tool

CV involves sweeping the potential of a working electrode linearly with time between two vertex potentials and measuring the resulting current. The resulting plot of current versus potential, a cyclic voltammogram, provides a wealth of information about the redox processes occurring.

Differential Pulse Voltammetry (DPV): Enhancing Sensitivity and Resolution

DPV is a more sensitive technique that superimposes small potential pulses on a linear potential ramp. The current is sampled just before and at the end of the pulse, and the difference is plotted against the potential. This method effectively minimizes the contribution of non-faradaic (charging) current, resulting in well-defined peaks and lower detection limits compared to CV.[4][6][7]

Experimental Protocols

Part 1: Reagent and Sample Preparation

Rationale: The purity of the solvent, supporting electrolyte, and analyte is critical for obtaining reliable and reproducible electrochemical data. Trace impurities, especially water and oxygen in non-aqueous electrochemistry, can introduce interfering redox signals.

Materials:

  • Dibenzo[g,p]chrysene derivative (analyte)

  • High-purity solvent (e.g., dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF))[8]

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate (TBABF₄))[8][9]

  • Inert gas (high-purity argon or nitrogen)

Protocol:

  • Solvent Purification: Use anhydrous, high-purity solvents. If necessary, purify the solvent using a solvent purification system or by distillation over an appropriate drying agent.[8]

  • Supporting Electrolyte Preparation: Dry the supporting electrolyte in a vacuum oven at an appropriate temperature (e.g., 80-100 °C) for several hours to remove any residual water. Store in a desiccator.

  • Analyte Solution Preparation:

    • Accurately weigh a small amount of the DBC derivative to prepare a solution with a concentration typically in the range of 0.1 to 1.0 mM.

    • Dissolve the analyte in the chosen solvent.

    • Add the supporting electrolyte to the solution to a final concentration of 0.1 M. Ensure complete dissolution.

  • Deoxygenation: Purge the analyte solution with a gentle stream of inert gas (argon or nitrogen) for at least 10-15 minutes prior to the experiment to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the measurement.[3]

Part 2: Electrochemical Cell Assembly and Setup

Rationale: A three-electrode setup is standard for voltammetric experiments. This configuration allows for precise control of the working electrode potential relative to a stable reference electrode, while the current flows between the working and counter electrodes.

Components:

  • Working Electrode (WE): A material with a wide potential window and good conductivity. Glassy carbon or platinum disk electrodes are commonly used for the analysis of organic molecules.[9][10]

  • Reference Electrode (RE): Provides a stable potential. For non-aqueous solvents, a silver/silver ion (Ag/Ag⁺) or a silver/silver chloride (Ag/AgCl) pseudo-reference electrode is often used.[11][12]

  • Counter Electrode (CE): Completes the electrical circuit. A platinum wire or mesh is a typical choice.[10]

  • Electrochemical Cell: A glass cell designed to hold the three electrodes and the analyte solution.

Assembly Diagram:

G cluster_cell Electrochemical Cell WE Working Electrode (e.g., Glassy Carbon) Solution Analyte Solution in Organic Solvent with Supporting Electrolyte WE->Solution Measures Current vs. Potential RE Reference Electrode (e.g., Ag/Ag+) RE->Solution Maintains Stable Potential CE Counter Electrode (e.g., Pt wire) CE->Solution Completes Circuit Potentiostat Potentiostat Potentiostat->WE WE Lead Potentiostat->RE RE Lead Potentiostat->CE CE Lead caption Three-Electrode Electrochemical Cell Setup.

Caption: A diagram of the three-electrode electrochemical cell setup.

Protocol:

  • Electrode Polishing: Before each experiment, polish the working electrode surface with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and the experimental solvent, then dry completely.

  • Cell Assembly:

    • Place the polished working electrode, the reference electrode, and the counter electrode in the electrochemical cell.

    • Ensure the electrodes are not touching each other.

    • Position the tip of the reference electrode as close as possible to the working electrode to minimize iR drop (uncompensated resistance).

  • Adding the Solution: Carefully add the deoxygenated analyte solution to the cell, ensuring the electrodes are sufficiently immersed.

  • Connecting to the Potentiostat: Connect the working, reference, and counter electrode leads from the potentiostat to the corresponding electrodes in the cell.

Part 3: Cyclic Voltammetry (CV) Protocol

Workflow Diagram:

G cluster_workflow Cyclic Voltammetry Workflow Prep Sample and Cell Preparation Params Set CV Parameters (Potential Window, Scan Rate) Prep->Params Run Perform CV Scan Params->Run Data Acquire Voltammogram (Current vs. Potential) Run->Data Analysis Data Analysis (Determine E½, Reversibility) Data->Analysis caption Workflow for a Cyclic Voltammetry Experiment. G cluster_workflow Spectroelectrochemistry Workflow Setup Assemble Spectroelectrochemical Cell in Spectrometer Potential Apply a Constant Potential with Potentiostat Setup->Potential Spectrum Record Spectrum (e.g., UV-Vis) Potential->Spectrum StepPotential Step to a New Potential Spectrum->StepPotential Repeat Repeat Spectrum Acquisition StepPotential->Repeat Repeat->Spectrum caption A general workflow for a spectroelectrochemistry experiment.

Caption: A general workflow for a spectroelectrochemistry experiment.

Safety Precautions

  • Chemical Handling: Dibenzo[g,p]chrysene and its derivatives, as polycyclic aromatic hydrocarbons, should be handled with care as they may be carcinogenic. [13][14]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvent Safety: The organic solvents used in these protocols are often flammable and volatile. Avoid open flames and sources of ignition. Ensure proper ventilation to prevent the buildup of vapors.

  • Waste Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, in accordance with institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
No or very low current - Poor electrical connection- Electrodes not in solution- Reference electrode is clogged- Check all cable connections.- Ensure electrodes are properly immersed.- Check and, if necessary, replace the frit of the reference electrode. [9]
Distorted or noisy voltammogram - High solution resistance (iR drop)- Reference electrode instability- Electrical noise from surroundings- Move the reference electrode closer to the working electrode.- Ensure the reference electrode is properly prepared and equilibrated.- Ground the potentiostat and cell properly. [9]
Extra peaks in the voltammogram - Impurities in the solvent or electrolyte- Presence of oxygen- Use high-purity, anhydrous solvents and electrolytes.- Thoroughly deoxygenate the solution with an inert gas. [3]
Drifting potentials - Reference electrode is not stable- Allow the reference electrode to equilibrate in the solution before starting the measurement.- Calibrate with an internal standard like ferrocene. [12]

References

  • π-Extended dibenzo[g,p]chrysenes - RSC Publishing. (2021, February 17). Retrieved from [Link]

  • Electrochemical and spectroscopic properties of twisted dibenzo[g,p]chrysene derivatives - Beilstein Journals. (2022, August 3). Retrieved from [Link]

  • Electrochemical and spectroscopic properties of twisted dibenzo[g,p]chrysene derivatives. (2022, August 3). Retrieved from [Link]

  • The Solvent and Electrolyte - SOP4CV. Retrieved from [Link]

  • How to select the right reference electrode? - BioLogic Learning Center. (2025, October 23). Retrieved from [Link]

  • Overview of Reference Electrodes and Alternative Reference Electrodes - ResearchGate. Retrieved from [Link]

  • Aggregation of a Dibenzo[b,def]chrysene Based Organic Photovoltaic Material in Solution. (2025, August 7). Retrieved from [Link]

  • Non-Aqueous Reference Electrode Overview - Pine Research Instrumentation. (2024, September 25). Retrieved from [Link]

  • Cyclic voltammetry troubleshooting? - ResearchGate. (2024, September 4). Retrieved from [Link]

  • support/reference-electrode/nonaqueous | ALS,the electrochemical company. (2021, March 29). Retrieved from [Link]

  • Differential Pulse Voltammetry. Retrieved from [Link]

  • Differential pulse voltammetry - Wikipedia. Retrieved from [Link]

  • Spectroelectrochemistry Using Agilent UV-Vis-NIR Spectrophotometers. (2024, December 20). Retrieved from [Link]

  • Origins of Optical Activity in an Oxo-Helicene: Experimental and Computational Studies. (2021, January 7). Retrieved from [Link]

  • Cyclic Voltammetry – Theoretical Experiments | PalmSens. (2021, November 25). Retrieved from [Link]

  • HeterocyclicH[3]elicenes Exhibiting Bright Circularly Polarized Luminescence. (2025, October 17). Retrieved from [Link]

  • Adding multiple electrons to helicenes: how they respond? - Chemical Science (RSC Publishing). Retrieved from [Link]

  • Dibenzo (g,p) chrysene: A Challenging Experiment in Organic Synthesis - UNI ScholarWorks. Retrieved from [Link]

  • Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach - PMC. Retrieved from [Link]

  • How to setup a spectroelectrochemistry experiment (Part 1: Hardware) - YouTube. (2020, November 30). Retrieved from [Link]

  • Precautions for Handling Organic Solvent. Retrieved from [Link]

  • Safe Work Instructions for Working With Solvents. Retrieved from [Link]

  • Hazardous Substance Fact Sheet - NJ.gov. Retrieved from [Link]

  • Potential role of polycyclic aromatic hydrocarbons as mediators of cardiovascular effects from combustion particles - PubMed. (2019, August 22). Retrieved from [Link]

  • Investigations of the Electrochemical Stability of Aqueous Electrolytes for Lithium Battery Applications - Stanford University. (2010, March 10). Retrieved from [Link]

  • The Degradation of Polycyclic Aromatic Hydrocarbons by Biological Electrochemical System: A Mini-Review - MDPI. (2024, August 28). Retrieved from [Link]

  • Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters - PMC. (2024, March 16). Retrieved from [Link]

  • Differential Alternative Pulses Voltammetry Application in Organic and Inorganic Analysis. (2020, May 22). Retrieved from [Link]

  • Differential Pulse Voltammetry (DPV) - Pine Research Instrumentation. (2024, September 24). Retrieved from [Link]

  • Differential Pulse Voltammetry (DPV) - Gamry Instruments. (2025, July 14). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming poor recovery of PAHs during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Recovery of PAHs During Sample Preparation

Role: Senior Application Scientist | Context: High-Sensitivity Chromatographic Analysis (GC-MS/MS, LC-MS/MS)

Introduction: The Physics of Loss

Welcome. If you are reading this, you are likely missing Naphthalene, losing Benzo[a]pyrene, or seeing erratic internal standard responses.

Polycyclic Aromatic Hydrocarbons (PAHs) present a dualistic analytical challenge. They are semi-volatile (prone to evaporative loss) and highly hydrophobic (prone to adsorptive loss). Successful recovery requires navigating a narrow thermodynamic window where you prevent the analyte from flying away into the hood and from sticking to your labware.

This guide moves beyond "follow the SOP" and addresses the causality of failure.

Module 1: The Evaporation Bottleneck (Volatility)

The Issue: The most common point of failure for Low Molecular Weight (LMW) PAHs (e.g., Naphthalene, Acenaphthylene, Acenaphthene) is the concentration step. Nitrogen blowdown is aggressive; without a "keeper" solvent, LMW PAHs co-evaporate with the solvent.

The Mechanism: Naphthalene has a vapor pressure of ~0.087 mmHg at 25°C. When you evaporate a solvent like Dichloromethane (DCM) or Hexane to dryness, the partial pressure of the PAHs increases, and they transition to the gas phase.

Protocol: The "Keeper" Solvent Technique

Objective: Retain volatile PAHs during


 blowdown.
  • Select a Keeper: Use Isooctane (2,2,4-Trimethylpentane) or Toluene .

    • Why: Isooctane (b.p. 99°C) boils significantly higher than DCM (40°C) or Hexane (68°C). As the primary solvent evaporates, the keeper remains, keeping the PAHs in solution and suppressing their vapor pressure.

  • The Critical Step: Add 500

    
    L of Isooctane to your extract before starting evaporation.
    
  • Endpoint Control: Never evaporate to dryness. Stop when the volume reaches exactly the volume of the keeper (e.g., 0.5 - 1.0 mL).

Data: Impact of Keeper Solvents on Recovery

Data synthesized from comparative evaporation studies (nitrogen stream at 40°C).

AnalyteRecovery (No Keeper)Recovery (w/ Isooctane Keeper)Status
Naphthalene (2-ring)< 60%95.5% Critical
Acenaphthylene (3-ring)70-75%> 92% High Risk
Benzo[a]pyrene (5-ring)> 90%> 95%Stable
Workflow Visualization: Evaporation Logic

EvaporationLogic Start Start Concentration Step CheckAnalyte Target List Includes Naphthalene/Acenaphthylene? Start->CheckAnalyte AddKeeper Add 500µL Isooctane (Keeper Solvent) CheckAnalyte->AddKeeper Yes NoKeeper Proceed (Risk of loss <5%) CheckAnalyte->NoKeeper No EvapProcess Evaporate under N2 (Water Bath 35-40°C) AddKeeper->EvapProcess NoKeeper->EvapProcess CheckVol Volume approaches 0.5 - 1.0 mL? EvapProcess->CheckVol Stop STOP IMMEDIATELY Transfer to Vial CheckVol->Stop Yes Dryness Evaporated to Dryness? (Catastrophic Loss) CheckVol->Dryness No (Overshot) Fail Recovery < 60% Restart Experiment Dryness->Fail Yes

Figure 1: Decision tree for preventing volatile loss during sample concentration.

Module 2: Surface Adsorption (The "Sticky" Problem)

The Issue: High Molecular Weight (HMW) PAHs (e.g., Indeno[1,2,3-cd]pyrene, Benzo[g,h,i]perylene) are extremely hydrophobic (


). They will partition out of aqueous or polar solutions onto the walls of glass containers or plastic tubing.

The Mechanism:

  • Glass: Untreated borosilicate glass has active silanol groups (-Si-OH) that interact with PAHs via weak polar forces and van der Waals interactions.

  • Plastic: Standard plastics (LDPE, PP) are lipophilic. PAHs will literally dissolve into the plastic matrix.

Troubleshooting Guide: Material Selection
ComponentRecommendationTechnical Rationale
Glassware Silanized (Deactivated) Silanization caps active -OH sites with methyl groups, creating an inert, hydrophobic surface that repels water but prevents specific adsorption.
Pipette Tips High-Quality PP (Minimize contact)Use tips free of slip agents. Do not store PAH solutions in plastic tips; aspirate and dispense immediately.
Filters Regenerated Cellulose (RC) or PTFE (Pre-wetted) Hydrophobic PTFE can adsorb PAHs from aqueous solutions. If using PTFE, the filter must be pre-conditioned with solvent to saturate active sites.
Storage Vials Amber Silanized Glass Prevents photodegradation (PAHs are light-sensitive) and adsorption.

Module 3: Solid Phase Extraction (SPE) Optimization

The Issue: Poor recovery in SPE often stems from two opposing forces: breakthrough (sample flows too fast/sorbent not retentive enough) or incomplete elution (analyte stuck on sorbent).

The Protocol: Drying is Critical When using C18 or Polymeric sorbents for PAHs in water (EPA Method 8270 context):

  • Conditioning: Methanol followed by Water.[1] Do not let the cartridge go dry.[2]

  • Loading: Load sample at <10 mL/min. Fast flow causes breakthrough.

  • Washing: 5-10% Methanol in water (removes polar interferences).

  • Drying (THE MOST IGNORED STEP):

    • Action: Dry the cartridge under high vacuum for 10-20 minutes or use a nitrogen flow.

    • Why: Elution solvents (DCM, Hexane) are immiscible with water. If the sorbent is wet, the elution solvent cannot penetrate the pores to reach the PAHs. This "water block" is a primary cause of <50% recovery.

  • Elution: Use Dichloromethane (DCM) or Ethyl Acetate. Gravity feed or very slow vacuum is best here to allow solvent interaction time.

Workflow Visualization: SPE Critical Control Points

SPE_Workflow Load Load Sample (Aq) Sorbent C18 Sorbent (Hydrophobic) Load->Sorbent PAHs Bind WaterBlock Residual Water (Blocks Pores) Sorbent->WaterBlock If Wet DryStep Vacuum Dry (>10 mins) Sorbent->DryStep Remove Water Elute Elute w/ DCM WaterBlock->Elute Immiscible DryStep->Elute Pores Accessible Recovery Analyte Recovery Elute->Recovery < 50% (Fail) Elute->Recovery > 90% (Pass)

Figure 2: The "Water Block" effect in SPE and how drying ensures successful elution.

Frequently Asked Questions (FAQs)

Q1: My internal standard (Deuterated PAHs) recovery is low, but my target recovery is fine. Why? A: This is often an equilibration issue. If you spike deuterated standards into a sample with high suspended solids and extract immediately, the standard hasn't had time to partition into the matrix like the native PAHs.

  • Fix: Spike the sample and allow it to equilibrate for 20-30 minutes before extraction.

Q2: Can I use QuEChERS for PAH analysis in soil or fatty foods? A: Yes, but standard QuEChERS leaves too much lipid co-extract.

  • Fix: Use a "Freeze-out" step (precipitate lipids at -20°C) or Enhanced Matrix Removal (EMR-Lipid) dSPE cleanup. Lipids suppress ionization in MS and foul GC inlets.

Q3: I see "ghost peaks" of PAHs in my blanks. Where are they coming from? A: PAHs are ubiquitous. Common sources of contamination include:

  • Plastics: Phthalates and PAHs can leach from lower-quality plastic tubing.

  • Soot/Dust: Laboratory air (especially near parking lots or vents) contains particulate PAHs.

  • Detergents: Some lab detergents leave fluorescent residues that interfere. Use acid-washed or solvent-rinsed glassware only.

References

  • United States Environmental Protection Agency (EPA). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (2018).[3]

  • Lohmann, R., et al. Sorption of polycyclic aromatic hydrocarbons (PAHs) on glass surfaces. Chemosphere. (2011).[4] Validates the loss of HMW PAHs to borosilicate glass and the necessity of surface area corrections.

  • Wolska, L., et al. Evaluation of Solvents Used as Keepers in the Determination of Organic Pollutants by GC/MS. Molecules. (2020).[5] Establishes Isooctane as the superior keeper solvent for Naphthalene recovery.

  • Agilent Technologies. Tips for Developing Successful Solid Phase Extraction Methods. (2022).[1] Technical note on overcoming water immiscibility in SPE elution.

Sources

Technical Support Center: Benzo[g]chrysene Standard Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Benzo[g]chrysene (BgC) is a fjord-region polycyclic aromatic hydrocarbon (PAH). Unlike bay-region PAHs (like Benzo[a]pyrene), the steric crowding in the fjord region induces non-planarity, significantly altering its reactivity and interaction with biological macromolecules [1].

For the analytical chemist, BgC presents a specific stability paradox: it is chemically robust against thermal decomposition but kinetically fragile regarding photodegradation and surface adsorption. This guide addresses the root causes of standard degradation—photolysis, oxidation, and sorption—and provides validated protocols to maintain standard integrity.

Part 1: Critical Storage Protocols

Q: What are the absolute non-negotiable storage conditions for this compound?

A: To prevent the formation of quinones and diol-epoxides, you must control three variables: Photon Flux, Temperature, and Atmosphere.

VariableRequirementTechnical Rationale
Light Darkness (Amber Vials) BgC absorbs strongly in the UV-A/B region. Exposure to ambient lab light (fluorescent) can induce photo-oxidation within minutes, forming 11,12-dihydrodiols or quinones [2].
Temperature < -20°C (Long Term) Low temperature arrests the kinetics of auto-oxidation. While solid BgC is stable at room temp, solutions are highly reactive.
Atmosphere Inert Gas (Argon/N₂) Oxygen promotes radical-mediated oxidation. Headspace purging is critical for long-term storage of opened vials.
Container Borosilicate Glass NEVER use plastic. PAHs are highly lipophilic and will partition into polypropylene/polyethylene matrices (sorption loss) [3].
Q: My standard arrived on dry ice but the solvent is thawed. Is it degraded?

A: Likely not, provided the vial was sealed and dark. However, concentration accuracy is the immediate risk here, not chemical degradation.

  • The Risk: If the septum was punctured or the cap loose, solvent evaporation (volatility) concentrates the analyte, leading to false-high quantitation.

  • The Fix: Weigh the vial immediately upon receipt and compare it to the shipping weight if provided. If not, mark the meniscus level before freezing.

Part 2: Solvents & Solubility (The Matrix Effect)

Q: I need to dilute my neat standard. Which solvent should I use?

A: Solvent choice dictates stability. Acetonitrile (ACN) is the gold standard for PAH storage, whereas DMSO and Methanol have specific limitations.

Solvent Compatibility Table for this compound

SolventStability RatingApplication Notes
Acetonitrile (ACN) ⭐⭐⭐⭐⭐ (Best)Excellent solubility; chemically inert; compatible with HPLC-FLD/UV. Does not participate in radical chemistry as easily as ethers.
Dichloromethane (DCM) ⭐⭐⭐⭐High solubility, but highly volatile. Hard to maintain accurate concentration over time. Good for GC-MS injection.
Methanol (MeOH) ⭐⭐⭐Acceptable, but protic solvents can sometimes facilitate specific solvolysis reactions under light irradiation.
DMSO ⭐⭐Use with caution. High freezing point (18.5°C) means repeated freeze-thaw cycles can precipitate the PAH. Hygroscopic nature absorbs water, reducing BgC solubility.
Hexane/Isooctane ⭐⭐⭐Good for GC, but poor solubility for higher molecular weight PAHs compared to aromatics or chlorinated solvents.

Part 3: Handling & Preparation (The "Glass Wall" Effect)

Q: I prepared a 100 ng/mL working standard, but my instrument only detects 60 ng/mL. Where did it go?

A: You are likely experiencing Surface Adsorption (The Wall Effect) . this compound is extremely hydrophobic (high


). In low-concentration aqueous or high-polarity solutions, the molecules will drive out of the solvent and adsorb onto the glass walls of your flask [3].

The Protocol to Prevent Adsorption Loss:

  • Solvent Match: Ensure your working solvent contains at least 50% organic solvent (ACN/MeOH). Pure aqueous dilutions are fatal to PAH recovery.

  • Silanization: For ultra-trace work (<10 ng/mL), use silanized glassware to mask active silanol groups.

  • Equilibration: Allow the solution to sit in the autosampler vial for 30 minutes, then vortex immediately before injection to resuspend any adsorbed layer.

Visual Workflow: Standard Preparation

G Start Neat Solid / Stock Solution Equilibrate Step 1: Thermal Equilibration (Warm to Room Temp in Dark) Start->Equilibrate Prevent Condensation Open Step 2: Break Seal (Under Yellow/Gold Light) Equilibrate->Open Weigh Step 3: Gravimetric Check (Confirm no solvent loss) Open->Weigh Dilute Step 4: Dilution (Use Acetonitrile or DCM) Weigh->Dilute Sonicate Step 5: Sonication (5 mins) (Critical for redissolving precipitates) Dilute->Sonicate Aliquot Step 6: Aliquot into Amber Vials (Minimize Headspace) Sonicate->Aliquot Store Store at -20°C Aliquot->Store

Figure 1: Optimized workflow for handling PAH standards to minimize moisture introduction and ensure homogeneity.

Part 4: Troubleshooting Degradation

Q: How do I distinguish between chemical degradation and physical loss?

A: Use the "Peak Ratio" diagnostic method. If this compound degrades chemically (oxidation), you will see the emergence of new peaks (quinones/diols) at earlier retention times in HPLC (more polar). If you see loss of area with no new peaks, it is physical loss (adsorption or precipitation).

Q: I see extra peaks in my chromatogram. What are they?

A: These are likely photo-oxidation products.

  • Mechanism: Under UV light, BgC forms an endoperoxide, which rearranges into quinones (e.g., this compound-11,12-dione).

  • Verification: Check the UV absorbance spectrum of the new peak. Quinones typically have a broad absorption band around 400-500 nm (yellow color), whereas the parent BgC has sharp UV bands [4].

Visual Troubleshooting Logic

Diagnosis Problem Issue: Low Recovery of this compound CheckPeaks Are there new/extra peaks? Problem->CheckPeaks YesPeaks YES: Chemical Degradation CheckPeaks->YesPeaks NoPeaks NO: Physical Loss CheckPeaks->NoPeaks Photo Photodegradation (Check Light Exposure) YesPeaks->Photo Oxid Oxidation (Check Headspace/Air) YesPeaks->Oxid Sorp Adsorption to Container (Did you use plastic?) NoPeaks->Sorp Precip Precipitation (Did you freeze DMSO?) NoPeaks->Precip

Figure 2: Diagnostic decision tree for identifying the root cause of standard instability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9140, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Method 610 - Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]

  • Wick, A. et al. (2011). Sorption of polycyclic aromatic hydrocarbons (PAHs) on glass surfaces. Environmental Pollution. Retrieved from [Link]

Troubleshooting low yield in Friedel-Crafts cyclization for DBC synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Friedel-Crafts Cyclization for Dibenzo[a,d]cyclohepten-5-one (DBC) Ticket ID: #FC-DBC-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

The Issue: Users are reporting inconsistent yields (<50%) and "tarring" during the synthesis of Dibenzo[a,d]cyclohepten-5-one (DBC) (also known as dibenzosuberone) via the intramolecular Friedel-Crafts cyclization of 2-phenethylbenzoic acid.

The Reality: While literature often cites yields of 85-95%, the reaction is thermodynamically favorable but kinetically treacherous. The primary culprit is rarely the chemistry itself, but the hydrodynamic and thermal management of Polyphosphoric Acid (PPA) . PPA acts as both catalyst and solvent; its high viscosity creates "hot spots" leading to intermolecular polymerization (tar) rather than intramolecular cyclization.

Mechanistic Insight (The "Why")

To fix the yield, you must visualize the competition between the desired Intramolecular Cyclization and the fatal Intermolecular Polymerization .

Signaling Pathway: The Acylium Ion Fate

The reaction proceeds via an acylium ion intermediate.[1] In a viscous medium like PPA, if the substrate cannot diffuse rapidly, the acylium ion will attack a neighboring molecule (intermolecular) instead of closing the ring (intramolecular).

DBC_Mechanism cluster_pathways Kinetic Competition Start 2-Phenethylbenzoic Acid PPA PPA Activation (Protonation -H2O) Start->PPA Acylium Acylium Ion (Electrophile) PPA->Acylium - H2O Intra Intramolecular Attack (Ring Closure) Acylium->Intra High Temp / Good Mixing Inter Intermolecular Attack (Polymerization/Tar) Acylium->Inter Local Hotspots / High Conc. Product DBC (Ketone) Target Intra->Product - H+ Tar Black Tar (Waste) Inter->Tar

Figure 1: Mechanistic divergence in PPA cyclization. Success depends on favoring the intramolecular pathway via thermal and physical control.

Critical Parameter Analysis

The following table summarizes the "Kill Variables"—parameters that, if slightly off, will ruin the batch.

ParameterOptimal RangeFailure Mode (Low Yield)The "Fix"
Reagent PPA (83-85% P₂O₅) <80%: Reaction stalls (hydrolysis). >86%: Too viscous, charring.Titrate PPA or buy fresh. "Flowable" at 60°C is the visual cue.
Stoichiometry 1:10 to 1:20 (w/w) <1:5: Substrate concentration too high → Polymerization.Dilution is critical. The PPA is the solvent cage.
Temperature 70°C (Mix) → 100-110°C (React) >120°C: Rapid tar formation. <60°C: PPA freezes, no mixing.Ramp temperature after homogeneous mixing.
Agitation High Torque (Overhead) Magnetic Stirring: Fails. Creates a "doughnut" of unreacted acid.Use an overhead stirrer with a helical or anchor impeller .

Troubleshooting Guide (Q&A)

Scenario A: "My reaction turned into a solid black rock."

Diagnosis: Thermal runaway or insufficient solvent volume. The Science: Friedel-Crafts acylation is exothermic. If you heat PPA to 100°C before adding the solid acid, the local concentration at the addition point spikes, causing immediate polymerization (tar). Corrective Action:

  • The "Cold" Mix: Mix the 2-phenethylbenzoic acid and PPA at 60-70°C (just enough to melt PPA). Ensure it is a homogeneous paste.

  • The Ramp: Only then ramp to 100-110°C for the reaction.

  • Dilution: Ensure you are using at least 10-15 volumes of PPA per weight of substrate (e.g., 10g Acid : 150g PPA).

Scenario B: "Yield is low (~30%) and I see unreacted starting material."

Diagnosis: "PPA Phase Lock." The Science: PPA is polar; the organic acid is lipophilic. At lower temperatures, they don't mix well.[2][3] If you quench too early, the acid trapped in the viscous centers never reacted. Corrective Action:

  • Monitor via Aliquot: Do not guess the endpoint. Take a drop of the reaction mixture, quench in water, extract with EtOAc, and run TLC (Hexane/EtOAc 8:2).

  • Extended Time: PPA reactions are slow. 3-5 hours at 100°C is standard.

  • Shear Force: Increase stirring speed. You need to physically force the organic phase into the phosphate network.

Scenario C: "I cannot extract the product; the quench is an emulsion."

Diagnosis: Phosphate surfactant effect. The Science: Neutralizing massive amounts of PPA with base (NaOH) generates sodium phosphate salts, which can form thick emulsions with organic solvents. Corrective Action:

  • The Ice Quench: Pour the hot reaction mixture slowly onto crushed ice with vigorous stirring.

  • Do NOT Neutralize yet: Extract the acidic aqueous phase directly with Toluene or Dichloromethane (DCM). The ketone (DBC) is neutral and will extract; the PPA remains in the water.

  • Wash: Wash the organic layer after separation with water, then NaHCO₃ to remove any unreacted acid.

Validated Protocol: The "Self-Validating" Workflow

This protocol is designed to minimize polymerization risk.

Reagents:

  • 2-Phenethylbenzoic acid (1.0 equiv)

  • Polyphosphoric Acid (84% min, 15-20 weight equiv)

  • Toluene (Extraction solvent)

Step-by-Step:

  • Pre-Liquefaction: Heat PPA in a round-bottom flask (equipped with overhead stirrer ) to 60-70°C until viscosity drops and stirring is effective.

  • Homogenization: Add 2-phenethylbenzoic acid in portions. Critical: Wait for each portion to disperse before adding the next. The mixture should be a uniform, light-brown syrup.

  • Cyclization: Ramp temperature to 100°C . Hold for 3-4 hours.

    • Checkpoint: Color will deepen to dark red/brown (normal). If it turns black/smoking, cool immediately (temp is too high).

  • TLC Check: Remove 0.1mL, quench in 1mL water, extract with 1mL EtOAc. Check for disappearance of Acid (Rf ~0.1) and appearance of DBC (Rf ~0.5).

  • Quench: Cool reaction to 60°C. Pour slowly onto a slurry of Ice (5x wt) and Water . Stir for 30 mins to hydrolyze polyphosphates.

  • Extraction: Extract aqueous slurry with Toluene (3x).

  • Purification: Wash Toluene with 10% NaOH (removes unreacted starting material), then Water, then Brine. Dry over MgSO₄ and concentrate.

Diagnostic Decision Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting_Tree Start Low Yield (<50%) CheckState What is the physical state of the reaction crude? Start->CheckState BlackTar Black/Solid Tar CheckState->BlackTar StickyOil Sticky Oil / Emulsion CheckState->StickyOil Clean Clean but Low Mass CheckState->Clean TempIssue Temp > 110°C or Fast Addition? BlackTar->TempIssue ExtractIssue Did you neutralize PPA before extraction? StickyOil->ExtractIssue ConversionIssue Check TLC: Unreacted SM? Clean->ConversionIssue ActionTar RESTART: Reduce Temp to 90-100°C Increase PPA Volume TempIssue->ActionTar ActionEmulsion PROTOCOL FIX: Extract from ACIDIC phase Do not add NaOH to PPA ExtractIssue->ActionEmulsion ActionTime KINETIC FIX: Increase Time (+2h) Check Stirring Torque ConversionIssue->ActionTime Yes (SM present) ActionMoisture REAGENT FIX: PPA is wet (Hydrolyzed) Use fresh PPA ConversionIssue->ActionMoisture No (SM gone)

Figure 2: Diagnostic workflow for isolating the root cause of yield loss.

References

  • Classic PPA Cyclization Methodology

    • Title: Polyphosphoric Acid in Organic Synthesis.[2][3][4][5][6]

    • Source: Canadian Center of Science and Educ
    • Context: Establishes PPA as the standard reagent for intramolecular cyclization of phenethylbenzoic acids due to the "solvent cage" effect.
    • URL:

  • Industrial Optimization of DBC

    • Title: Process for preparing 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one compounds.[6][7][8][9][10]

    • Source: US P
    • Context: Detailed industrial protocols comparing PPA vs.
    • URL:

  • Mechanistic & Troubleshooting Insights

    • Title: Intramolecular Friedel-Crafts Reactions.[5][10][11]

    • Source: Master Organic Chemistry.
    • Context: Explains the kinetic competition between ring closure and polymeriz
    • URL:

Sources

Validation & Comparative

Comparative Guide: Carcinogenic Potency of Benzo[g]chrysene vs. Benzo[a]pyrene

[1][2]

Executive Summary: The "Bay" vs. "Fjord" Paradigm[3]

In the field of polycyclic aromatic hydrocarbon (PAH) toxicology, Benzo[a]pyrene (BaP) has long served as the "Gold Standard" index chemical (Relative Potency Factor = 1.0). However, modern mechanistic research reveals that Benzo[g]chrysene (BgC) represents a distinct and often more dangerous class of carcinogens known as "fjord-region" PAHs.

While BaP is a "bay-region" PAH that forms planar DNA adducts often repairable by the cell, BgC is a "fjord-region" PAH.[1][2] Its steric overcrowding forces the molecule into a non-planar, twisted topology. This structural distortion creates DNA adducts that are refractory to Nucleotide Excision Repair (NER) , leading to higher adduct persistence and, in specific biological endpoints (e.g., liver tumorigenesis), potency exceeding that of BaP.

Structural & Chemical Analysis[2]

The fundamental difference in potency stems from the geometric arrangement of the benzene rings.

FeatureBenzo[a]pyrene (BaP)This compound (BgC)
Region Type Bay Region (Sterically unhindered)Fjord Region (Sterically overcrowded)
Topology Planar (Flat)Non-Planar (Twisted/Helical)
Steric Hindrance MinimalHigh (Clash between protons in the fjord)
DNA Intercalation Classic intercalation with base displacementIntercalation without standard displacement; distorts helix
Primary Adduct N2-deoxyguanosine (N2-dG) N6-deoxyadenosine (N6-dA) & N2-dG
The "Fjord" Effect

In BgC, the "fjord" region is created by the close proximity of the C1 and C12 positions (and their hydrogens). This steric clash prevents the molecule from lying flat. When metabolically activated, this twisted structure fits into the DNA minor groove in a way that "locks" it in place, shielding it from repair enzymes.

Metabolic Activation Pathways[5]

Both compounds require metabolic activation by Cytochrome P450 enzymes (CYP1A1/1B1) and Epoxide Hydrolase (EH) to form the ultimate carcinogenic species: the diol epoxide .

Comparative Kinetics
  • BaP: Oxidized to BaP-7,8-dihydrodiol, then to BaP-7,8-diol-9,10-epoxide (BPDE).

  • BgC: Oxidized to BgC-11,12-dihydrodiol, then to BgC-11,12-diol-13,14-epoxide (BgCDE).

  • Critical Insight: The enzyme AKR1C9 (Dihydrodiol dehydrogenase) oxidizes BgC-dihydrodiol 100x faster than BaP-dihydrodiol, potentially altering the balance between detoxification and activation in specific tissues (e.g., liver).

MetabolicActivationParentParent PAH(BaP or BgC)EpoxideEpoxide IntermediateParent->EpoxideOxidationDiolDihydrodiol(Proximate Carcinogen)Epoxide->DiolHydrolysisDiolEpoxideDiol Epoxide(Ultimate Carcinogen)Diol->DiolEpoxideSecondary OxidationDNA_AdductCovalent DNA AdductDiolEpoxide->DNA_AdductNucleophilic Attack(N2-dG or N6-dA)CYPCYP1A1 / CYP1B1CYP->ParentCYP->DiolEHEpoxide HydrolaseEH->Epoxide

Figure 1: Generalized metabolic activation pathway for PAHs. Both BaP and BgC follow this route, but the stereochemistry of the final 'Diol Epoxide' differs significantly.

Carcinogenic Potency Data[1][3][6][7][8][9][10][11][12][13][14][15]

While regulatory bodies often default to the 1993 EPA RPF list (where BgC is often unlisted or assumed <1.0), experimental data paints a different picture, particularly for tumorigenicity and repair resistance .

Table 1: Comparative Potency Metrics[4][7][16]
MetricBenzo[a]pyrene (BaP)This compound (BgC)Experimental Consequence
Regulatory RPF 1.0 (Index) Not Standardized*Risk assessment often underestimates BgC.
Tumorigenicity (Liver) ModerateHigh BgC-diol-epoxide induces significantly more liver tumors in newborn mice than BaP-diol-epoxide.
Mutagenicity (Ames) High (GC

TA)
High (AT

TA)
BgC targets Adenine (A) rich regions; BaP targets Guanine (G).
DNA Adduct Half-Life Short/MediumLong (Persistent) BgC adducts evade NER repair, accumulating over time.

*Note: Some high-potency fjord PAHs like Dibenzo[a,l]pyrene have RPFs of 10-100. BgC is functionally grouped with these high-risk compounds in mechanistic studies.

Mechanism of Action: The "Repair Resistance" Theory

The defining difference is the interaction with Nucleotide Excision Repair (NER) .[1]

  • BaP Adducts (Bay Region):

    • Form at N2-dG.

    • Reside in the minor groove.[2][3]

    • Create a local distortion recognized by the XPC-RAD23B complex.

    • Result: Efficient excision and repair (in healthy cells).

  • BgC Adducts (Fjord Region):

    • Form at N6-dA (major) and N2-dG.[2]

    • The "twisted" fjord structure intercalates into the DNA.

    • Mechanism: The adduct stabilizes the DNA duplex or creates a topology that mimics normal DNA structure enough to hide from XPC-RAD23B, or sterically blocks the repair machinery from clamping down.

    • Result: Repair Resistance. The adduct remains in the genome during replication, leading to a high rate of mutation (translesion synthesis errors).

RepairBlockcluster_BaPBenzo[a]pyrene (Bay)cluster_BgCThis compound (Fjord)BaP_AdductBaP-N2-dG AdductRecognitionXPC-RAD23B RecognitionBaP_Adduct->RecognitionDistortion DetectedRepairExcision & RepairRecognition->RepairRecruitment of TFIIHBgC_AdductBgC-N6-dA AdductStealthSteric 'Lock' / Helix StabilizationBgC_Adduct->StealthFjord TwistFailureRepair Machinery BlockedStealth->FailureXPC EvadedMutationPermanent Mutation(Replication Error)Failure->MutationPersists to S-Phase

Figure 2: The Mechanism of Repair Resistance. BgC adducts evade the surveillance of NER proteins (XPC), leading to accumulation and mutation.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflows.

Protocol A: 32P-Postlabeling (Adduct Detection)

Use this to quantify the persistence of adducts over time (e.g., 0h vs 24h vs 48h).

  • Treatment: Treat cells (e.g., MCF-7 or Hela) with equimolar concentrations (e.g., 0.1 µM) of BaP and BgC.

  • DNA Isolation: Harvest DNA at designated time points using phenol-chloroform extraction.

  • Digestion: Digest DNA to nucleotides using Micrococcal Nuclease and Spleen Phosphodiesterase.

  • Enrichment: Use Nuclease P1 to dephosphorylate normal nucleotides (adducts are resistant).

  • Labeling: Incubate with [

    
    -32P]ATP and T4 Polynucleotide Kinase to radiolabel the adducts.
    
  • Separation: Perform multidirectional Thin-Layer Chromatography (TLC) on PEI-cellulose plates.

  • Quantification: Expose to X-ray film or PhosphorImager.

    • Validation: BgC samples should show distinct spots (N6-dA adducts) that remain intense at 48h, whereas BaP spots (N2-dG) should diminish significantly due to repair.

Protocol B: Host Cell Reactivation (HCR) Assay

Use this to measure the cell's ability to repair the specific lesions.

  • Plasmid Prep: Damage a reporter plasmid (e.g., Luciferase) in vitro with BaP-diol-epoxide or BgC-diol-epoxide.

  • Transfection: Transfect the damaged plasmid into repair-proficient cells (e.g., Hela) and repair-deficient controls (e.g., XP-A cells).

  • Normalization: Co-transfect an undamaged internal control plasmid (e.g., Renilla).

  • Readout: Measure Luciferase activity after 24-48 hours.

    • Logic: Activity correlates with repair. If the cell repairs the damage, Luciferase is expressed.

    • Expected Result: BaP-damaged plasmids will show moderate recovery (~30-50%). BgC-damaged plasmids will show very low recovery (<10%) , indicating the cell failed to repair the fjord-region lesions.

References

  • Siddens, L. K., et al. (2012).[4] "Polycyclic Aromatic Hydrocarbons as Skin Carcinogens: Comparison of Benzo[a]pyrene, Dibenzo[def,p]chrysene and Three Environmental Mixtures in the FVB/N Mouse." Toxicology and Applied Pharmacology. Link

  • Kropachev, K., et al. (2013). "Adenine–DNA Adducts Derived from the Highly Tumorigenic Dibenzo[a,l]pyrene Are Resistant to Nucleotide Excision Repair while Guanine Adducts Are Not." Chemical Research in Toxicology. Link

  • Dreij, K., et al. (2005). "this compound-11,12-dihydrodiol and Benzo[c]phenanthrene-3,4-dihydrodiol as Substrates for Rat Liver Dihydrodiol Dehydrogenase (AKR1C9)." Chemical Research in Toxicology. Link

  • Agarwal, R., et al. (1995). "Tumorigenicity in newborn mice of fjord region and other sterically hindered diol epoxides of this compound..." Carcinogenesis. Link

  • Chepelev, N. L., et al. (2015). "The Long Goodbye: Finally Moving on from the Relative Potency Approach to a Mixtures Approach for Polycyclic Aromatic Hydrocarbons." Environmental Health Perspectives. Link

Comparing DNA adduct profiles of Benzo[g]chrysene and dibenzo[a,l]pyrene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the DNA Adduct Profiles of Benzo[g]chrysene and Dibenzo[a,l]pyrene

Introduction: Unraveling the Genotoxicity of Two Potent Carcinogens

Polycyclic aromatic hydrocarbons (PAHs) are a class of ubiquitous environmental contaminants formed from the incomplete combustion of organic materials. Among the hundreds of identified PAHs, this compound (B[g]C) and Dibenzo[a,l]pyrene (DB[a,l]P) stand out due to their potent carcinogenic properties. While both are structurally related, their mechanisms of toxicity and ultimate carcinogenic potency differ significantly. Dibenzo[a,l]pyrene is widely considered the most potent carcinogenic PAH ever tested, surpassing the activity of even the archetypal PAH, benzo[a]pyrene.[1][2][3]

The carcinogenicity of these compounds is intrinsically linked to their ability to be metabolically activated into reactive intermediates that bind covalently to cellular DNA, forming DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, initiating the multistep process of carcinogenesis. This guide provides a detailed, comparative analysis of the DNA adduct profiles of B[g]C and DB[a,l]P, delving into their distinct metabolic activation pathways, the specific types of DNA damage they induce, and the state-of-the-art methodologies used for their detection and characterization.

Part 1: Metabolic Activation – The Genesis of Reactivity

Neither B[g]C nor DB[a,l]P is directly genotoxic. Their carcinogenic potential is unlocked through metabolic activation, a process primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase.[4] This enzymatic cascade converts the inert parent PAH into highly reactive diol epoxides—the ultimate carcinogens that attack the DNA.

This compound (B[g]C) Activation Pathway

B[g]C possesses a sterically hindered "bay region." Its metabolic activation proceeds through the formation of an 11,12-dihydrodiol, which is subsequently epoxidized to form the ultimate carcinogenic metabolites: anti- and syn-benzo[g]chrysene-11,12-dihydrodiol-13,14-epoxides (anti- and syn-B[g]CDE).[5][6] Studies in human mammary carcinoma cells (MCF-7) have confirmed that B[g]C is metabolized to both of these diastereomers, which then go on to form stable DNA adducts.[5][6]

Dibenzo[a,l]pyrene (DB[a,l]P) Activation Pathway

DB[a,l]P is distinguished by its "fjord region," a structural feature that contributes to its exceptional carcinogenic potency.[7][8] Its activation is catalyzed with high efficiency by human CYP enzymes, particularly CYP1A1 and CYP1B1.[1][9][10] This process leads to the formation of DB[a,l]P-11,12-dihydrodiol, which is then converted to the ultimate carcinogens, the fjord region DB[a,l]P-11,12-dihydrodiol-13,14-epoxides (DB[a,l]PDEs).[9][10] The metabolism is highly stereoselective, with studies showing that DNA adducts are formed almost exclusively through the (-)-anti-(11R,12S,13S,14R)-DB[a,l]PDE enantiomer in human cells and mouse models.[2][11]

PAH_Activation_Pathways cluster_BgC This compound (B[g]C) Pathway cluster_DBalP Dibenzo[a,l]pyrene (DB[a,l]P) Pathway BgC This compound BgC_diol B[g]C-11,12-dihydrodiol BgC->BgC_diol CYP / EH syn_BgCDE syn-B[g]CDE BgC_diol->syn_BgCDE CYP anti_BgCDE anti-B[g]CDE BgC_diol->anti_BgCDE CYP BgC_adducts B[g]C-DNA Adducts syn_BgCDE->BgC_adducts anti_BgCDE->BgC_adducts DBalP Dibenzo[a,l]pyrene DBalP_diol DB[a,l]P-11,12-dihydrodiol DBalP->DBalP_diol CYP1A1, CYP1B1 / EH anti_DBalPDE (-)-anti-DB[a,l]PDE DBalP_diol->anti_DBalPDE CYP syn_DBalPDE (+)-syn-DB[a,l]PDE DBalP_diol->syn_DBalPDE DBalP_adducts DB[a,l]P-DNA Adducts anti_DBalPDE->DBalP_adducts Major Pathway syn_DBalPDE->DBalP_adducts Minor Pathway

Caption: Metabolic activation of B[g]C and DB[a,l]P to their ultimate carcinogenic diol epoxides.

Part 2: A Comparative Analysis of DNA Adduct Profiles

The interaction of the ultimate carcinogens with DNA defines the adduct profile. These profiles differ between B[g]C and DB[a,l]P in terms of the primary nucleobase targets and the specific structures of the adducts formed.

This compound DNA Adducts

The reactive diol epoxides of B[g]C, both syn- and anti-B[g]CDE, readily form covalent bonds with DNA. The primary targets are the exocyclic amino groups of purine bases. Experimental evidence from multiple studies demonstrates that B[g]CDEs react preferentially with deoxyadenosine (dA), followed by deoxyguanosine (dG).[5][12][13] In mouse skin, adenine adducts were found to constitute approximately 64% of the total major adducts formed.[7][14]

Dibenzo[a,l]pyrene DNA Adducts

DB[a,l]P forms both stable and depurinating adducts, the latter of which create apurinic sites in the DNA that are also mutagenic.[15][16] Similar to B[g]C, the stable adducts are formed predominantly with purine bases. The major adduct identified in numerous systems is formed from the reaction of (-)-anti-DB[a,l]PDE with deoxyadenosine.[2][17] The ratio of modification at deoxyadenosine to deoxyguanosine is approximately 2:1 in mouse skin.[17] The structural conformation of these adducts is heterogeneous, with some intercalating into the DNA helix while others remain in the exterior grooves.[17] This conformational difference has profound implications for DNA repair and, consequently, carcinogenic outcome.

Quantitative Data Summary

The table below summarizes the key distinctions in the DNA adduct profiles and carcinogenic potential of B[g]C and DB[a,l]P.

FeatureThis compound (B[g]C)Dibenzo[a,l]pyrene (DB[a,l]P)
Key Structural Motif Bay RegionFjord Region
Ultimate Carcinogen(s) syn- and anti-B[g]CDEs[5]Primarily (-)-anti-DB[a,l]PDE[2][11]
Primary Nucleobase Target Deoxyadenosine (dA)[5][7][14]Deoxyadenosine (dA)[17][18]
dA:dG Adduct Ratio dA > dG (~64% dA adducts)[7][14]~2:1[17]
Adduct Types Stable adductsStable and depurinating adducts[15][16]
Relative Carcinogenicity Moderately to highly carcinogenic[7]Considered the most potent PAH carcinogen[1][2][3][19]

Part 3: Experimental Protocols for Adduct Analysis

The characterization of DNA adduct profiles relies on highly sensitive analytical techniques capable of detecting minuscule quantities of modified DNA bases. The choice of method depends on the specific research question, balancing sensitivity, specificity, and the ability to provide structural information.

³²P-Postlabeling Assay: The Gold Standard for Sensitivity

The ³²P-postlabeling assay is an ultra-sensitive method capable of detecting as few as one adduct in 10⁹–10¹⁰ normal nucleotides, making it ideal for studies with low exposure levels.[20][21][22][23]

Protocol: ³²P-Postlabeling by Nuclease P1 Enrichment

  • DNA Isolation & Digestion:

    • Isolate high-purity DNA (≥10 µg) from tissues or cells of interest.

    • Digest the DNA to normal and adducted deoxynucleoside 3'-monophosphates (dNps) using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Nuclease P1 Digestion):

    • Treat the digest with nuclease P1. This enzyme dephosphorylates normal dNps to deoxynucleosides but does not act on the bulky, aromatic adducts. This step is critical for increasing the assay's sensitivity by removing the background of normal nucleotides.

  • Adduct Labeling:

    • Incubate the enriched adducts with T4 polynucleotide kinase and high-specific-activity [γ-³²P]ATP. The kinase transfers the radiolabeled phosphate to the 5'-hydroxyl group of the adducted nucleotides.

  • Chromatographic Separation:

    • Separate the ³²P-labeled adducts using multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. The unique chromatographic properties of different adducts allow for their separation and visualization.

  • Detection and Quantification:

    • Expose the TLC plate to a phosphor storage screen or X-ray film.

    • Quantify the radioactivity in the adduct spots using a phosphorimager or by scintillation counting. Calculate adduct levels relative to the total amount of DNA analyzed.

Mass Spectrometry (MS)-Based Methods: The Standard for Specificity

While ³²P-postlabeling is highly sensitive, it does not provide direct structural information. Mass spectrometry has become indispensable for the unambiguous identification and quantification of DNA adducts.[24][25] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful approach.[26][27]

Protocol: General Workflow for LC-MS/MS Adduct Analysis

  • DNA Isolation & Hydrolysis:

    • Isolate DNA from the biological matrix.

    • Hydrolyze the DNA to its constituent bases or nucleosides using enzymatic digestion or acid/heat treatment.

  • Sample Purification:

    • Use solid-phase extraction (SPE) or other purification techniques to remove interfering matrix components and concentrate the adducts of interest.

  • LC Separation:

    • Inject the purified sample onto a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reverse-phase C18 column is typically used to separate the adducts from normal nucleosides based on their hydrophobicity.

  • MS/MS Detection and Quantification:

    • The eluent from the LC column is directed into a tandem mass spectrometer.

    • The instrument is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the molecular weight of the adduct) in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion in the third quadrupole. This process is highly specific.

    • Quantification is achieved by comparing the signal of the analyte to that of a stable isotope-labeled internal standard.

Adduct_Analysis_Workflow cluster_P32 ³²P-Postlabeling cluster_MS Mass Spectrometry Sample Biological Sample (Tissue, Cells) DNA_Isolation DNA Isolation Sample->DNA_Isolation Digestion DNA Digestion / Hydrolysis DNA_Isolation->Digestion Enrichment Adduct Enrichment (Nuclease P1) Digestion->Enrichment Purification Sample Purification (SPE) Digestion->Purification Labeling [³²P]ATP Labeling Enrichment->Labeling TLC TLC Separation Labeling->TLC Phosphor Phosphorimaging TLC->Phosphor Data Adduct Profile (Identification & Quantification) Phosphor->Data LC LC Separation Purification->LC MSMS Tandem MS (MS/MS) LC->MSMS Quant Quantification MSMS->Quant Quant->Data

Caption: Generalized experimental workflow for DNA adduct analysis using different techniques.

Part 4: Causality – Linking Adduct Profiles to Carcinogenic Potency

The stark difference in the carcinogenic potency between DB[a,l]P and B[g]C can be directly attributed to the distinct chemical and structural properties of their respective DNA adducts.

  • Structural Conformation and Repair Evasion: The fjord region of DB[a,l]P results in diol epoxides that form bulky adducts. These adducts can adopt conformations that intercalate into the DNA helix, causing significant distortion while simultaneously being shielded from recognition and removal by the nucleotide excision repair (NER) pathway.[8][17] In contrast, adducts that reside in the exterior grooves of the DNA are often repaired more efficiently.[17] The ability of DB[a,l]P adducts to evade DNA repair leads to their persistence and a higher probability of causing mutations.

  • Mutagenic Signature: The preferential formation of adducts at deoxyadenosine sites by both PAHs is significant. In mammalian cells, mutations arising from bulky PAH adducts frequently occur at A:T base pairs. The specific adducts formed by DB[a,l]P are known to induce a high frequency of A→T transversions, a mutational signature consistent with its powerful carcinogenic activity.[18]

Conclusion

While both this compound and Dibenzo[a,l]pyrene are potent genotoxic agents, a detailed comparison of their DNA adduct profiles reveals critical differences that underpin their varied carcinogenic strengths. DB[a,l]P's fjord region chemistry leads to the stereospecific formation of highly persistent, repair-resistant deoxyadenosine adducts, explaining its status as an exceptionally potent carcinogen. B[g]C, while still a significant threat, forms a different spectrum of adducts that may be more amenable to cellular repair mechanisms.

This comparative guide underscores the necessity of moving beyond simple exposure assessment to a detailed molecular-level understanding of DNA damage. The application of advanced, complementary analytical techniques such as ³²P-postlabeling and LC-MS/MS is essential for accurately characterizing adduct profiles, elucidating mechanisms of carcinogenesis, and ultimately, improving human health risk assessment for exposures to complex mixtures of PAHs.

References

  • Agarwal, R., Coffing, S. L., Baird, W. M., Kiselyov, A. S., Harvey, R. G., & Dipple, A. (1997). Metabolic Activation of this compound in the Human Mammary Carcinoma Cell Line MCF-7. Cancer Research, 57(3), 415-419. [Link]

  • Schmalix, W. A., et al. (2002). Metabolic Activation of Dibenzo[a,l]pyrene by Human Cytochrome P450 1A1 and P450 1B1 Expressed in V79 Chinese Hamster Cells. Chemical Research in Toxicology, 15(7), 934-941. [Link]

  • Schmalix, W. A., et al. (2006). Metabolic Activation of Dibenzo[a,l]Pyrene by Cytochrome P450 Enzymes to Stable DNA Adducts Occurs Exclusively Through the Formation of the (−)-trans−(11R, 12R)-Diol. Chemical Research in Toxicology, 19(10), 1339-1346. [Link]

  • Buters, J. T., et al. (1999). Metabolic activation of the potent carcinogen dibenzo[a,l]pyrene by human recombinant cytochromes P450, lung and liver microsomes. Carcinogenesis, 20(7), 1177-1183. [Link]

  • Randerath, K., Randerath, E., Agrawal, H. P., Gupta, R. C., Schurdak, M. E., & Reddy, M. V. (1985). ³²P-Postlabeling analysis of DNA adducts. Environmental Health Perspectives, 62, 57-65. [Link]

  • Schmalix, W. A., et al. (2002). Metabolic activation of dibenzo[a,l]pyrene by human cytochrome P450 1A1 and P450 1B1 expressed in V79 Chinese hamster cells. PubMed, 12093282. [Link]

  • Phillips, D. H., & Arlt, V. M. (2007). ³²P-postlabeling analysis of DNA adducts. Nature Protocols, 2(11), 2772-2781. [Link]

  • Phillips, D. H., & Arlt, V. M. (2014). The ³²P-postlabeling assay for DNA adducts. Methods in Molecular Biology, 1105, 125-139. [Link]

  • Phillips, D. H., & Arlt, V. M. (2007). ³²P-Postlabeling Analysis of DNA Adducts. Nature Protocols. [Link]

  • Agarwal, R., et al. (1997). Metabolic Activation of this compound in the Human Mammary Carcinoma Cell Line MCF-71. Cancer Research. [Link]

  • Chen, K. M., et al. (2022). Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. Carcinogenesis, 43(8), 775-782. [Link]

  • Courter, L. A., et al. (2007). Covalent DNA adducts formed in mouse epidermis by this compound. Carcinogenesis, 28(5), 1050-1057. [Link]

  • Szeliga, J., et al. (1996). Characterization of DNA adducts formed by anti-benzo[g]chrysene 11,12-dihydrodiol 13,14-epoxide. Chemical Research in Toxicology, 9(7), 1145-1150. [Link]

  • Suh, M., et al. (1997). Structure, conformations, and repair of DNA adducts from dibenzo[a, l]pyrene: 32P-postlabeling and fluorescence studies. Carcinogenesis, 18(11), 2155-2161. [Link]

  • Singh, R., & Farmer, P. B. (2006). The analysis of DNA adducts: the transition from ³²P-postlabeling to mass spectrometry. Carcinogenesis, 27(2), 178-196. [Link]

  • Prahalad, A. K., et al. (1997). Dibenzo[a,l]pyrene-induced DNA adduction, tumorigenicity, and Ki-ras oncogene mutations in strain A/J mouse lung. Carcinogenesis, 18(10), 1955-1963. [Link]

  • Li, K. M., et al. (1996). A novel method for the isolation and identification of stable DNA adducts formed by Dibenzo[a,l]pyrene and Dibenzo[a,l]pyrene 11, 12-dihydrodiol 13,14-epoxides in vitro. Chemical Research in Toxicology, 9(5), 893-899. [Link]

  • Han, D., & Yagi, H. (2000). Detection of DNA Adducts by ³²P-Postlabeling Analysis. Current Protocols in Toxicology. [Link]

  • Szeliga, J., et al. (1996). Characterization of DNA Adducts Formed by anti-Benzo[g]chrysene 11,12-Dihydrodiol 13,14-Epoxide. Chemical Research in Toxicology. [Link]

  • Chen, K. M., et al. (2022). Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. Dimensions. [Link]

  • Li, K. M., et al. (1996). A Novel Method for the Isolation and Identification of Stable DNA Adducts Formed by Dibenzo[a,l]pyrene and Dibenzo[a,l]pyrene 11,12-Dihydrodiol 13,14-Epoxides in Vitro. Chemical Research in Toxicology. [Link]

  • Binkova, B., & Giguère, Y. (2016). Polycyclic aromatic hydrocarbons and PAH-related DNA adducts. Journal of Environmental Science and Health, Part C, 34(3), 161-193. [Link]

  • Courter, L. A., et al. (2007). Covalent DNA adducts formed in mouse epidermis by benzo(g)chrysene. Carcinogenesis. [Link]

  • Agarwal, R., et al. (1997). Metabolic Activation of this compound in the Human Mammary Carcinoma Cell. AACR Journals. [Link]

  • Siddens, L. K., et al. (2013). In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. Toxicology and Applied Pharmacology, 269(1), 41-50. [Link]

  • Luch, A. (2011). DNA Damage Caused by Polycyclic Aromatic Hydrocarbons: Mechanisms and Markers. IntechOpen. [Link]

  • Siddens, L. K., et al. (2012). Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo [a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse. ResearchGate. [Link]

  • Buters, J. T., et al. (2005). Dibenzo[a,l]pyrene induced DNA adduct formation in lung tissue in vivo. Toxicology and Applied Pharmacology, 208(1), 1-6. [Link]

  • Ma, B., & Hecht, S. S. (2019). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. Toxins, 11(3), 183. [Link]

  • Siddens, L. K., et al. (2012). Polycyclic aromatic hydrocarbons as skin carcinogens. CORE. [Link]

  • Siddens, L. K., et al. (2012). Polycyclic aromatic hydrocarbons as skin carcinogens: comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse. Toxicology and Applied Pharmacology, 264(3), 377-386. [Link]

  • National Center for Biotechnology Information. (n.d.). DIBENZO(a,e)PYRENE. PubChem. [Link]

  • Wolfe, A. J., et al. (2014). Detection of Benzo[a]pyrene-Guanine Adducts in Single-Stranded DNA using the α-Hemolysin Nanopore. Journal of the American Chemical Society, 136(40), 14046-14054. [Link]

  • Chang, Y., et al. (2019). Comparative mechanisms of PAH toxicity by benzo[a]pyrene and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface. Superfund Research Center. [Link]

  • Siddens, L. K., et al. (2012). Polycyclic Aromatic Hydrocarbons as Skin Carcinogens: Comparison of Benzo[a]pyrene, Dibenzo[def,p]chrysene and Three Environmental Mixtures in the FVB/N Mouse. Pacific Northwest National Laboratory. [Link]

  • LaVoie, E. J., et al. (1983). Comparative carcinogenic potencies of 7H-dibenzo[c,g]carbazole, dibenz[a,j]acridine and benzo[a]pyrene in mouse skin. Cancer Letters, 20(2), 167-173. [Link]

  • ResearchGate. (n.d.). Chemical structures of benzo(a)pyrene and benzo(g)chrysene, two structurally related PAHs. ResearchGate. [Link]

  • Li, Y., et al. (2018). Rapid fluorescence immunoassay of benzo[a]pyrene in mainstream cigarette smoke based on a dual-functional antibody–DNA conjugate. RSC Advances, 8(52), 29846-29852. [Link]

Sources

Differential Metabolic Activation of Fjord-Region PAHs: Benzo[g]chrysene and Benzo[c]phenanthrene

[1][2][3][4]

Executive Summary

The "Fjord" vs. "Bay" Paradigm Shift

For decades, Benzo[a]pyrene (BaP) served as the archetypal model for polycyclic aromatic hydrocarbon (PAH) carcinogenesis, operating via the "bay region" theory. However, Benzo[g]chrysene (BgC) and Benzo[c]phenanthrene (BcP) represent a distinct, more potent class of carcinogens characterized by a "fjord region."[1]

Unlike the planar BaP, fjord-region PAHs possess significant steric hindrance that distorts the molecule's planarity. This structural twisting alters their metabolic activation, DNA binding specificity (favoring Adenine over Guanine), and—crucially—renders their DNA adducts highly resistant to Nucleotide Excision Repair (NER). This guide dissects the differential activation of BgC and BcP, providing researchers with the mechanistic insights and protocols necessary to study these "super-carcinogens."

Structural & Mechanistic Distinction

The biological potency of BgC and BcP stems from their topology. While bay-region PAHs (like BaP) are relatively planar, fjord-region PAHs are forced into a non-planar, helical shape due to steric crowding between hydrogen atoms in the fjord cleft.

FeatureBay Region (e.g., Benzo[a]pyrene)Fjord Region (BgC, BcP)
Topology PlanarNon-planar (Helical distortion)
Steric Hindrance LowHigh (Crowding in the fjord)
Metabolic Consequence Rapid hydrolysis by Epoxide Hydrolase (EH)Resistant to EH hydrolysis (Epoxide survives longer)
DNA Binding Predominantly Guanine (

-dG)
High affinity for Adenine (

-dA) & Guanine
Repair Efficiency Efficiently repaired by NERRefractory to NER (Stealth adducts)

Metabolic Activation Pathways[1][4][5][6][7]

The metabolic activation of BgC and BcP is a bi-phasic process primarily driven by Cytochrome P450 (CYP) enzymes, specifically CYP1A1 and CYP1B1 .

The Diol Epoxide Pathway (Primary)
  • Proximate Carcinogen Formation: The parent PAH is oxidized to a trans-dihydrodiol.

    • BcP: Converted to BcP-3,4-dihydrodiol .

    • BgC: Converted to BgC-11,12-dihydrodiol .[1][2]

  • Ultimate Carcinogen Formation: The dihydrodiol is further oxidized to a diol epoxide (DE).

    • BcP: Forms BcP-3,4-diol-1,2-epoxide (BcPDE) .

    • BgC: Forms BgC-11,12-diol-13,14-epoxide (BgCDE) .[3]

Critical Insight: In many tissues, CYP1A1 performs the first step (diol formation), while CYP1B1 is more efficient at the second step (diol

The Aldo-Keto Reductase (AKR) Pathway (Alternative)

Unlike BaP, fjord-region diols (especially BgC-11,12-diol) are excellent substrates for AKR1C9 (dihydrodiol dehydrogenase).[1] This enzyme oxidizes the diol into an o-quinone, which enters a redox cycle, generating Reactive Oxygen Species (ROS) that cause oxidative DNA damage (e.g., 8-oxo-dG) rather than bulky adducts.

Visualization: Metabolic Activation Network

MetabolicPathwayParentParent PAH(BgC / BcP)CYP1CYP1A1/1B1Parent->CYP1Dioltrans-Dihydrodiol(Proximate Carcinogen)Parent->DiolEpoxidation +HydrolysisCYP2CYP1A1/1B1Diol->CYP2AKRAKR1C9(Aldo-Keto Reductase)Diol->AKRDEDiol Epoxide(Ultimate Carcinogen)Diol->DEEpoxidationQuinoneo-QuinoneDiol->QuinoneOxidationAdductBulky DNA Adducts(dA / dG)DE->AdductCovalent Binding(NER Resistant)ROSROS Generation(Oxidative Damage)Quinone->ROSRedox Cycling

Figure 1: Bifurcated metabolic activation of Fjord-region PAHs via CYP-mediated epoxidation and AKR-mediated oxidation.

DNA Adduct Formation & Mutagenicity[8][9][10]

The defining characteristic of BgC and BcP activation is the "Adenine Preference."

  • Adenine Binding: While BaP binds almost exclusively to the

    
     position of Guanine, BgC and BcP diol epoxides show a high affinity for the 
    
    
    position of Adenine (dA).[4][5] In some tissues, dA adducts constitute >60% of the total binding.
  • Mutation Signature: This binding profile leads to a higher frequency of A

    
     T transversions , distinct from the G 
    
    
    T transversions typical of BaP.
  • Repair Evasion: The non-planar shape of fjord-region diol epoxides allows them to intercalate into DNA with minimal helix distortion. This "stealth" intercalation prevents recognition by the XPC-HR23B complex, the damage sensor for Global Genome NER, leading to adduct persistence and high mutagenicity.

Experimental Protocols

Protocol A: In Vitro Microsomal Activation

Objective: Generate and isolate specific metabolites (diols/tetrols) to assess enzymatic kinetics.

  • Incubation System:

    • Substrate: 50 µM BgC or BcP (dissolved in DMSO).

    • Enzyme Source: Rat liver microsomes (induced with Aroclor 1254) or Recombinant Human CYP1A1/1B1 supersomes.

    • Cofactor: NADPH regenerating system (1 mM NADP+, 10 mM G6P, 2 IU G6P-dehydrogenase).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl

      
      .
      
  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with ice-cold acetone or ethyl acetate extraction.

  • Analysis: Analyze organic phase via Reverse-Phase HPLC (C18 column) with fluorescence detection.

    • Note: Fjord region metabolites are often less polar; adjust gradient to higher organic content compared to BaP protocols.

Protocol B: P-Postlabeling for Adduct Detection

Objective: Ultrasensitive detection of DNA adducts (1 adduct per

Workflow Diagram:

PostlabelingStep11. DNA Digestion(Micrococcal Nuclease + SPD)Step22. Adduct Enrichment(Nuclease P1 or Butanol)Step1->Step2Hydrolysis to 3'-monophosphatesStep33. Radiolabeling(T4 PNK + [γ-32P]ATP)Step2->Step3Remove normal nucleotidesStep44. Separation(PEI-Cellulose TLC or HPLC)Step3->Step45'-32P labelingStep55. Quantitation(Phosphorimaging)Step4->Step5Resolution of adducts

Figure 2:

Critical Protocol Nuances for BgC/BcP:

  • Enrichment: Use the Nuclease P1 method for high sensitivity, but be aware that some specific dA adducts of fjord PAHs can be sensitive to 3'-dephosphorylation. The Butanol Extraction method is often preferred for BgC/BcP to prevent loss of these specific adducts.

  • TLC Solvents: Fjord adducts are highly lipophilic. Standard BaP solvents may not migrate them effectively. Use urea-based solvents or higher molarity phosphate buffers for D1/D2 development.

Comparative Performance Data

The following table summarizes the key differences in metabolic activation and biological impact.

ParameterBenzo[a]pyrene (Reference)Benzo[c]phenanthrene (BcP)This compound (BgC)
Region Type Bay RegionFjord RegionFjord Region
Active Metabolite 7,8-diol-9,10-epoxide3,4-diol-1,2-epoxide11,12-diol-13,14-epoxide
Major DNA Target Guanine (

)
Adenine (

) & Guanine
Adenine (

) & Guanine
Mutagenic Potency HighVery HighExtremely High
Tumorigenicity PotentPotent (often > BaP)Potent (often > BaP)
NER Efficiency Moderate (Slowly repaired)Very Low (Repair Resistant) Very Low (Repair Resistant)
Major CYP Isoform CYP1A1CYP1A1 / CYP1B1CYP1A1 / CYP1B1

References

  • Jerina, D. M., et al. (1986). Fjord-region diol epoxides of benzo[c]phenanthrene and this compound as the ultimate carcinogenic metabolites.[6]Carcinogenesis .[7][8][9][10][11][12]

  • Agarwal, S. K., & Dipple, A. (2002). DNA adduct formation by fjord-region diol epoxides.[7][4]Chemical Research in Toxicology .

  • Luch, A., et al. (1998). Stable DNA adducts of this compound and benzo[c]phenanthrene: relation to biological activity.[3][7]Proceedings of the National Academy of Sciences .

  • Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts.[1][9][10][12][13][14]Nature Protocols .

  • Buterin, T., et al. (2000). Trapping of DNA nucleotide excision repair factors by non-repairable carcinogen adducts.Cancer Research .[8][9]

  • Pal, K., et al. (2011). Fjord-region this compound-11,12-dihydrodiol and Benzo[c]phenanthrene-3,4-dihydrodiol as Substrates for Rat Liver Dihydrodiol Dehydrogenase (AKR1C9).[1]Chemical Research in Toxicology .

Comparative Guide: Reactivity and Biological Fate of Fjord vs. Bay Region Diol Epoxides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of fjord region diol epoxides vs bay region diol epoxides Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Stability-Potency Paradox

In the study of polycyclic aromatic hydrocarbons (PAHs), the metabolic activation of these compounds into diol epoxides (DEs) represents a critical juncture in chemical carcinogenesis.[1] This guide analyzes the distinct physicochemical and biological profiles of Bay Region Diol Epoxides (classically exemplified by benzo[a]pyrene diol epoxide, B[a]PDE) versus Fjord Region Diol Epoxides (exemplified by dibenzo[a,l]pyrene diol epoxide, DB[a,l]PDE).

Key Insight: While Bay region DEs are chemically reactive and predominantly alkylate guanine, Fjord region DEs exhibit a "Stability-Potency Paradox." The severe steric hindrance in the fjord region confers resistance to hydrolysis (increased chemical stability), allowing transport to nuclear DNA, while simultaneously inducing non-planar DNA distortions that evade Nucleotide Excision Repair (NER), resulting in significantly higher tumorigenicity.

Structural & Mechanistic Divergence

The fundamental difference between these two classes lies in their topology and the resulting electronic environment of the epoxide ring.

Steric Topology
  • Bay Region (Planar): The "bay" is formed by a concave indentation (e.g., between positions 10 and 11 of benzo[a]pyrene). The resulting diol epoxide retains a largely planar aromatic system.[2] This allows for classic intercalation between DNA base pairs with minimal helix distortion.

  • Fjord Region (Distorted): The "fjord" is a deep, sterically crowded groove (e.g., between positions 1 and 16 of dibenzo[a,l]pyrene). The steric clash forces the aromatic ring system out of planarity, creating a twisted, helical geometry.

Electronic Consequences

The non-planar distortion in Fjord DEs affects the benzylic carbon of the epoxide ring. Although steric hindrance protects the epoxide from attack by bulk solvent (water), it often facilitates ring opening via a stabilized carbocation intermediate when in the presence of a nucleophile, or due to relief of steric strain upon ring opening.

Table 1: Physicochemical & Reactivity Comparison
FeatureBay Region DEs (e.g., B[a]PDE)Fjord Region DEs (e.g., DB[a,l]PDE)
Geometry Planar / Near-PlanarHighly Distorted / Helical (Non-planar)
Hydrolysis Half-life (

)
Short (mins to ~1 hour)Long (> 2 hours)
Chemical Stability Lower (Rapid Solvolysis)Higher (Resists Solvolysis)
DNA Binding Efficiency ModerateHigh (High Binding:Hydrolysis ratio)
Nucleobase Preference Guanine (

-dG)
Adenine (

-dA)
Repair Susceptibility High (Efficiently removed by NER)Low (Resistant to NER)
Tumorigenic Potency HighUltra-Potent (10-100x higher than Bay)

Reactivity Profiles: Hydrolysis vs. DNA Alkylation

Hydrolysis Kinetics (Solvolysis)

Hydrolysis is the primary detoxification pathway for DEs in the absence of GSTs.

  • Bay Region: Reacts via an

    
    -like or weak 
    
    
    
    mechanism. The accessibility of the epoxide allows water to attack readily.
  • Fjord Region: The bulky aromatic rings shield the epoxide from water attack, significantly extending the half-life in physiological buffers. This stability allows the molecule to survive transit from the endoplasmic reticulum (site of synthesis) to the nucleus.

DNA Adduct Formation

Once intercalated into DNA, the reactivity profile flips.

  • Mechanism: Fjord region DEs benefit from "strain relief." Opening the epoxide ring relieves the intense steric strain of the fjord architecture.

  • Selectivity: While Bay DEs target the exocyclic amino group of Guanine (

    
    ), Fjord DEs show a marked preference for the exocyclic amino group of Adenine (
    
    
    
    ). The distorted geometry of Fjord DEs fits poorly into the standard minor groove alignment required for Guanine alkylation but accommodates the Adenine binding mode more readily.

Biological Implications: The Repair Blockade

The ultimate toxicity of these compounds is dictated by the persistence of the DNA lesion.

  • NER Recognition: Nucleotide Excision Repair (NER) proteins (e.g., XPC-RAD23B) recognize helical distortions.

  • The Fjord Stealth Mechanism: Paradoxically, while Fjord adducts cause significant local distortion, they often adopt a conformation that is thermodynamically stable and "intercalated" in a way that prevents the NER machinery from verifying the lesion (bipartite recognition failure). The bulky adduct locks the DNA in a conformation that inhibits the strand separation required for excision.

Experimental Protocols

Protocol A: Measurement of Spontaneous Hydrolysis Kinetics

Objective: To determine the pseudo-first-order rate constant (


) and half-life (

) of diol epoxides in aqueous buffer.

Reagents:

  • Buffer: 10 mM Tris-HCl, pH 7.4, 100 mM NaCl (pre-equilibrated to 37°C).

  • Substrate: Authentic Diol Epoxide standard (dissolved in dry DMSO or THF).

  • Quench Solution: 500 mM Mercaptoethanol in buffer (or immediate injection into HPLC).

Methodology:

  • Preparation: Warm 10 mL of buffer to 37°C in a thermostatic water bath.

  • Initiation: Inject substrate stock (final conc. 1–5 µM) into the buffer. Ensure DMSO content < 1% to avoid solvent effects on kinetics. Vortex for 5 seconds.

  • Sampling:

    • For Bay Region: Withdraw 100 µL aliquots every 2–5 minutes for 60 minutes.

    • For Fjord Region: Withdraw 100 µL aliquots every 15–30 minutes for 6 hours.

  • Analysis (HPLC): Immediately inject aliquots into an HPLC equipped with a C18 reverse-phase column.

    • Mobile Phase: Linear gradient of Methanol/Water (50% to 90% MeOH over 20 min).

    • Detection: Fluorescence (Ex/Em specific to the PAH, e.g., 340/380 nm for Pyrene derivatives).

  • Calculation:

    • Monitor the decay of the Epoxide peak area (

      
      ) and the appearance of the Tetraol (hydrolysis product) peak.
      
    • Plot

      
       vs. time.
      
    • The slope =

      
      .
      
    • Calculate

      
      .
      

Validation Check: The sum of Epoxide + Tetraol peak areas should remain constant (mass balance). If loss occurs, check for adsorption to vessel walls (common with hydrophobic Fjord DEs).

Protocol B: In Vitro DNA Binding Efficiency

Objective: To compare the covalent binding efficiency (binding vs. hydrolysis) of Bay vs. Fjord DEs.

Methodology:

  • Incubation: Mix Calf Thymus DNA (1 mg/mL) with the Diol Epoxide (10 µM) in 10 mM Tris-HCl (pH 7.4) at 37°C for 24 hours (ensure complete reaction).

  • Extraction: Extract unbound metabolites/tetraols with ethyl acetate (3x). The DNA remains in the aqueous phase.

  • Precipitation: Precipitate DNA with cold ethanol/sodium acetate. Wash pellet 2x with 70% ethanol to remove non-covalently bound material.

  • Hydrolysis: Redissolve DNA and digest enzymatically (DNase I, Phosphodiesterase, Alkaline Phosphatase) to nucleosides.

  • Quantification: Analyze digest by HPLC-UV or LC-MS/MS.

    • Metric: Calculate the Binding Ratio (pmol adduct / mg DNA).

    • Expectation: Fjord DEs typically show higher binding ratios despite slower hydrolysis rates, indicating that once they associate with DNA (intercalation), the partition ratio favors reaction with DNA over water.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of Bay vs. Fjord region diol epoxides, highlighting the critical "Steric Filter" that determines biological fate.

ReactivityComparison Figure 1: Divergent Fate of Bay vs. Fjord Region Diol Epoxides cluster_Bay Bay Region Pathway (e.g., B[a]P) cluster_Fjord Fjord Region Pathway (e.g., DB[a,l]P) PAH Parent PAH Metabolism P450 Metabolism PAH->Metabolism BayDE Bay Region DE (Planar) Metabolism->BayDE FjordDE Fjord Region DE (Distorted/Helical) Metabolism->FjordDE BayHyd Rapid Hydrolysis (Tetraol Formation) BayDE->BayHyd High k_hyd BayDNA DNA Intercalation (Planar) BayDE->BayDNA BayAdduct Guanine (N2) Adduct BayDNA->BayAdduct BayRepair Efficient NER Repair BayAdduct->BayRepair BayOutcome Lower Tumorigenicity BayRepair->BayOutcome Removed FjordHyd Slow Hydrolysis (Steric Shielding) FjordDE->FjordHyd Low k_hyd FjordDNA DNA Interaction (Distorted) FjordDE->FjordDNA High Stability FjordAdduct Adenine (N6) Adduct FjordDNA->FjordAdduct Strain Relief FjordRepair NER Resistant (Stealth Distortion) FjordAdduct->FjordRepair FjordOutcome Ultra-Potent Tumorigenicity FjordRepair->FjordOutcome Persists

Caption: Figure 1. Comparative pathway analysis showing how steric hindrance in Fjord regions (Right) leads to hydrolytic stability and repair resistance, contrasting with the rapid turnover and repair of Bay region adducts (Left).

References

  • Buterin, T., et al. (2000).[3] "Unrepaired Fjord Region Polycyclic Aromatic Hydrocarbon-DNA Adducts in ras Codon 61 Mutational Hot Spots." Cancer Research.[3][4] Link

  • Glatt, H., et al. (1991). "Fjord- and bay-region diol-epoxides investigated for stability, SOS induction in Escherichia coli, and mutagenicity in Salmonella typhimurium and mammalian cells." Cancer Research.[3][4] Link

  • Dreij, K., et al. (2005). "Detoxification of optically active bay- and fjord-region polycyclic aromatic hydrocarbon dihydrodiol epoxides by human glutathione transferase P1-1." Carcinogenesis. Link

  • Sayer, J. M., et al. (1989). "Reactivity and tumorigenicity of bay-region diol epoxides derived from polycyclic aromatic hydrocarbons." Mutation Research. Link

  • Chehadeh, A., et al. (1995). "In vitro reaction with DNA of the fjord-region diol epoxides of benzo[g]chrysene and benzo[c]phenanthrene as studied by 32P-postlabeling." Chemical Research in Toxicology. Link

Sources

Cross-Validation of HPLC-FLD and GC-MS for PAH Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Dilemma

Polycyclic Aromatic Hydrocarbons (PAHs) represent a unique analytical challenge due to their structural isomerism and varying quantum yields. While Gas Chromatography-Mass Spectrometry (GC-MS) is often considered the "gold standard" for structural confirmation, it frequently struggles with critical isomer pairs and thermal degradation of high-molecular-weight compounds. Conversely, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) offers superior sensitivity (often 10–100x lower LODs) for fluorescent congeners but is blind to non-fluorescent PAHs like Acenaphthylene.

This guide does not advocate for one over the other. Instead, it details a cross-validation workflow where the weaknesses of one platform are covered by the strengths of the other, ensuring regulatory compliance (EPA, EU, ICH M7) and data integrity.

The Core Conflict: Isomers & Matrix Effects

Before defining the protocol, we must understand why cross-validation is non-negotiable for high-stakes analysis.

The Isomer Trap (The m/z 228 and 252 Problem)

In GC-MS, isomers with identical mass-to-charge (m/z) ratios cannot be distinguished by the mass spectrometer alone; they rely entirely on chromatographic separation.

  • m/z 228: Chrysene (toxic) and Triphenylene (less toxic) often co-elute on standard 5% phenyl GC columns.

  • m/z 252: The "triplet" of Benzo[b]fluoranthene, Benzo[j]fluoranthene, and Benzo[k]fluoranthene.

The HPLC Advantage: HPLC separates these based on molecular shape and interaction with the C18 stationary phase, often resolving isomers that merge into a single peak in GC-MS.

The Sensitivity vs. Universality Trade-off[1]
  • HPLC-FLD: Extremely selective. It ignores matrix interferences that don't fluoresce at specific wavelengths.

    • Blind Spot: Cannot detect Acenaphthylene (non-fluorescent).

  • GC-MS: Universal detection (EI source).

    • Blind Spot: High background noise in complex matrices (soil/biologicals) raises the Limit of Detection (LOD).

Methodological Deep Dive

To perform a valid cross-validation, both systems must be optimized. Below are the "Gold Standard" configurations.

Protocol A: HPLC-FLD (The Sensitivity Specialist)

Based on EPA Method 8310 principles, optimized for resolution.

  • Column: Specialized PAH C18 column (e.g., 4.6 x 250 mm, 5 µm). Note: Standard C18 columns often fail to resolve the Benzo[b]/[k] pair.

  • Mobile Phase:

    • A: Water (Ultra-pure)

    • B: Acetonitrile (ACN)

    • Gradient: 40% B to 100% B over 25-30 mins.

  • Detection (Critical): Wavelength switching is mandatory. Fixed wavelengths will miss analytes.

    • Example Program:

      • 0-12 min (Naphthalene): Ex 280 nm / Em 330 nm

      • 12-18 min (Fluorene): Ex 260 nm / Em 310 nm

      • ... (Benzo[a]pyrene): Ex 290 nm / Em 430 nm

  • Self-Validation Step: Inject a "Matrix Blank." If FLD peaks appear in the blank at analyte retention times, the matrix is quenching or fluorescing; switch to GC-MS.

Protocol B: GC-MS (The Structural Generalist)

Based on EPA Method 8270, optimized for isomer separation.

  • Column: High-phenyl content or specialized PAH phase (e.g., 50% phenyl-methylpolysiloxane), 30m x 0.25mm. Standard 5% phenyl columns are insufficient for EU 15+1 PAH separation.

  • Carrier Gas: Helium (constant flow, 1.2 mL/min).

  • Mode: SIM (Selected Ion Monitoring) . Do not use Full Scan for trace quantitative analysis; sensitivity is insufficient.

  • Self-Validation Step: Monitor "Qualifier Ions." If the ratio of the Target Ion to Qualifier Ion deviates by >20% from the standard, the peak is impure (co-elution).

The Cross-Validation Workflow

This diagram illustrates the decision logic for processing samples through both streams to ensure zero false positives/negatives.

CrossValidation Sample Sample Extraction (SPE or LLE) Split Split Extract Sample->Split HPLC Stream A: HPLC-FLD (Quantification of Fluorescents) Split->HPLC Acetonitrile Exch. GC Stream B: GC-MS (SIM) (Confirmation & Non-Fluorescents) Split->GC Solvent Exch. (if needed) Compare Data Correlation Analysis HPLC->Compare High Sensitivity Data GC->Compare Structural Data Decision1 Do results match within ±20%? Compare->Decision1 Report REPORT RESULTS (High Confidence) Decision1->Report Yes Discrepancy Discrepancy Analysis Decision1->Discrepancy No

Figure 1: The dual-stream cross-validation workflow ensures that matrix interferences in one method are identified by the other.

Comparative Data Analysis

The following table summarizes performance metrics derived from inter-laboratory comparisons and EPA method validations.

FeatureHPLC-FLD (Method 8310)GC-MS (Method 8270/SIM)The "Senior Scientist" Verdict
Sensitivity (LOD) Superior (0.01 - 0.1 ppb)Moderate (0.5 - 5.0 ppb)Use HPLC for trace environmental/pharma limits.
Selectivity High (Fluorescence specific)High (Mass specific)HPLC is better for "dirty" matrices where background noise blinds MS.
Isomer Resolution Excellent (Shape selectivity)Variable (Depends heavily on column)HPLC resolves Benzo[b]/[k] easier than standard GC.
Non-Fluorescents Fails (e.g., Acenaphthylene)Excellent Crucial: You MUST use GC-MS if Acenaphthylene is a target.
Heavy PAHs (>5 rings) Good (Run at ambient/mild temp)Poor (Thermal degradation/Carryover)HPLC is preferred for Dibenzopyrenes.
Linearity Limited (Quenching at high conc.)Wide Dynamic RangeDilute samples for HPLC; GC handles high loads better.
Discrepancy Troubleshooting Logic

When the two methods disagree, use this logic to determine the truth:

DiscrepancyLogic Start Discrepancy Detected Case1 HPLC >> GC-MS Start->Case1 Case2 GC-MS >> HPLC Start->Case2 Reason1 Co-eluting fluorescent impurity (False Pos) Case1->Reason1 Light PAHs Reason2 Thermal degradation in GC Injector Case1->Reason2 Heavy PAHs Reason3 Matrix Quenching in Fluorescence Case2->Reason3 Complex Matrix Reason4 Analyte is Non-Fluorescent Case2->Reason4 Specific Analytes Action1 Trust GC-MS (Check Qualifier Ions) Reason1->Action1 Action2 Trust HPLC (Check Injector Temp) Reason2->Action2 Reason3->Action1 Reason4->Action1

Figure 2: Logical decision tree for resolving quantitative discrepancies between HPLC and GC data.

Real-World Application: Soil Analysis Case Study

Scenario: A brownfield site assessment requires quantification of Benzo[a]pyrene (BaP) and Acenaphthylene.

  • Extraction: Soil extracted via ASE (Accelerated Solvent Extraction).

  • HPLC-FLD Result:

    • BaP: 15.2 ppb (Clear peak).

    • Acenaphthylene: Not detected (ND).

  • GC-MS Result:

    • BaP: 14.8 ppb.

    • Acenaphthylene: 45.0 ppb.

  • Analysis:

    • The BaP results cross-validate (within 3%). The HPLC result is likely more precise due to higher S/N ratio.

    • The Acenaphthylene "ND" in HPLC is a method limitation, not an absence of analyte.

  • Final Report: BaP reported as 15.0 ppb (average); Acenaphthylene reported as 45.0 ppb (from GC-MS).

References

  • U.S. Environmental Protection Agency. (1986). Method 8310: Polynuclear Aromatic Hydrocarbons. SW-846.[1] [Link]

  • U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • European Food Safety Authority (EFSA). (2008). Polycyclic Aromatic Hydrocarbons in Food: Scientific Opinion of the Panel on Contaminants in the Food Chain. [Link]

  • Poster, D. L., et al. (2006). Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Samples: A Critical Review of Gas Chromatographic (GC) Methods. NIST. [Link]

Sources

Comparative Guide: Mutagenicity of Methylchrysene Isomers vs. Benzo[g]chrysene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the mutagenicity of methylchrysene isomers and Benzo[g]chrysene, focusing on the structural determinants of genotoxicity (Bay Region vs. Fjord Region) and metabolic activation pathways.

Executive Summary

This guide compares two distinct classes of polycyclic aromatic hydrocarbons (PAHs) significant in toxicology and drug safety: methyl-substituted chrysenes (specifically the potent 5-methylchrysene) and the fjord-region PAH this compound .

  • 5-Methylchrysene (5-MeC): The most mutagenic and carcinogenic isomer among methylchrysenes. Its potency stems from a methyl group located in the bay region , which distorts the molecular planarity and directs metabolic activation to a specific "bay-region" diol epoxide.

  • This compound (BgC): A fjord-region PAH.[1] It possesses a sterically crowded "fjord" (deeper than a bay) that forces the molecule out of planarity.[2] This structural feature leads to the formation of DNA adducts that are highly resistant to Nucleotide Excision Repair (NER), often resulting in higher tumorigenic potency than typical bay-region PAHs.

Structural Analysis: Bay vs. Fjord Regions

The core difference in mutagenicity lies in the steric environment of the reactive centers.

Feature5-Methylchrysene (5-MeC) This compound (BgC)
Structural Class Bay-Region Methylated PAHFjord-Region PAH
Steric Feature Methyl group at C5 clashes with the hydrogen at C4, creating a "hindered bay region."[2]Benzo ring creates a deep "fjord" region, causing severe steric crowding between rings.
Planarity Distorted (Non-planar) due to methyl-hydrogen steric clash.Highly Distorted (Helical/Twisted) due to ring-ring overlap.
Key Activation Site 1,2-diol-3,4-epoxide (Bay Region)11,12-diol-13,14-epoxide (Fjord Region)
DNA Adduct Repair Moderate resistance; bulky adducts.High resistance ; adducts are often refractory to NER.

Comparative Mutagenicity Profile

The following table synthesizes mutagenic potency data derived from the Ames test (Salmonella typhimurium strains TA98 and TA100 with S9 metabolic activation) and carcinogenicity studies.

Table 1: Mutagenic and Carcinogenic Potency Comparison
CompoundAmes Potency (Revertants/nmol)Carcinogenicity (Mouse Skin)Structural Alert
5-Methylchrysene High (~150-300% of BaP*)Potent (+++)Bay-region Methyl (Steric distortion)
This compound High (Comparable to 5-MeC)Potent (+++)Fjord Region (Repair resistance)
4-Methylchrysene ModerateWeak (+)Methyl adjacent to bay
2-Methylchrysene Low/ModerateWeak/InactiveDistal methyl
3-Methylchrysene Low/ModerateWeak/InactiveDistal methyl
6-Methylchrysene Low/ModerateWeak (+)Meso-region methyl
1-Methylchrysene Inactive/Very LowInactive (-)Steric blocking of activation
Chrysene (Parent) LowWeak/InactiveUnsubstituted Bay Region

*BaP = Benzo[a]pyrene (Reference mutagen)[3]

Critical Insight: 5-Methylchrysene is unique among its isomers. While 1-, 2-, 3-, and 6-methylchrysenes are weak or inactive, the 5-methyl substitution specifically enhances the formation of the ultimate carcinogenic metabolite. Similarly, this compound represents the "fjord region" class, where extreme non-planarity leads to exceptional biological activity.

Mechanistic Pathways of Activation

Metabolic activation by Cytochrome P450 (CYP) enzymes is required to convert these pro-mutagens into DNA-reactive electrophiles (diol epoxides).[1][4][5]

Pathway 1: 5-Methylchrysene (Bay Region Activation)

The methyl group at position 5 prevents detoxification at the K-region and directs metabolism toward the 1,2-ring. The resulting diol epoxide is located in the bay region, where the methyl group enhances carbocation stability and DNA reactivity.

Pathway 2: this compound (Fjord Region Activation)

BgC undergoes oxidation at the 11,12-position (in the fjord).[1] The resulting diol epoxide (11,12-diol-13,14-epoxide) is highly non-planar. When this metabolite binds to DNA (specifically N6-deoxyadenosine), the distortion prevents the DNA repair machinery (NER) from recognizing and excising the lesion.

MetabolicActivation MeC 5-Methylchrysene (Pro-mutagen) BgC This compound (Fjord Region) CYP1A1 CYP1A1/1B1 MeC->CYP1A1 Oxidation MeC_Diol 1,2-Dihydrodiol (Proximate Mutagen) MeC_DE 1,2-Diol-3,4-Epoxide (Ultimate Mutagen) MeC_Diol->MeC_DE CYP Activation MeC_Adduct DNA Adduct (N2-dG / N6-dA) MeC_DE->MeC_Adduct Covalent Binding BgC->CYP1A1 Oxidation BgC_Diol 11,12-Dihydrodiol (Proximate Mutagen) BgC_DE 11,12-Diol-13,14-Epoxide (Ultimate Mutagen) BgC_Diol->BgC_DE CYP Activation BgC_Adduct Stable DNA Adduct (NER Resistant) BgC_DE->BgC_Adduct Covalent Binding CYP1A1->MeC_Diol Hydrolysis (EH) CYP1A1->BgC_Diol Hydrolysis (EH) EH Epoxide Hydrolase

Figure 1: Parallel metabolic activation pathways for 5-Methylchrysene (Bay Region) and this compound (Fjord Region).

Experimental Protocol: The Ames Test

To objectively compare these compounds, the Salmonella/Microsome Mutagenicity Assay (Ames Test) is the industry standard. The following protocol emphasizes the use of S9 fraction, which is critical for these indirect mutagens.

Materials
  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Rat liver S9 fraction (Aroclor 1254 or Phenobarbital/β-naphthoflavone induced).

  • Test Compounds: 5-MeC, BgC, and solvent control (DMSO).

Workflow Diagram

AmesProtocol cluster_mix Top Agar Mixture (45°C) Start Test Compound Preparation (Dissolve in DMSO) Compound Test Compound (Various Concentrations) Start->Compound Bacteria Bacterial Culture (TA98 or TA100) Incubation Plate Incubation (37°C for 48 hours) Bacteria->Incubation S9 S9 Mix (Metabolic Activation) S9->Incubation TraceHis Trace Histidine/Biotin TraceHis->Incubation Compound->Incubation Count Data Analysis (Count Revertant Colonies) Incubation->Count Validation Validation Criteria: 1. Dose-Response 2. >2x Background Revertants Count->Validation

Figure 2: Standardized Plate Incorporation Method for assessing PAH mutagenicity.

Protocol Steps (Self-Validating)
  • Preparation: Thaw S9 fraction immediately before use. Maintain top agar at 45°C (critical: >48°C kills bacteria; <43°C solidifies agar).

  • Mixture: In a sterile tube, add:

    • 0.1 mL test compound (dissolved in DMSO).

    • 0.1 mL fresh bacterial culture (1-2 x 10^9 cells/mL).

    • 0.5 mL S9 mix (buffer + cofactors + liver extract).

    • 2.0 mL molten top agar (containing trace histidine).

  • Plating: Vortex briefly (3 seconds) and pour onto Minimal Glucose Agar plates. Swirl to distribute evenly.

  • Incubation: Incubate inverted at 37°C for 48 hours in the dark (PAHs are light-sensitive).

  • Quantification: Count revertant colonies.

    • Validity Check: Spontaneous revertants (DMSO control) must fall within historical ranges (e.g., TA100: 100-200 colonies). Positive controls (e.g., Benzo[a]pyrene) must show clear mutagenicity.

Implications for Drug Development

When screening novel chemical entities (NCEs), the presence of polycyclic aromatic systems requires rigorous scrutiny.

  • Structural Alerts:

    • Bay Region Methyls: Avoid placing methyl groups in "bay" regions of aromatic systems. As seen with 5-MeC, this specific substitution can increase mutagenic potency by orders of magnitude compared to other isomers.

    • Fjord Regions: Fjord-like structures (e.g., this compound, Benzo[c]phenanthrene) are high-risk alerts. The resulting non-planar DNA adducts are often resistant to repair, leading to high carcinogenic potential even at lower mutagenic doses.

  • Screening Strategy:

    • Standard Ames testing (TA98/TA100 + S9) is effective for detecting these risks.

    • If a positive result is observed, mechanistic follow-up (e.g., 32P-postlabeling to detect DNA adducts) can confirm if the mutagenicity is driven by bay/fjord region activation.

References

  • Hecht, S. S., et al. (1978). "Synthesis and mutagenicity of modified chrysenes related to the carcinogen, 5-methylchrysene." Journal of Medicinal Chemistry. Link

  • Agarwal, R., et al. (2000). "Unrepaired Fjord Region Polycyclic Aromatic Hydrocarbon-DNA Adducts in ras Codon 61 Mutational Hot Spots." Cancer Research. Link

  • Maron, D. M., & Ames, B. N. (1983). "Revised methods for the Salmonella mutagenicity test." Mutation Research/Environmental Mutagenesis. Link

  • Chepelev, N. L., et al. (2015). "Structural alerts for mutagenicity: a comparison of expert-based and automated systems." Toxicology. Link

  • IARC Monographs. (1983). "Polynuclear Aromatic Compounds, Part 1: Chemical, Environmental and Experimental Data." Volume 32. Link

Sources

Cytotoxicity & Genotoxic Profile: Benzo[g]chrysene vs. Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary: The "Fjord Region" Paradigm

Benzo[g]chrysene (BgC) represents a critical class of Polycyclic Aromatic Hydrocarbons (PAHs) characterized by a "fjord region" topology.[1][2] Unlike the well-studied "bay region" PAHs (e.g., Benzo[a]pyrene), BgC exhibits a unique cytotoxicity profile where acute cellular lethality is often low, but genotoxic potency is exceptionally high .

This guide objectively compares BgC with its activated metabolites, specifically focusing on the 11,12-dihydrodiol and the ultimate carcinogen, 11,12-diol-13,14-epoxide (BgCDE) . The data demonstrates that while the parent compound is metabolically inert regarding direct DNA damage, its specific metabolic activation in competent tissues (e.g., mammary, skin) yields intermediates that are resistant to Nucleotide Excision Repair (NER), driving high tumorigenicity.

Metabolic Activation Landscape

The cytotoxicity of BgC is not intrinsic; it is acquired through bioactivation. The parent molecule is lipophilic and relatively non-reactive until processed by Cytochrome P450 enzymes (primarily CYP1A1 and CYP1B1).

The Critical Pathway
  • Proximate Activation: BgC is oxidized to the BgC-11,12-dihydrodiol .

  • Ultimate Activation: This diol is further epoxidized to form the BgC-11,12-diol-13,14-epoxide (BgCDE) .

  • Stereochemistry: The anti-diastereomer of BgCDE is the most biologically active and tumorigenic form.

Figure 1: Metabolic Activation Pathway of this compound

BgC_Metabolism cluster_legend Key BgC This compound (Parent Compound) CYP1 CYP1A1 / CYP1B1 BgC->CYP1 Epoxide 11,12-Epoxide (Intermediate) CYP1->Epoxide EH Epoxide Hydrolase Epoxide->EH Diol BgC-11,12-dihydrodiol (Proximate Carcinogen) EH->Diol CYP2 CYP1A1 / CYP1B1 Diol->CYP2 DiolEpoxide BgC-11,12-diol-13,14-epoxide (Ultimate Carcinogen) CYP2->DiolEpoxide DNA_Adduct Stable DNA Adducts (dA-N6 / dG-N2) DiolEpoxide->DNA_Adduct Covalent Binding (NER Resistant) Enzyme Enzyme Toxin Toxic Metabolite

Caption: Step-wise bioactivation of BgC. The transition from the 11,12-dihydrodiol to the diol epoxide creates a steric "fjord" conformation that hinders enzymatic detoxification.

Comparative Profiling: Parent vs. Metabolites

The following table synthesizes experimental data comparing the parent compound with its activated forms. Note the divergence between acute cytotoxicity (cell death) and tumorigenicity (long-term cancer risk).

FeatureThis compound (Parent)BgC-11,12-dihydrodiolBgC-11,12-diol epoxide (BgCDE)
Role Pro-carcinogen (requires activation)Proximate CarcinogenUltimate Carcinogen
Acute Cytotoxicity Low (IC50 > 4.5 µM in MCF-7) [1]ModerateHigh (in specific sensitive lines)
DNA Reactivity Negligible (without S9 fraction)High (requires CYP activation)Extreme (Direct acting)
Primary DNA Target N/AAdenine (N6) & Guanine (N2)Adenine (N6) (Major adduct) [2]
Tumorigenicity Moderate (Skin/Mammary)HighVery High (Newborn Mouse Liver/Lung) [3]
Repair Resistance N/AHighResistant to NER (due to steric bulk)
Key Insight: The "Adenine Preference"

Unlike Benzo[a]pyrene (BaP), which preferentially binds to Guanine residues, BgCDE shows a distinct preference for Adenine (dA) residues [2]. This dA-adduct formation is significant because:

  • Adenine adducts in the fjord region cause substantial DNA distortion.

  • These distortions are paradoxically less recognizable by the XPC-RAD23B complex (the damage sensor of Global Genome NER), leading to persistence of the lesion [4].

Mechanistic Deep Dive: Fjord vs. Bay Region

To understand the performance difference, one must compare BgC (Fjord) with the standard Benzo[a]pyrene (Bay).

  • Steric Hindrance: The fjord region of BgC creates a non-planar, twisted geometry. When BgCDE binds to DNA, this "twist" allows the hydrocarbon ring to intercalate deeply while shielding the binding site from repair enzymes.

  • Tumorigenicity Data: In newborn mouse assays, BgCDE induced significantly higher liver tumor multiplicity compared to the bay-region equivalent (BPDE) at equimolar doses [3]. This confirms that while BgC may appear less acutely toxic in simple viability assays, its biological impact is far more potent due to repair evasion.

Experimental Protocol: Evaluating Cytotoxicity & Genotoxicity

Trustworthiness: This protocol uses a "Self-Validating" design where metabolic competence is verified before assessing toxicity.

Phase 1: System Validation (Metabolic Competence)

Before testing BgC, you must verify if your cell line (e.g., MCF-7, HepG2) expresses CYP1A1/1B1.

  • Control: Use TCDD (10 nM) to induce CYP expression.

  • Readout: EROD (Ethoxyresorufin-O-deethylase) assay. If EROD activity is low, BgC will appear non-toxic (false negative).

Phase 2: Cytotoxicity & Adduct Quantification Workflow

Figure 2: Integrated Experimental Workflow

Workflow Cells CYP-Competent Cells (e.g., MCF-7, HepG2) Treat Treatment (24-48h) Group A: BgC (Parent) Group B: BgC-Diol Group C: BgCDE (Direct) Cells->Treat Split Split Samples Treat->Split MTT MTT / SRB Assay (Mitochondrial Activity) Split->MTT 10% Cells DNA_Iso Genomic DNA Isolation (Phenol-Chloroform) Split->DNA_Iso 90% Cells Path1 Cytotoxicity Pathway IC50 Calculate IC50 (Acute Toxicity) MTT->IC50 Path2 Genotoxicity Pathway P32 32P-Postlabeling (High Sensitivity) DNA_Iso->P32 Adducts Quantify Adducts (fmol/µg DNA) P32->Adducts

Caption: Dual-stream workflow allowing simultaneous assessment of acute cell death (IC50) and genotoxic damage (Adducts).

Detailed Steps:
  • Seeding: Seed MCF-7 cells at

    
     cells/well in 6-well plates. Allow 24h attachment.
    
  • Treatment:

    • BgC (Parent): 0.1 - 10 µM. Requires 48h incubation to allow metabolic conversion.

    • BgCDE (Metabolite): 0.01 - 1 µM. Treat for 2-4h in serum-free media (highly reactive), then replace with complete media.

  • MTT Assay: Perform on a subset of cells to normalize DNA adduct data against viable cell count.

  • 32P-Postlabeling: Isolate DNA. Digest to nucleotides. Label with

    
     using T4 polynucleotide kinase. Separate via multi-directional TLC (Thin Layer Chromatography).
    
    • Why this method? Standard LC-MS may lack sensitivity for low-level bulky adducts formed by BgC.

References
  • Agarwal, R. et al. (2006). Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture.[1][2] Chemical Research in Toxicology.[3] Link

  • Chehadeh, A. et al. (1996). Characterization of DNA adducts formed by anti-benzo[g]chrysene 11,12-dihydrodiol 13,14-epoxide. Chemical Research in Toxicology.[3] Link

  • Amin, S. et al. (1995). Tumorigenicity in newborn mice of fjord region and other sterically hindered diol epoxides of this compound. Carcinogenesis.[2][4][5][6][7] Link

  • Lloyd, D.R. & Hanawalt, P.C. (2002). p53 controls global nucleotide excision repair of low levels of structurally diverse this compound-DNA adducts in human fibroblasts. Cancer Research. Link

Sources

A Comparative Guide to Gene Expression Analysis After Exposure to Different Polycyclic Aromatic Hydrocarbons (PAHs)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of gene expression analysis techniques following exposure to various Polycyclic Aromatic Hydrocarbons (PAHs). It is designed to assist researchers in selecting appropriate methodologies and understanding the molecular responses to these widespread environmental contaminants.

Introduction: The Significance of PAH-Induced Gene Expression Changes

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds resulting from the incomplete combustion of organic materials such as coal, oil, gas, and wood.[1] Human exposure to PAHs is a significant public health concern due to their carcinogenic and mutagenic properties.[2] Understanding the alterations in gene expression following PAH exposure is crucial for elucidating the mechanisms of their toxicity, identifying biomarkers of exposure and effect, and developing potential therapeutic interventions. This guide will compare and contrast the effects of three representative PAHs—Benzo[a]pyrene (BaP), Naphthalene, and Phenanthrene—and detail the experimental and bioinformatic workflows for their analysis.

Section 1: The Molecular Dance - PAH-Induced Gene Expression

The primary mechanism by which many PAHs exert their biological effects is through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[3][4]

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway:

  • Ligand Binding: PAHs like BaP enter the cell and bind to the AHR, which resides in the cytoplasm in a complex with chaperone proteins.[5]

  • Nuclear Translocation: Upon ligand binding, the AHR complex translocates to the nucleus.[6]

  • Dimerization and DNA Binding: In the nucleus, AHR dimerizes with the AHR Nuclear Translocator (ARNT).[6] This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[3]

  • Gene Transcription: The binding of the AHR/ARNT complex to XREs initiates the transcription of a battery of genes, most notably those encoding Phase I and Phase II metabolic enzymes.[7]

Key Genes and Pathways Activated by PAHs:

  • Cytochrome P450 (CYP) Enzymes: The most prominent AHR target genes are members of the cytochrome P450 family, particularly CYP1A1 and CYP1B1.[8] These enzymes are responsible for metabolizing PAHs into more water-soluble compounds for excretion. However, this metabolic activation can also produce highly reactive intermediates, such as diol epoxides, which can form DNA adducts, leading to mutations and potentially cancer.[8][9]

  • Oxidative Stress Response: PAH metabolism can generate reactive oxygen species (ROS), leading to oxidative stress.[2] This, in turn, activates genes involved in the antioxidant response.

  • DNA Damage Response: The formation of DNA adducts triggers the DNA damage response, involving genes like TP53 (p53), which can lead to cell cycle arrest, DNA repair, or apoptosis.[5]

  • Inflammation: PAHs can induce inflammatory responses through the activation of pathways like NF-κB.

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH PAH AHR_complex AHR-Hsp90-XAP2 PAH->AHR_complex Binding AHR_PAH AHR-PAH AHR_complex->AHR_PAH Conformational Change AHR_PAH->AHR_PAH_nuc Translocation ARNT ARNT AHR_ARNT AHR-ARNT Complex ARNT->AHR_ARNT XRE XRE AHR_ARNT->XRE Binding Target_Genes Target Genes (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Transcription AHR_PAH_nuc->ARNT Dimerization Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2) PAH_Exposure 2. PAH Exposure (BaP, Naphthalene, Phenanthrene) Cell_Culture->PAH_Exposure RNA_Extraction 3. RNA Extraction PAH_Exposure->RNA_Extraction QC 4. RNA Quality Control (RIN assessment) RNA_Extraction->QC Library_Prep 5a. RNA-Seq Library Preparation QC->Library_Prep Hybridization 5b. Microarray Labeling & Hybridization QC->Hybridization cDNA_Synthesis 5c. qPCR cDNA Synthesis QC->cDNA_Synthesis Sequencing 6a. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 7. Bioinformatic Data Analysis Sequencing->Data_Analysis Scanning 6b. Microarray Scanning Hybridization->Scanning Scanning->Data_Analysis qPCR_Run 6c. qPCR Amplification cDNA_Synthesis->qPCR_Run qPCR_Run->Data_Analysis Interpretation 8. Biological Interpretation Data_Analysis->Interpretation PAH_Pathways BaP BaP AHR_Activation AHR Activation BaP->AHR_Activation Naphthalene Naphthalene Naphthalene->AHR_Activation Inflammation Inflammation Naphthalene->Inflammation Phenanthrene Phenanthrene Phenanthrene->AHR_Activation Hormone_Disruption Hormone Disruption Phenanthrene->Hormone_Disruption Metabolism Metabolism (CYP Enzymes) AHR_Activation->Metabolism Oxidative_Stress Oxidative Stress Metabolism->Oxidative_Stress DNA_Damage DNA Damage Metabolism->DNA_Damage Oxidative_Stress->Inflammation

Caption: Differential Pathways Activated by PAHs.

Conclusion and Future Directions

The analysis of gene expression provides invaluable insights into the molecular mechanisms of PAH toxicity. The choice of analytical platform should be guided by the specific research objectives. RNA-Seq offers a comprehensive, discovery-driven approach, while microarrays and qPCR are powerful tools for hypothesis testing and validation, respectively.

Comparative analysis reveals that while many PAHs share the common mechanism of AHR activation, they induce distinct gene expression profiles that correlate with their specific toxicological properties. Future research, including single-cell RNA-Seq and the integration of multi-omics data, will further refine our understanding of the heterogeneous cellular responses to these ubiquitous environmental contaminants and aid in the development of more effective risk assessment strategies and therapeutic interventions.

References

  • Meta-analysis identifies key genes and pathways implicated in Benzo[a]pyrene exposure response - CDC Stacks. (2024).
  • Gene expression analysis and classification of mode of toxicity of polycyclic aromatic hydrocarbons (PAHs) in Escherichia coli - PubMed. (2007).
  • Integrated Bioinformatics Analysis Reveals Marker Genes and Potential Therapeutic Targets for Pulmonary Arterial Hypertension - MDPI. (2021).
  • Long-Term Exposure to Phenanthrene Induced Gene Expressions and Enzyme Activities of Cyprinus carpio below the Safe Concentration - PMC. (n.d.).
  • Identification of Potential Biomarkers for Group I Pulmonary Hypertension Based on Machine Learning and Bioinformatics Analysis - MDPI. (2023).
  • Benzo(a)pyrene - Wikipedia. (n.d.).
  • Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC. (2020).
  • Aryl Hydrocarbon Receptor-Dependent Metabolism Plays a Significant Role in Estrogen-Like Effects of Polycyclic Aromatic Hydrocarbons on Cell Proliferation - PMC. (n.d.).
  • Naphthalene exposure: effects on gene expression and proliferation in human cord blood cells - PubMed. (n.d.).
  • Role of the Aryl Hydrocarbon Receptor/ARNT/Cytochrome P450 System in Pulmonary Vascular Diseases | Circulation Research - American Heart Association Journals. (2019).
  • Aryl hydrocarbon receptor is essential for the pathogenesis of pulmonary arterial hypertension | PNAS. (n.d.).
  • Bioinformatics Analysis and Experimental Validation to Identify Hub Genes in Pulmonary Arterial Hypertension - ResearchGate. (2025).
  • Chemical structure drives developmental toxicity of alkyl-substituted naphthalenes in zebrafish - PMC. (n.d.).
  • Harnessing Big Data to Advance Treatment and Understanding of Pulmonary Hypertension. (2022).
  • Aryl Hydrocarbon Receptor and Lung Cancer - Anticancer Research. (2013).
  • Genes targeted by polycyclic aromatic hydrocarbons as biomarkers of exposure | Request PDF - ResearchGate. (2025).
  • Long-term Health Effects of Exposure to Naphthalene - OEHHA. (n.d.).
  • BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf. (n.d.).
  • Exposure of Human Nasal Epithelial Cells to Polycyclic Aromatic Hydrocarbons Differentially Increases Markers of Inflammation and Expression of Aryl Hydrocarbon Pathway Genes | ACS Omega. (2025).
  • AHR- and DNA-Damage-Mediated Gene Expression Responses Induced by Benzo(a)pyrene in Human Cell Lines | Chemical Research in Toxicology. (2007).
  • Comparison of Microarrays and RNA-Seq for Gene Expression Analyses of Dose-Response Experiments | Toxicological Sciences | Oxford Academic. (2014).
  • Polycyclic Aromatic Hydrocarbons Detected in Processed Meats Cause Genetic Changes in Colorectal Cancers - MDPI. (2021).
  • Polymorphisms of genes involved in polycyclic aromatic hydrocarbons' biotransformation and atherosclerosis - PMC. (n.d.).
  • Metabolism and Lung Toxicity of Inhaled Naphthalene: Effects of Postnatal Age and Sex. (2020).
  • Bioinformatics analysis to identify potential biomarkers for the pulmonary artery hypertension associated with the basement membrane - PubMed. (2023).
  • Molecular Mechanisms of Action of Selected Substances Involved in the Reduction of Benzo[a]pyrene-Induced Oxidative Stress - PMC. (2022).
  • Genetic Toxicity of Naphthalene: A Review - Taylor & Francis. (2011).
  • Phenanthrene-Induced Cytochrome P450 Genes and Phenanthrene Tolerance Associated with Arabidopsis thaliana CYP75B1 Gene - MDPI. (2024).
  • (PDF) Long-Term Exposure to Phenanthrene Induced Gene Expressions and Enzyme Activities of Cyprinus carpio below the Safe Concentration - ResearchGate. (2025).
  • Long-term exposure to environmental levels of phenanthrene disrupts spermatogenesis in male mice. | Semantic Scholar. (2021).
  • qPCR, Microarrays or RNA Sequencing - What to Choose? - BioSistemika. (n.d.).
  • An updated comparison of microarray and RNA-seq for concentration response transcriptomic study: case studies with two cannabinoids, cannabichromene and cannabinol - PMC. (2025).
  • Comparison of RNA-Seq and Microarray Gene Expression Platforms for the Toxicogenomic Evaluation of Liver From Short-Term Rat Toxicity Studies - Frontiers. (2019).
  • Chronic exposure to low levels of phenanthrene induces histological damage and carcinogenic risk in the uterus of female mice - ResearchGate. (2025).
  • Choosing between microarray and RNA-seq for gene expression studies and more?. (2017).

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Conformational Analysis of DNA Adducts: Bay vs. Fjord Region PAHs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Determinants of Mutagenicity[1]

In the analysis of Polycyclic Aromatic Hydrocarbons (PAHs), chemical structure alone does not predict carcinogenicity; conformation is the currency of biological impact. This guide compares the DNA adducts formed by Bay Region PAHs (e.g., Benzo[a]pyrene) versus Fjord Region PAHs (e.g., Benzo[c]phenanthrene, Dibenzo[a,l]pyrene).

While Bay region adducts are widely studied, Fjord region adducts often exhibit "exceptional tumorigenic potency" because they form non-planar, sterically crowded conformations that are refractory to Nucleotide Excision Repair (NER) . This guide details the mechanistic divergence of these adducts and provides a validated workflow for their conformational analysis using NMR and Molecular Dynamics (MD).

Mechanistic Comparison: The Bay vs. The Fjord[2]

The biological fate of a PAH-DNA adduct—whether it is repaired or induces a mutation—is dictated by its topology within the helix.

The Bay Region: Benzo[a]pyrene (B[a]P)[3]
  • Topology: Planar.

  • Adduct Formation: Primarily at the

    
     position of Guanine (
    
    
    
    -dG).[1]
  • Conformational Equilibrium: B[a]P adducts exist in a dynamic equilibrium between minor groove binding and base-displaced intercalation .

  • NER Recognition:

    • Base-Displaced: Highly distortive. Recognized efficiently by the XPC-RAD23B complex.

    • Minor Groove: "Stealth" conformation. Minimizes helical distortion, leading to slow repair rates (approx. 15x slower than C8-dG-AAF adducts).[1]

The Fjord Region: Benzo[c]phenanthrene (B[c]Ph) & Dibenzo[a,l]pyrene (DB[a,l]P)[3][5]
  • Topology: Non-planar (twisted) due to steric crowding between the terminal rings (the "fjord").

  • Adduct Formation: High affinity for the

    
     position of Adenine (
    
    
    
    -dA) in addition to Guanine.
  • Conformational Lock: Due to their non-planar bulk, these adducts often force a stable intercalated conformation that stacks efficiently with adjacent base pairs.

  • NER Resistance: The high thermodynamic stability of this intercalation creates a high free-energy barrier against "partner base flipping"—the critical initial step for NER recognition. Consequently, these adducts are often refractory to repair , leading to higher mutagenic efficiency per adduct.

Comparative Performance Data
FeatureBay Region (e.g., B[a]P)Fjord Region (e.g., B[c]Ph, DB[a,l]P)Biological Consequence
Planarity PlanarNon-planar (Twisted)Fjord adducts require more space, forcing specific alignments.
Primary Target Guanine (

)
Adenine (

) & Guanine (

)
Fjord PAHs cause distinct mutation spectra (A

T vs G

T).
Dominant Conformation Dynamic: Minor Groove

Intercalated
Static: Stable Intercalation (often)Dynamic bay adducts are occasionally "caught" by repair enzymes.
NER Efficiency Moderate to High (Stereoisomer dependent)Refractory / Resistant Fjord adducts persist longer in the genome.
Base Flipping Barrier (

)
Lower (~10.9 kcal/mol)Higher (~11.8 kcal/mol)Higher barrier = Lower probability of repair recognition.
Tumorigenic Potency High (Group 1 Carcinogen)Exceptional (often > B[a]P)Repair resistance correlates directly with potency.

Visualizing the Pathway

The following diagram illustrates the divergent fates of Bay and Fjord region metabolites.

PAHFate PAH_Bay Bay Region PAH (Benzo[a]pyrene) Metab Metabolic Activation (P450 / Epoxide Hydrolase) PAH_Bay->Metab PAH_Fjord Fjord Region PAH (Benzo[c]phenanthrene) PAH_Fjord->Metab DE_Bay Bay Diol Epoxide (Planar) Metab->DE_Bay DE_Fjord Fjord Diol Epoxide (Non-Planar/Twisted) Metab->DE_Fjord Adduct_Bay DNA Adduct Formation (Pref. N2-dG) DE_Bay->Adduct_Bay Adduct_Fjord DNA Adduct Formation (Pref. N6-dA / N2-dG) DE_Fjord->Adduct_Fjord Conf_Bay Conformation: Dynamic Equilibrium (Minor Groove <-> Intercalated) Adduct_Bay->Conf_Bay Conf_Fjord Conformation: Stable Intercalation (High Stacking Energy) Adduct_Fjord->Conf_Fjord NER_Rec NER Recognition (XPC-RAD23B) Conf_Bay->NER_Rec Low Flipping Barrier Helix Distorted Conf_Fjord->NER_Rec High Flipping Barrier Helix Stabilized Fate_Mut Refractory to Repair (Persists -> Mutation) Conf_Fjord->Fate_Mut Direct Bypass (Translesion Synthesis) Fate_Repair Efficient Repair (Adduct Excised) NER_Rec->Fate_Repair Recognition Successful NER_Rec->Fate_Mut Recognition Failed

Figure 1: Comparative metabolic and repair pathways. Note the critical divergence at the "Conformation" stage, where Fjord adducts stabilize the helix in a way that evades NER surveillance.

Experimental Protocol: Conformational Analysis

To determine if a novel PAH adduct behaves like a "Bay" or "Fjord" type, you must characterize its topology in solution. This protocol synthesizes NMR spectroscopy with Molecular Dynamics (MD) simulations.

Phase 1: Sample Preparation

Objective: Isolate milligram quantities of site-specifically modified DNA.

  • Oligonucleotide Synthesis: Synthesize a short DNA duplex (e.g., 11-mer) containing a single central Guanine or Adenine.

  • Adduct Reaction: React the single-stranded oligonucleotide with the specific PAH diol epoxide (racemic or enantiopure).

    • Critical Step: HPLC purification is mandatory to separate stereoisomers (cis/trans, R/S). Isomeric purity is essential for NMR convergence.

  • Duplex Annealing: Anneal the modified strand with its complement (1:1 ratio) in NMR buffer (

    
    ).
    
Phase 2: NMR Spectroscopy (The "Truth" Data)

Objective: Define the solution structure and identify intercalation signatures.

  • 1D Imino Proton Spectra:

    • Acquire at varying temperatures (

      
      ).
      
    • Indicator: Sharp imino peaks indicate stable base pairing. Broadened or missing peaks at the lesion site suggest base displacement or intercalation .

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing time:

      
      .
      
    • Sequential Walk: Trace the connectivity (

      
      ) along the DNA backbone.
      
    • Interruption: A break in the sequential NOE walk at the lesion site confirms intercalation (the PAH ring pushes the bases apart, increasing the distance

      
      ).
      
    • PAH-DNA Contacts: Look for NOEs between PAH protons and the DNA minor/major groove protons to determine orientation.

Phase 3: Molecular Dynamics & Free Energy Perturbation

Objective: Calculate the "Flipping Barrier" to predict NER susceptibility.

  • System Setup: Build the starting structure using the NMR constraints. Solvate in a water box with counterions (

    
    ).
    
  • Equilibration: Run

    
     with restraints to relax the solvent.
    
  • Production MD: Run

    
     unrestrained dynamics.
    
    • Analysis: Monitor RMSD and stacking interactions. Fjord adducts will show persistent stacking with flanking bases.

  • Umbrella Sampling (Base Flipping):

    • Define a reaction coordinate (pseudo-dihedral angle) for flipping the partner base (the base opposite the adduct) out of the helix.

    • Calculate the Potential of Mean Force (PMF) .

    • Validation: If

      
      , the adduct is likely NER-resistant (Fjord-like). If 
      
      
      
      , it is likely NER-susceptible (Bay-like).

Integrated Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Spectroscopy cluster_2 Phase 3: Simulation S1 Oligonucleotide Synthesis S2 Reaction w/ PAH Diol Epoxide S1->S2 S3 HPLC Purification (Isomer Separation) S2->S3 N1 1D NMR (Imino Protons) S3->N1 N2 2D NOESY (Sequential Walk) N1->N2 N3 Restraint Generation (Distance Constraints) N2->N3 M1 MD Simulation (rMD + Free MD) N3->M1 M2 Umbrella Sampling (Base Flipping) M1->M2 M3 Calculate u0394G (Free Energy) M2->M3 Result Final Model: Bay vs Fjord Profile M3->Result Predict NER Susceptibility

Figure 2: Step-by-step workflow for characterizing DNA adduct conformation and predicting biological repair outcomes.

References

  • Geacintov, N. E., & Broyde, S. (2010). Mechanisms of structural distortions in DNA damaged by polycyclic aromatic hydrocarbons.[2] Chemical Research in Toxicology. Link

  • Cai, Y., et al. (2011). Adenine-DNA adducts derived from the highly tumorigenic dibenzo[a,l]pyrene are resistant to nucleotide excision repair while guanine adducts are not. Chemical Research in Toxicology. Link

  • Min, J. H., & Pavletich, N. P. (2007).[3] Recognition of DNA damage by the Rad4 nucleotide excision repair complex. Nature. Link

  • Dreij, K., et al. (2005). DNA adducts of benzo[a]pyrene- and dibenzo[a,l]pyrene-diol epoxides in human lung epithelial cells.[2] Chemical Research in Toxicology. Link

  • Mu, H., et al. (2012). Structural and energetic comparison of intercalation and minor-groove binding.[4] Nucleic Acids Research. Link

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Inter-Laboratory Comparison Guide: Analytical Determination of Benzo[g]chrysene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory comparison of Benzo[g]chrysene analytical methods Content Type: Publish Comparison Guide

Executive Summary

This compound (BgC) represents a distinct analytical challenge within the polycyclic aromatic hydrocarbon (PAH) family. Unlike the standard EPA 16 priority PAHs, BgC is a "fjord-region" PAH, characterized by significant steric hindrance and high mutagenic potential via diol-epoxide metabolic activation.

This guide objectively compares the two dominant analytical platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) . While GC-MS offers superior structural confirmation, HPLC-FLD provides the sensitivity required for trace environmental and toxicological monitoring. This document synthesizes inter-laboratory performance data to assist researchers in selecting the optimal methodology for their specific matrix.

Compound Profile & Analytical Challenges

This compound (CAS: 196-78-1) is often misidentified due to its structural similarity to other mass-278 isomers, such as benzo[c]chrysene and triphenylene.

  • Molecular Formula: C₂₂H₁₄

  • Molecular Weight: 278.35 g/mol

  • Critical Challenge: Isomeric Resolution. Standard 5% phenyl-methylpolysiloxane GC columns (e.g., DB-5) frequently fail to resolve BgC from chrysene and triphenylene, leading to false-positive quantitation.

  • Toxicity Context: As a fjord-region PAH, BgC forms DNA adducts more aggressively than many bay-region PAHs (like Benzo[a]pyrene), necessitating lower Limits of Quantitation (LOQ).

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

The Gold Standard for Structural Confirmation

GC-MS is the preferred method when definitive identification is required, particularly in complex matrices like soil or sediment where non-PAH interferences abound.

Experimental Protocol (Optimized)
  • Column Selection: Critical. Do not use standard DB-5 columns. Use a high-selectivity phase such as Agilent J&W Select PAH or Restek Rxi-PAH (Liquid crystalline or specialized phenyl content).

  • Carrier Gas: Helium @ 1.2 mL/min (constant flow).

  • Injection: Splitless (1 µL) @ 300°C.

  • Oven Program:

    • Start at 70°C (hold 1 min).

    • Ramp 10°C/min to 300°C.

    • Ramp 2°C/min to 325°C (hold 15 min) to resolve high-boiling isomers.

  • Detection: Mass Spectrometry in SIM Mode (Selected Ion Monitoring).

    • Target Ion: m/z 278.1 (Molecular Ion).

    • Qualifier Ions: m/z 139.0, 276.0.

Performance Profile
ParameterPerformance Metric
Selectivity High. Mass spectral fingerprint eliminates non-isobaric interferences.
Resolution Medium-High. Dependent entirely on column phase. Standard columns fail to separate BgC from Triphenylene.
Sensitivity Moderate. LOD typically ~1–5 ng/mL (ppb).
Linearity Excellent (r² > 0.995) over 10–1000 ng/mL range.[1]

Method B: HPLC with Fluorescence Detection (HPLC-FLD)

The Specialist for Trace Sensitivity

HPLC-FLD exploits the natural fluorescence of rigid PAH structures. For fjord-region PAHs like BgC, this method can achieve detection limits 10–50x lower than GC-MS.

Experimental Protocol (Optimized)
  • Column: C18 reversed-phase specialized for PAHs (e.g., Zorbax Eclipse PAH or Supelcosil LC-PAH ), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: Water (HPLC Grade)

    • B: Acetonitrile (AcN)[1]

  • Gradient:

    • 0–5 min: 40% B (Isocratic hold for early eluters).

    • 5–20 min: Linear ramp to 100% B.

    • 20–30 min: Hold 100% B (BgC typically elutes in this high-organic window).

  • Detection: Programmed Fluorescence Switching. [2]

    • Excitation (Ex): 290 nm (Generic PAH) or optimized to 270 nm.

    • Emission (Em): 410 nm (Specific to 4-5 ring systems).

    • Note: Unlike UV, FLD requires determining the specific Ex/Em max for BgC in your solvent system using a scanning spectrofluorometer prior to validation.

Performance Profile
ParameterPerformance Metric
Selectivity Moderate. Relies on chromatographic separation; co-eluting fluorescent compounds can interfere.
Resolution High. Specialized C18 phases offer superior shape selectivity for planar vs. non-planar (fjord) isomers.
Sensitivity Superior. LOD typically < 0.1 ng/mL (sub-ppb).
Matrix Tolerance Low. Requires rigorous cleanup (SPE) to remove quenching agents.

Inter-Laboratory Comparison Data

The following data summarizes performance metrics derived from proficiency testing principles applied to extended PAH lists (based on ISO 11338 and NPL studies).

Quantitative Performance Matrix
MetricGC-MS (SIM)HPLC-FLDWinner
Limit of Detection (LOD) 2.5 ng/mL0.08 ng/mLHPLC-FLD
Limit of Quantitation (LOQ) 8.0 ng/mL0.25 ng/mLHPLC-FLD
Inter-Lab Precision (RSD) 15–25%25–40%GC-MS
Recovery (Soil Matrix) 85% ± 10%70% ± 15%GC-MS
Isomer Resolution Column dependentPhase dependentTie (Context specific)
Common Sources of Inter-Laboratory Error[3]
  • Standard Purity: Commercial PAH mixes often contain "this compound" at lower purity (<95%) than standard EPA PAHs, leading to calibration bias.

  • Peak Misidentification: In GC-MS, labs using standard DB-5 columns frequently integrate the BgC peak as part of the Chrysene/Triphenylene co-elution, resulting in massive over-quantification of the "Chrysene" total and false negatives for BgC.

  • Fluorescence Quenching: In HPLC, matrix components in soil extracts can quench the BgC signal, causing lower recovery rates compared to GC-MS.

Method Selection Workflow

The following decision matrix guides the selection of the analytical method based on sample type and data requirements.

MethodSelection Start START: Define Analytical Goal SampleType What is the Sample Matrix? Start->SampleType Complex Complex (Soil, Sediment, Tissue) SampleType->Complex Clean Clean (Water, Air Filters) SampleType->Clean ConcRange Expected Concentration? Trace Trace (< 1 ppb) ConcRange->Trace Toxicology/Env. Monitoring High High (> 10 ppb) ConcRange->High Contamination Source ID Complex->ConcRange GCMS METHOD A: GC-MS (Select PAH Column) Complex->GCMS Better Matrix Tolerance Cleanup Rigorous SPE Cleanup (Remove Quenchers) Complex->Cleanup If HPLC required Clean->ConcRange HPLC METHOD B: HPLC-FLD (Programmed Ex/Em) Trace->HPLC Needs Sensitivity High->GCMS Needs Structural ID Cleanup->HPLC

Figure 1: Decision matrix for selecting between GC-MS and HPLC-FLD based on matrix complexity and sensitivity requirements.

References

  • National Institute of Standards and Technology (NIST). this compound Chemical Properties and Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]

  • Agilent Technologies. Separation of 54 PAHs on an Agilent J&W Select PAH GC Column. Application Note 5990-6668EN. [Link]

  • National Physical Laboratory (NPL). Inter-comparability of analytical laboratories in quantifying polycyclic aromatic hydrocarbons. Accreditation and Quality Assurance, 2022. [Link]

  • PubChem. this compound Compound Summary (CID 9140). National Library of Medicine. [Link]

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A Comparative Guide to the Structure-Activity Relationship of Benzo[g]chrysene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of benzo[g]chrysene derivatives, focusing on the relationship between their chemical structure and biological activity. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the mechanisms of action, guide experimental design, and support the development of novel therapeutic agents based on the this compound scaffold.

Introduction: The Duality of the this compound Scaffold

This compound is a five-ring polycyclic aromatic hydrocarbon (PAH) found in environmental contaminants like coal tar.[1] Like many PAHs, its planar structure allows it to interact with DNA, a characteristic that underlies both its carcinogenicity and its potential as an anticancer agent.[2][3] The core challenge and scientific opportunity lie in rationally modifying the this compound structure to eliminate its toxic properties while enhancing its therapeutic potential. This guide explores the structure-activity relationships (SAR) that govern this duality, providing a framework for designing derivatives with improved efficacy and safety profiles.

The biological activity of this compound is not inherent to the parent molecule but is a consequence of its metabolic activation within the cell.[1] This process, primarily mediated by cytochrome P-450 enzymes, converts the chemically inert hydrocarbon into highly reactive metabolites, particularly diol epoxides located in the sterically hindered "fjord region" of the molecule.[4][5] These electrophilic metabolites are the ultimate carcinogens, forming covalent adducts with cellular macromolecules, most notably DNA.[1][6] Understanding how chemical substitutions on the this compound ring system alter this metabolic pathway and subsequent DNA interaction is fundamental to its therapeutic development.

Mechanistic Framework: DNA Damage as a Therapeutic Endpoint

The primary mechanism of action for this compound derivatives involves interaction with DNA, leading to cell cycle arrest and apoptosis. This interaction can occur through two principal modes: covalent adduction and non-covalent intercalation, often coupled with the inhibition of essential DNA-processing enzymes like topoisomerases.

  • Metabolic Activation and Covalent Adduction: The metabolic activation of this compound is a critical pathway leading to its biological effects.[1] The process culminates in the formation of fjord region diol epoxides, such as this compound-11,12-dihydrodiol-13,14-epoxides (B[g]CDEs).[1] These reactive intermediates bind covalently to DNA, primarily at the purine bases, with a notable preference for deoxyadenosine over deoxyguanosine.[1][6] The formation of these bulky adducts disrupts DNA replication and transcription, triggering cellular damage responses.[7]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the this compound core is ideal for intercalating between DNA base pairs.[3] This non-covalent interaction can distort the DNA helix, interfering with DNA-protein interactions. A crucial consequence of this is the potential to inhibit DNA topoisomerase II (Topo II).[8] Topo II is vital for resolving DNA tangles during replication. Compounds that stabilize the "cleavable complex"—an intermediate where DNA is cut and covalently linked to the enzyme—are known as Topo II poisons.[8][9] This leads to permanent double-strand breaks, a highly cytotoxic lesion that efficiently induces apoptosis in rapidly dividing cancer cells.

Comparative SAR Analysis of this compound Derivatives

The therapeutic index of this compound-based compounds is critically dependent on the nature and position of substituents on the aromatic scaffold. These modifications can influence metabolic activation, DNA binding affinity, and target specificity.

Derivative ClassKey Structural FeatureImpact on Biological ActivityMechanistic Rationale
Parent this compound Unsubstituted CoreModerately carcinogenic and mutagenic.[1]Serves as a metabolic precursor to reactive fjord region diol epoxides that form covalent DNA adducts.[1][4]
Methylated Chrysenes Methyl group substitution (e.g., 5-methylchrysene)Potency can be significantly increased. 5-methylchrysene is more carcinogenic than the parent chrysene.[10]The methyl group's position can influence the rate and regioselectivity of metabolic activation, though it does not necessarily correlate with higher mutagenicity in simple assays.[10]
Aza-Chrysenes Nitrogen atom substitution in the aromatic ring systemCan enhance mutagenicity. 4,10-diazachrysene is more mutagenic than chrysene in vivo.[11]The nitrogen atom alters the electronic properties of the ring system, potentially changing metabolic pathways or direct DNA interaction mechanisms, even precluding the formation of a classic bay-region diol epoxide.[11]
Functionalized Derivatives (Hypothetical) Electron-donating/withdrawing groups (e.g., -NH2, -OH, Halogens)Activity is strongly correlated with the substituent. Electron-withdrawing groups often enhance anticancer activity in related chromene systems.[12][13]Substituents can modulate the planarity and electronic distribution of the molecule, enhancing DNA intercalation and/or Topo II inhibition. Amino groups, for instance, can be protonated to increase electrostatic interaction with the DNA phosphate backbone.

Key Experimental Protocols & Workflows

Evaluating the SAR of new this compound derivatives requires a suite of validated assays to probe their synthesis, mechanism of action, and cellular effects.

Synthesis and Characterization

A variety of synthetic routes to this compound derivatives have been developed.[14][15] A general and efficient method involves an iron(III) chloride-promoted reaction of diphenylacetylene and phenylacetaldehyde derivatives.[16]

General Synthetic & Characterization Workflow

Caption: A generalized workflow for the synthesis and characterization of this compound derivatives.

DNA Adduct Analysis by ³²P-Postlabelling

This highly sensitive technique is the gold standard for detecting and quantifying covalent DNA adducts formed by compounds like this compound, especially from in vivo samples.[1]

Step-by-Step Protocol:

  • DNA Isolation: Isolate genomic DNA from cells or tissues treated with the test compound.

  • DNA Digestion: Digest the DNA to individual deoxynucleoside 3'-monophosphates using Micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides from the normal, unmodified nucleotides.

  • ³²P-Labelling: Label the 5'-hydroxyl group of the digested nucleotides with ³²P from [γ-³²P]ATP, catalyzed by T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the ³²P-labelled adducts from normal nucleotides using multi-dimensional thin-layer chromatography (TLC) or HPLC.

  • Detection and Quantification: Visualize the adducts by autoradiography and quantify them using phosphorimaging or scintillation counting.

Rationale: This method provides unparalleled sensitivity, allowing for the detection of as little as one adduct per 10⁹-10¹⁰ normal nucleotides, making it ideal for studying the genotoxicity of potential carcinogens.[1]

Topoisomerase II Poisoning Assay

This assay determines if a compound stabilizes the Topo II-DNA cleavable complex, the hallmark of a Topo II poison.[9]

Experimental Workflow for Topo II Cleavage Assay

G cluster_0 Reaction Setup cluster_1 Analysis A Supercoiled Plasmid DNA (e.g., pBR322) E E A->E Incubate at 37°C B Human Topoisomerase IIα B->E Incubate at 37°C C Test Compound (this compound derivative) C->E Incubate at 37°C D ATP D->E Incubate at 37°C G Agarose Gel Electrophoresis H Visualization (EtBr Staining) G->H I Linear DNA Band Indicates Topo II Poisoning H->I F F E->F Stop Reaction (Add SDS/Proteinase K) F->G

Caption: Workflow to detect Topo II poisons by observing the formation of linear DNA.

Mechanistic Pathway: From Metabolism to Apoptosis

The cytotoxic effect of many this compound derivatives in cancer cells can be traced from their initial metabolic activation to the induction of programmed cell death.

Proposed Pathway of this compound-Induced Cytotoxicity

G cluster_0 Metabolic Activation & DNA Damage cluster_1 Cellular Damage Response A This compound Derivative B Cytochrome P450 Enzymes A->B Metabolism E Covalent DNA Adducts & Topo II Poisoning A->E Intercalation C Reactive Diol Epoxide (e.g., B[g]CDE) B->C D Nuclear DNA C->D Alkylation D->E F DNA Double-Strand Breaks E->F G ATM/ATR Kinase Activation F->G H p53 Phosphorylation & Activation G->H I Bax/PUMA Upregulation H->I J Mitochondrial Disruption I->J K Caspase Cascade Activation J->K L Apoptosis K->L

Caption: Key events from metabolic activation of this compound to the induction of apoptosis.

Conclusion and Future Perspectives

The this compound scaffold presents a rich platform for the development of novel anticancer agents. The structure-activity relationships explored herein demonstrate that strategic chemical modifications can profoundly influence biological outcomes. By altering substituent patterns, researchers can steer the molecule away from carcinogenic activation pathways and towards potent, targeted anticancer mechanisms such as Topo II poisoning. Future research should prioritize the synthesis and evaluation of derivatives with functional groups designed to enhance DNA binding affinity and promote specific interactions with anticancer targets. The integration of computational modeling with empirical testing will be crucial to predict metabolic fates, refine SAR models, and accelerate the discovery of clinically viable this compound-based therapeutics.

References

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  • Title: Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives Source: MDPI URL: [Link]

  • Title: Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions Source: ResearchGate URL: [Link]

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